AMG9810
Beschreibung
Structure
3D Structure
Eigenschaften
IUPAC Name |
(E)-3-(4-tert-butylphenyl)-N-(2,3-dihydro-1,4-benzodioxin-6-yl)prop-2-enamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H23NO3/c1-21(2,3)16-7-4-15(5-8-16)6-11-20(23)22-17-9-10-18-19(14-17)25-13-12-24-18/h4-11,14H,12-13H2,1-3H3,(H,22,23)/b11-6+ | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GZTFUVZVLYUPRG-IZZDOVSWSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC=C(C=C1)C=CC(=O)NC2=CC3=C(C=C2)OCCO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)C1=CC=C(C=C1)/C=C/C(=O)NC2=CC3=C(C=C2)OCCO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H23NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
337.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
545395-94-6 | |
| Record name | AMG-9810 | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0545395946 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2E-N-(2,3-Dihydro-1,4-benzodioxin-6-yl)-3-[4-(1,1-dimethylethyl)phenyl]-2-propenamide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | AMG-9810 | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/182HIJ2D7F | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
An In-depth Technical Guide to the Mechanism of Action of AMG9810 on Sensory Neurons
For Researchers, Scientists, and Drug Development Professionals
Introduction
AMG9810 is a potent, selective, and competitive antagonist of the Transient Receptor Potential Vanilloid 1 (TRPV1) receptor, a non-selective cation channel predominantly expressed in primary sensory neurons.[1][2] TRPV1 is a key integrator of noxious stimuli, being activated by capsaicin (B1668287) (the pungent component of chili peppers), noxious heat (>43°C), protons (acidic pH), and various endogenous inflammatory mediators.[3][4][5] Its activation leads to the influx of cations, primarily Ca2+ and Na+, resulting in depolarization of the neuronal membrane and the initiation of action potentials that are transmitted to the central nervous system, ultimately perceived as pain.[6] This technical guide provides a comprehensive overview of the mechanism of action of this compound on sensory neurons, detailing its pharmacological properties, effects on neuronal signaling, and in vivo efficacy.
Core Mechanism of Action: Competitive Antagonism of TRPV1
This compound exerts its effects by directly competing with TRPV1 agonists for the same binding site on the receptor.[1][2] This competitive antagonism prevents the conformational changes in the TRPV1 channel that are necessary for its opening and subsequent cation influx. A key characteristic of this compound is its ability to block all known modes of TRPV1 activation, including those induced by capsaicin, heat, protons, and endogenous ligands such as anandamide (B1667382) and N-arachidonyl dopamine.[2][7] This broad-spectrum antagonism makes it a powerful tool for studying TRPV1 function and a potential therapeutic agent for a variety of pain states.
Quantitative Data: Potency and Selectivity
The potency of this compound has been quantified through various in vitro assays, with IC50 values demonstrating its high affinity for the TRPV1 receptor. The following table summarizes the key quantitative data for this compound.
| Parameter | Species | Activator | IC50 Value (nM) | Reference |
| TRPV1 Antagonism | Human | Capsaicin | 24.5 ± 15.7 | [2] |
| Rat | Capsaicin | 85.6 ± 39.4 | [2] | |
| Human | Protons (pH 5) | 92.7 ± 72.8 | [2] | |
| Rat | Protons (pH 5) | 294 ± 192 | [2] | |
| Human | Heat | 15.8 ± 10.8 | [2] | |
| Rat | Heat | 21 ± 17 | [2] |
Table 1: In vitro potency of this compound against various activators of human and rat TRPV1 receptors.
Importantly, screening of this compound against a panel of other G protein-coupled receptors and ion channels has demonstrated its high selectivity for the TRPV1 receptor.[2]
Effects on Sensory Neuron Function
The antagonism of TRPV1 by this compound translates into significant effects on the function of sensory neurons, particularly nociceptors, which are responsible for detecting and transmitting pain signals.
Inhibition of Depolarization and Action Potential Firing
By blocking the influx of cations through the TRPV1 channel, this compound prevents the depolarization of the sensory neuron membrane that is the initial step in signal transduction. Studies have shown that this compound effectively blocks capsaicin-evoked depolarization in cultured rat dorsal root ganglion (DRG) neurons.[2] This prevention of depolarization directly inhibits the generation of action potentials, thereby blocking the transmission of pain signals from the periphery to the central nervous system.
Inhibition of Calcitonin Gene-Related Peptide (CGRP) Release
Activation of TRPV1 on the central and peripheral terminals of sensory neurons triggers the release of neuropeptides, most notably Calcitonin Gene-Related Peptide (CGRP), a potent vasodilator and a key mediator of neurogenic inflammation. This compound has been shown to block capsaicin-evoked CGRP release from cultured rat DRG neurons, indicating its ability to modulate this important downstream consequence of TRPV1 activation.[2]
In Vivo Efficacy in Pain Models
The molecular and cellular effects of this compound translate to significant analgesic properties in preclinical models of pain.
Capsaicin-Induced Nocifensive Behaviors
A common in vivo assay to assess TRPV1 antagonism is the capsaicin-induced eye-wiping test. In this model, application of capsaicin to the eye of a rodent elicits a robust wiping response with the ipsilateral forepaw. This compound has been shown to dose-dependently prevent this capsaicin-induced eye-wiping behavior in rats, providing in vivo evidence of its TRPV1 antagonist activity.[2]
Inflammatory Pain
In models of inflammatory pain, such as the complete Freund's adjuvant (CFA)-induced model, tissue injury and inflammation lead to the sensitization of nociceptors, resulting in thermal and mechanical hyperalgesia (an exaggerated response to painful stimuli). This compound has demonstrated significant antihyperalgesic effects in these models, effectively reversing both thermal and mechanical hyperalgesia in rats with CFA-induced inflammation.[2] This suggests that TRPV1 plays a crucial role in the maintenance of inflammatory pain states and that its blockade by this compound can alleviate this type of pain.
Signaling Pathways and Experimental Workflows
TRPV1 Signaling Pathway in Sensory Neurons
The following diagram illustrates the canonical signaling pathway of TRPV1 activation in a sensory neuron and the point of intervention for this compound.
Figure 1. Simplified signaling pathway of TRPV1 activation and its inhibition by this compound.
Experimental Workflow: Whole-Cell Patch-Clamp Electrophysiology
The following diagram outlines the typical workflow for assessing the effect of this compound on sensory neuron excitability using whole-cell patch-clamp recording.
Figure 2. Workflow for whole-cell patch-clamp experiments to study this compound effects.
Detailed Experimental Protocols
Whole-Cell Patch-Clamp Recording in DRG Neurons
-
Cell Preparation:
-
Dorsal root ganglia (DRG) are dissected from rats and collected in ice-cold, oxygenated Hank's Balanced Salt Solution (HBSS).
-
The ganglia are enzymatically digested using a combination of collagenase and dispase to dissociate the neurons.
-
The dissociated neurons are plated on poly-D-lysine/laminin-coated glass coverslips and cultured in a neurobasal medium supplemented with B27, L-glutamine, and nerve growth factor (NGF).
-
-
Recording:
-
Coverslips with adherent neurons are transferred to a recording chamber on the stage of an inverted microscope and continuously perfused with an external solution containing (in mM): 140 NaCl, 5 KCl, 2 CaCl2, 1 MgCl2, 10 HEPES, and 10 glucose (pH 7.4).
-
Patch pipettes are pulled from borosilicate glass and have a resistance of 3-5 MΩ when filled with an internal solution containing (in mM): 140 KCl, 2 MgCl2, 10 HEPES, 1 EGTA, and 2 ATP (pH 7.3).
-
Whole-cell recordings are made from small-diameter (<30 µm) DRG neurons, which are likely to be nociceptors.
-
Cells are voltage-clamped at -60 mV. After establishing a stable baseline, a TRPV1 agonist (e.g., 1 µM capsaicin) is applied to elicit an inward current.
-
To test the effect of this compound, the cells are pre-incubated with the desired concentration of this compound before co-application with the agonist. The reduction in the agonist-evoked current is then measured.
-
Calcium Imaging in DRG Neurons
-
Cell Preparation:
-
DRG neurons are isolated and cultured as described for patch-clamp recordings.
-
Neurons are loaded with a calcium-sensitive fluorescent dye, such as Fura-2 AM (2-5 µM), for 30-60 minutes at 37°C.
-
-
Imaging:
-
The coverslip is placed in a recording chamber and perfused with the external solution.
-
Neurons are excited at 340 nm and 380 nm, and the emitted fluorescence is captured at 510 nm using a CCD camera. The ratio of the fluorescence intensities (F340/F380) is used as a measure of intracellular calcium concentration ([Ca2+]i).
-
A baseline [Ca2+]i is established before the application of a TRPV1 agonist.
-
The increase in the F340/F380 ratio upon agonist application reflects the influx of calcium.
-
The effect of this compound is assessed by pre-incubating the neurons with the antagonist before agonist application and measuring the change in the calcium response.
-
CGRP Release Assay from DRG Neurons
-
Cell Preparation:
-
DRG neurons are cultured in multi-well plates.
-
The culture medium is replaced with a release buffer (e.g., HBSS) and the cells are allowed to equilibrate.
-
-
Assay:
-
A baseline CGRP release is determined by collecting the buffer after a defined incubation period.
-
The cells are then stimulated with a TRPV1 agonist (e.g., capsaicin) in fresh release buffer.
-
To test the effect of this compound, cells are pre-treated with the antagonist before the addition of the agonist.
-
The collected buffer samples are then analyzed for CGRP content using a commercially available enzyme immunoassay (EIA) kit.
-
Capsaicin-Induced Eye-Wiping Test in Rats
-
Procedure:
-
Rats are habituated to the testing environment.
-
A small volume (e.g., 5 µL) of a dilute capsaicin solution (e.g., 0.01-0.1%) is instilled into one eye of the rat.
-
The number of ipsilateral forepaw wipes directed at the eye is counted for a set period (e.g., 1-5 minutes) immediately following capsaicin application.[8]
-
To test the efficacy of this compound, the compound is administered (e.g., orally or intraperitoneally) at a specified time before the capsaicin challenge. A reduction in the number of eye wipes compared to vehicle-treated animals indicates an antagonist effect.
-
Complete Freund's Adjuvant (CFA)-Induced Inflammatory Pain Model in Rats
-
Induction of Inflammation:
-
A single intraplantar injection of CFA (an emulsion of heat-killed Mycobacterium tuberculosis in mineral oil) is administered into the hind paw of a rat.[1][7]
-
This induces a localized and persistent inflammation, characterized by edema, erythema, and hyperalgesia, which develops over 24-48 hours.[1]
-
-
Assessment of Hyperalgesia:
-
Thermal Hyperalgesia: The latency to paw withdrawal from a radiant heat source (e.g., Hargreaves apparatus) is measured. A decrease in withdrawal latency in the inflamed paw compared to the contralateral paw or baseline indicates thermal hyperalgesia.[1]
-
Mechanical Hyperalgesia: The paw withdrawal threshold to a mechanical stimulus (e.g., von Frey filaments) is determined. A decrease in the force required to elicit a withdrawal response indicates mechanical hyperalgesia.
-
-
Drug Testing:
-
This compound is administered to the animals after the development of inflammation.
-
The thermal and mechanical withdrawal thresholds are then re-assessed at various time points after drug administration to determine its antihyperalgesic effect. An increase in withdrawal latency or threshold towards baseline levels indicates efficacy.
-
Conclusion
This compound is a well-characterized, potent, and selective competitive antagonist of the TRPV1 receptor. Its mechanism of action on sensory neurons involves the direct blockade of the TRPV1 channel, leading to the inhibition of cation influx, membrane depolarization, and the release of pro-inflammatory neuropeptides. These cellular effects translate into robust analgesic and antihyperalgesic efficacy in preclinical models of pain. The detailed understanding of its mechanism of action and the availability of established experimental protocols make this compound an invaluable tool for research into the role of TRPV1 in sensory neuron function and a promising lead compound for the development of novel pain therapeutics.
References
- 1. scispace.com [scispace.com]
- 2. Complete Freund's Adjuvant (CFA)-Induced Inflammatory Pain Model - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 3. TRPV1 and TRPM8 Channels and Nocifensive Behavior in a Rat Model for Dry Eye - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Capsaicin-responsive corneal afferents do not contain TRPV1 at their central terminals in trigeminal nucleus caudalis in rats - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Frontiers | CGRP and the Calcitonin Receptor are Co-Expressed in Mouse, Rat and Human Trigeminal Ganglia Neurons [frontiersin.org]
- 6. chondrex.com [chondrex.com]
- 7. 2.5.4 Complete freund’s adjuvant (CFA)-induced inflammatory pain model [bio-protocol.org]
- 8. researchgate.net [researchgate.net]
The Binding Site of AMG9810 on the TRPV1 Receptor: A Technical Guide
For Immediate Release
This technical guide provides a comprehensive overview of the binding site of AMG9810, a potent and selective competitive antagonist of the Transient Receptor Potential Vanilloid 1 (TRPV1) receptor. Drawing upon computational modeling, mutagenesis studies, and the established architecture of the vanilloid binding pocket, this document offers an in-depth analysis for researchers, scientists, and drug development professionals.
Executive Summary
This compound, a cinnamide derivative, is a valuable tool for studying the physiological and pathological roles of the TRPV1 receptor, a key player in pain and inflammation pathways. As a competitive antagonist, this compound directly vies with agonists like capsaicin (B1668287) for binding to the receptor, thereby preventing its activation. While a definitive co-crystal or cryo-electron microscopy (cryo-EM) structure of this compound in complex with TRPV1 is not yet publicly available, a substantial body of evidence from computational docking and extensive mutagenesis studies on the vanilloid binding pocket provides a detailed putative binding model. This guide synthesizes this information to delineate the likely interaction points of this compound within the TRPV1 transmembrane domain.
The Vanilloid Binding Pocket of TRPV1
The binding site for vanilloid compounds, including agonists like capsaicin and antagonists like capsazepine (B1668289) and this compound, is a well-characterized pocket located within the transmembrane domains (TM) of the TRPV1 channel. This pocket is formed by residues from the S3 and S4 helices of one TRPV1 subunit and the S5-S6 linker of an adjacent subunit, highlighting the inter-subunit nature of ligand binding.
Key amino acid residues, identified through extensive site-directed mutagenesis and corroborated by cryo-EM structures of TRPV1 with other ligands, are critical for the binding and action of vanilloids. These include:
-
Tyrosine 511 (Y511) and Serine 512 (S512) in the S3 helix.
-
Threonine 550 (T550) in the S4 helix.
-
Arginine 557 (R557) and Glutamic acid 570 (E570) in the S4-S5 linker.
These residues form a network of polar and hydrophobic interactions that stabilize the ligand within the binding pocket and are crucial for transducing the binding event into either channel opening (agonism) or stabilization of the closed state (antagonism)[1].
Putative Binding Mode of this compound
Computational docking studies have provided valuable insights into the likely orientation and interactions of this compound within the TRPV1 vanilloid binding pocket[2]. As a cinnamide-based antagonist, this compound shares pharmacophoric features with other known TRPV1 ligands, allowing for a reasoned hypothesis of its binding mode[1].
The proposed binding orientation places the distinct chemical moieties of this compound in positions to interact with key residues of the vanilloid pocket:
-
The (E)-3-(4-t-butylphenyl) group is predicted to orient towards a hydrophobic region within the pocket.
-
The acrylamide linker is positioned to form hydrogen bonds with residues such as T550.
-
The N-(2,3-dihydrobenzo[b][3][4]dioxin-6-yl) moiety likely interacts with Y511 and R557, potentially forming hydrogen bonds and cation-π interactions, respectively. This interaction with R557 is thought to be a key determinant of antagonism, stabilizing the closed state of the channel[1].
The following diagram illustrates the putative signaling pathway affected by this compound binding.
Quantitative Data Summary
This compound is a potent antagonist of TRPV1, effectively blocking its activation by various stimuli. The following table summarizes key quantitative data from in vitro studies.
| Parameter | Species | Value | Method | Reference |
| IC50 (Capsaicin activation) | Human | 24.5 ± 15.7 nM | Not Specified | --INVALID-LINK-- |
| Rat | 85.6 ± 39.4 nM | Not Specified | --INVALID-LINK-- | |
| IC50 (Proton activation) | Human | 92.7 ± 72.8 nM | Not Specified | --INVALID-LINK-- |
| Rat | 294 ± 192 nM | Not Specified | --INVALID-LINK-- | |
| IC50 (Heat activation) | Human | 15.8 ± 10.8 nM | Not Specified | --INVALID-LINK-- |
| Rat | 21 ± 17 nM | Not Specified | --INVALID-LINK-- |
Experimental Protocols
The identification and characterization of the this compound binding site rely on a combination of molecular biology and functional assays. Below are detailed methodologies for key experiments.
Site-Directed Mutagenesis of TRPV1
This protocol outlines the generation of TRPV1 channels with specific amino acid substitutions to probe the involvement of individual residues in this compound binding.
Materials:
-
Wild-type TRPV1 expression vector (e.g., in pcDNA3)
-
High-fidelity DNA polymerase (e.g., PfuUltra)
-
Custom mutagenic primers (forward and reverse)
-
dNTPs
-
DpnI restriction enzyme
-
Competent E. coli cells
-
Plasmid purification kit
Procedure:
-
Primer Design: Design complementary forward and reverse primers (25-45 bases) containing the desired mutation in the center. The primers should have a GC content of at least 40% and a melting temperature (Tm) ≥ 78°C.
-
PCR Amplification: Set up a PCR reaction with the wild-type TRPV1 plasmid as a template and the mutagenic primers. Use a high-fidelity polymerase to minimize secondary mutations. A typical thermal cycling program is:
-
Initial denaturation: 95°C for 1 minute
-
18 cycles of:
-
Denaturation: 95°C for 50 seconds
-
Annealing: 60°C for 50 seconds
-
Extension: 68°C for 1 minute/kb of plasmid length
-
-
Final extension: 68°C for 7 minutes
-
-
Parental DNA Digestion: Add DpnI to the PCR product to digest the methylated, non-mutated parental plasmid DNA. Incubate at 37°C for 1-2 hours.
-
Transformation: Transform the DpnI-treated DNA into competent E. coli cells.
-
Plasmid Purification and Sequencing: Select colonies, grow overnight cultures, and purify the plasmid DNA. Sequence the entire TRPV1 coding region to confirm the desired mutation and the absence of unintended mutations.
Calcium Imaging Assay for TRPV1 Antagonist Activity
This protocol describes a cell-based functional assay to quantify the inhibitory effect of this compound on agonist-induced TRPV1 activation by measuring changes in intracellular calcium.
Materials:
-
HEK293 cells transiently or stably expressing the TRPV1 construct (wild-type or mutant)
-
Cell culture medium (e.g., DMEM with 10% FBS)
-
Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM or Fura-2 AM)
-
Pluronic F-127
-
Hanks' Balanced Salt Solution (HBSS) or similar buffer
-
TRPV1 agonist (e.g., capsaicin)
-
This compound
-
Fluorescence plate reader or fluorescence microscope
Procedure:
-
Cell Plating: Plate TRPV1-expressing HEK293 cells in a 96-well black-walled, clear-bottom plate and grow to 80-90% confluency.
-
Dye Loading: Prepare a loading buffer containing the calcium-sensitive dye (e.g., 2 µM Fluo-4 AM) and Pluronic F-127 (0.02%) in HBSS. Remove the culture medium from the cells, wash with HBSS, and add the loading buffer. Incubate at 37°C for 30-60 minutes in the dark.
-
Compound Incubation: Wash the cells with HBSS to remove excess dye. Add HBSS containing various concentrations of this compound or vehicle control to the wells. Incubate for a predetermined time (e.g., 15-30 minutes) at room temperature.
-
Agonist Stimulation and Measurement: Place the plate in a fluorescence plate reader. Measure the baseline fluorescence. Add the TRPV1 agonist (e.g., capsaicin at an EC80 concentration) to all wells and immediately begin recording the fluorescence intensity over time.
-
Data Analysis: Calculate the change in fluorescence (ΔF) from baseline for each well. Plot the response as a percentage of the control (agonist alone) against the concentration of this compound to determine the IC50 value.
The following flowchart illustrates a typical experimental workflow for identifying the binding site of a TRPV1 antagonist.
Conclusion
While the precise atomic interactions of this compound with the TRPV1 receptor await elucidation by high-resolution structural methods, a robust model of its binding site has been constructed through the convergence of computational, mutagenic, and pharmacological data. This compound is understood to competitively occupy the canonical vanilloid binding pocket, with its cinnamide scaffold making key interactions with residues in the S3, S4, and S4-S5 linker regions. This understanding is critical for the rational design of next-generation TRPV1 antagonists with improved therapeutic profiles. The experimental protocols detailed herein provide a framework for further investigation into the molecular determinants of TRPV1 antagonism.
References
- 1. A new era for the design of TRPV1 antagonists and agonists with the use of structural information and molecular docking of capsaicin-like compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Structural Insight into Tetrameric hTRPV1 from Homology Modeling, Molecular Docking, Molecular Dynamics Simulation, Virtual Screening, and Bioassay Validations - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Assay of TRPV1 Receptor Signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Assay of TRPV1 Receptor Signaling | Springer Nature Experiments [experiments.springernature.com]
The Discovery and Synthesis of N-Aryl Cinnamides as Potent TRPV1 Antagonists: A Technical Guide to AMG9810
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Transient Receptor Potential Vanilloid 1 (TRPV1), also known as the capsaicin (B1668287) receptor, is a non-selective cation channel that plays a crucial role in the detection and transduction of noxious stimuli, including heat, protons (low pH), and various endogenous and exogenous chemical ligands.[1] Its activation on sensory neurons is a key event in the generation of pain and neurogenic inflammation.[2] Consequently, the development of potent and selective TRPV1 antagonists has been a significant focus of research for the discovery of novel analgesic agents. This technical guide provides an in-depth overview of the discovery, synthesis, and biological evaluation of a prominent class of TRPV1 antagonists: the N-aryl cinnamides, with a specific focus on the well-characterized compound AMG9810.
Discovery of N-Aryl Cinnamides and this compound
The journey to identify potent TRPV1 antagonists led to the exploration of various chemical scaffolds. Through screening efforts, the N-aryl cinnamides emerged as a promising class of compounds. A key publication by Doherty et al. in the Journal of Medicinal Chemistry (2005) detailed the structure-activity relationship (SAR) of this series, leading to the discovery of (E)-3-(4-tert-butylphenyl)-N-(2,3-dihydrobenzo[b][3][4]dioxin-6-yl)acrylamide, later known as this compound.[3][5] This compound was identified as a potent, competitive, and selective antagonist of the TRPV1 receptor.[6]
Synthesis of this compound
The synthesis of this compound and related N-aryl cinnamides is typically achieved through an amide coupling reaction between a substituted cinnamoyl chloride and a corresponding aniline (B41778) derivative. The general synthetic scheme is outlined below.
General Synthesis Scheme
The synthesis can be conceptually broken down into two main stages: the preparation of the activated carboxylic acid (cinnamoyl chloride) and the subsequent amide bond formation.
Diagram: General Synthesis of N-Aryl Cinnamides
Caption: General two-step synthesis of N-aryl cinnamides.
Experimental Protocols
Synthesis of (E)-3-(4-tert-butylphenyl)-N-(2,3-dihydrobenzo[b][3][4]dioxin-6-yl)acrylamide (this compound)
Materials:
-
4-tert-butylcinnamic acid
-
Oxalyl chloride or thionyl chloride
-
Dichloromethane (DCM), anhydrous
-
N,N-Dimethylformamide (DMF), catalytic amount
-
Triethylamine (B128534) (TEA) or other non-nucleophilic base
-
Standard laboratory glassware and purification apparatus (e.g., column chromatography)
Procedure:
-
Preparation of 4-tert-butylcinnamoyl chloride:
-
To a solution of 4-tert-butylcinnamic acid in anhydrous dichloromethane, add a catalytic amount of DMF.
-
Slowly add oxalyl chloride or thionyl chloride (typically 1.1-1.5 equivalents) to the solution at 0 °C.
-
Allow the reaction to warm to room temperature and stir for 2-4 hours, or until the evolution of gas ceases.
-
The solvent and excess reagent are removed under reduced pressure to yield the crude 4-tert-butylcinnamoyl chloride, which is often used in the next step without further purification.
-
-
Amide coupling:
-
Dissolve 6-amino-2,3-dihydrobenzo[b][3][4]dioxine in anhydrous dichloromethane.
-
Add triethylamine (1.1-1.5 equivalents) to the solution.
-
Cool the solution to 0 °C and slowly add a solution of the crude 4-tert-butylcinnamoyl chloride in anhydrous dichloromethane.
-
Allow the reaction mixture to warm to room temperature and stir for 12-24 hours.
-
Upon completion, the reaction is quenched with water or a saturated aqueous solution of sodium bicarbonate.
-
The organic layer is separated, washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.
-
-
Purification:
-
The crude product is purified by column chromatography on silica (B1680970) gel using an appropriate eluent system (e.g., a gradient of ethyl acetate (B1210297) in hexanes) to afford the pure (E)-3-(4-tert-butylphenyl)-N-(2,3-dihydrobenzo[b][3][4]dioxin-6-yl)acrylamide (this compound). Recrystallization from a suitable solvent system can also be employed for further purification.
-
Biological Evaluation: 45Ca2+ Uptake Assay
This assay measures the influx of radioactive calcium into cells expressing the TRPV1 receptor upon activation, and the ability of an antagonist to inhibit this influx.
Materials:
-
HEK-293 or CHO cells stably expressing human or rat TRPV1
-
Cell culture medium and reagents
-
45CaCl2
-
Assay buffer (e.g., Hanks' Balanced Salt Solution with HEPES)
-
TRPV1 agonist (e.g., capsaicin, low pH buffer, or heat)
-
Test compound (this compound)
-
Scintillation counter and vials
Procedure:
-
Cell Plating: Plate TRPV1-expressing cells in 96-well plates and grow to confluence.
-
Compound Pre-incubation: Wash the cells with assay buffer. Pre-incubate the cells with various concentrations of this compound or vehicle for a defined period (e.g., 15-30 minutes) at room temperature.
-
Agonist Stimulation: Add the TRPV1 agonist (e.g., capsaicin) along with 45CaCl2 to the wells and incubate for a short period (e.g., 2-5 minutes). For heat activation, the plate is incubated at the desired temperature (e.g., 45°C). For proton activation, an acidic buffer is used.
-
Termination and Lysis: Terminate the assay by rapidly washing the cells with ice-cold wash buffer (e.g., PBS with EDTA) to remove extracellular 45Ca2+.
-
Measurement: Lyse the cells and measure the intracellular 45Ca2+ by liquid scintillation counting.
-
Data Analysis: The IC50 value is calculated by plotting the percentage inhibition of agonist-induced 45Ca2+ uptake against the concentration of this compound.
Biological Evaluation: Calcitonin Gene-Related Peptide (CGRP) Release Assay
This assay measures the release of the neuropeptide CGRP from primary sensory neurons upon TRPV1 activation.
Materials:
-
Dorsal root ganglion (DRG) neurons isolated from rodents
-
Neuron culture medium and supplements
-
Release buffer (e.g., HEPES-buffered saline)
-
TRPV1 agonist (e.g., capsaicin)
-
Test compound (this compound)
-
CGRP enzyme immunoassay (EIA) kit
Procedure:
-
DRG Neuron Culture: Isolate and culture DRG neurons in multi-well plates.
-
Compound Pre-incubation: Wash the neurons with release buffer. Pre-incubate the neurons with various concentrations of this compound or vehicle for a defined period.
-
Stimulation: Add the TRPV1 agonist (e.g., capsaicin) to the wells and incubate for a short period (e.g., 5-10 minutes) to induce CGRP release.
-
Supernatant Collection: Collect the supernatant from each well.
-
CGRP Measurement: Quantify the amount of CGRP in the supernatant using a commercially available CGRP EIA kit according to the manufacturer's instructions.
-
Data Analysis: The IC50 value is calculated by plotting the percentage inhibition of agonist-induced CGRP release against the concentration of this compound.
Quantitative Data Summary
The biological activity of this compound has been extensively characterized. The following tables summarize the key quantitative data for its inhibitory activity against TRPV1.
Table 1: In Vitro Inhibitory Activity of this compound against Human TRPV1
| Activation Stimulus | IC50 (nM) | Reference |
| Capsaicin | 24.5 ± 15.7 | [7][8] |
| Protons (pH 5) | 92.7 ± 72.8 | [7][8] |
| Heat (45°C) | 15.8 ± 10.8 | [7][8] |
Table 2: In Vitro Inhibitory Activity of this compound against Rat TRPV1
| Activation Stimulus | IC50 (nM) | Reference |
| Capsaicin | 85.6 ± 39.4 | [7][8] |
| Protons (pH 5) | 294 ± 192 | [7][8] |
| Heat (45°C) | 21 ± 17 | [7][8] |
Signaling Pathway
TRPV1 is a non-selective cation channel. Its activation leads to the influx of Ca2+ and Na+, which depolarizes the neuron and initiates an action potential. The influx of Ca2+ also triggers downstream signaling cascades, including the release of pro-inflammatory neuropeptides like CGRP and Substance P. This compound acts as a competitive antagonist, binding to the receptor and preventing the conformational changes necessary for channel opening, thereby blocking these downstream events.
Diagram: TRPV1 Signaling Pathway and Inhibition by this compound
Caption: TRPV1 activation and downstream signaling with inhibition by this compound.
Conclusion
The N-aryl cinnamides, exemplified by this compound, represent a significant advancement in the development of TRPV1 antagonists. Their discovery has been guided by systematic structure-activity relationship studies, and their synthesis is achievable through standard organic chemistry methodologies. The detailed experimental protocols and quantitative data presented in this guide provide a comprehensive resource for researchers in the fields of pain, inflammation, and drug discovery. The continued investigation of compounds like this compound and the signaling pathways they modulate will undoubtedly contribute to the development of novel therapeutics for a range of sensory-related disorders.
References
- 1. Amine to Amide (Coupling) - Common Conditions [commonorganicchemistry.com]
- 2. CN101492375B - Synthesis of 4-tert-butyl cyclohexyl chloride formic ester - Google Patents [patents.google.com]
- 3. Discovery of potent, orally available vanilloid receptor-1 antagonists. Structure-activity relationship of N-aryl cinnamides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Design and Synthesis of Newly Synthesized Acrylamide Derivatives as Potential Chemotherapeutic Agents against MCF-7 Breast Cancer Cell Line Lodged on PEGylated Bilosomal Nano-Vesicles for Improving Cytotoxic Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Discovery of N-(3-(5-((3-acrylamido-4-(morpholine-4-carbonyl)phenyl)amino)-1-methyl-6-oxo-1,6-dihydropyridin-3-yl)-2-methylphenyl)-4-(tert-butyl)benzamide (CHMFL-BTK-01) as a highly selective irreversible Bruton's tyrosine kinase (BTK) inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
AMG9810: A Selective TRPV1 Competitive Antagonist - A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
The Transient Receptor Potential Vanilloid 1 (TRPV1), a non-selective cation channel, is a key integrator of noxious stimuli, including heat, protons, and endovanilloids. Its role in pain signaling pathways has positioned it as a significant target for the development of novel analgesics. AMG9810, (E)-3-(4-t-butylphenyl)-N-(2,3-dihydrobenzo[b][1][2]dioxin-6-yl)acrylamide, has emerged as a potent and selective competitive antagonist of the TRPV1 receptor. This technical guide provides an in-depth overview of this compound, detailing its mechanism of action, pharmacological properties, and the experimental methodologies used for its characterization. The information presented herein is intended to serve as a comprehensive resource for researchers and professionals in the fields of pharmacology and drug development.
Introduction
The transient receptor potential vanilloid 1 (TRPV1) is a crucial molecular sensor involved in the detection of a variety of noxious stimuli.[3] Activation of TRPV1 on primary sensory neurons leads to the influx of cations, primarily Ca2+ and Na+, resulting in membrane depolarization and the transmission of pain signals.[4] Consequently, antagonism of TRPV1 presents a promising therapeutic strategy for the management of pain. This compound is a cinnamide derivative that has been identified as a selective and competitive antagonist of TRPV1, demonstrating efficacy in various preclinical models of pain.[2] This document outlines the core technical details of this compound, including its pharmacological data, the experimental protocols for its evaluation, and the signaling pathways it modulates.
Mechanism of Action
This compound functions as a competitive antagonist at the TRPV1 receptor.[2] This means it binds to the same site as agonists like capsaicin (B1668287), thereby preventing receptor activation without initiating a biological response itself. By blocking the binding of activating ligands, this compound effectively inhibits the downstream signaling cascade that leads to the sensation of pain.
TRPV1 Signaling Pathway
The activation of the TRPV1 receptor initiates a cascade of intracellular events. The following diagram illustrates the canonical TRPV1 signaling pathway and the point of intervention for this compound.
Quantitative Data
The potency and efficacy of this compound have been quantified through various in vitro and in vivo assays. The following tables summarize the key pharmacological data.
Table 1: In Vitro Potency of this compound
| Assay Type | Species | Agonist | IC50 (nM) |
| Capsaicin-induced Ca²⁺ influx | Human | Capsaicin | 24.5 |
| Capsaicin-induced Ca²⁺ influx | Rat | Capsaicin | 85.6 |
| Proton-induced Ca²⁺ influx | Human | Protons (low pH) | 92.7 |
| Proton-induced Ca²⁺ influx | Rat | Protons (low pH) | 294 |
| Heat-induced activation | Human | Heat | 15.8 |
| Heat-induced activation | Rat | Heat | 21 |
Table 2: In Vivo Efficacy of this compound
| Animal Model | Species | Endpoint | Route of Administration | Effective Dose |
| Capsaicin-induced eye wiping | Rat | Reduction in wipes | Oral | 100 mg/kg |
| CFA-induced thermal hyperalgesia | Rat | Reversal of thermal hyperalgesia | Intraperitoneal | 30 mg/kg |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. This section provides a comprehensive overview of the key experimental protocols used to characterize this compound.
In Vitro Assays
This assay measures the ability of this compound to inhibit TRPV1 activation by measuring changes in intracellular calcium concentration using a fluorescent indicator.
Detailed Methodology:
-
Cell Culture: Human Embryonic Kidney (HEK293) cells stably expressing either human or rat TRPV1 are cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum, 1% penicillin-streptomycin, and a selection antibiotic (e.g., G418).
-
Cell Plating: Cells are seeded into 96-well black-walled, clear-bottom plates at a density of 50,000 cells per well and incubated for 24 hours at 37°C in a 5% CO₂ atmosphere.
-
Dye Loading: The growth medium is removed, and cells are washed with an assay buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES). Cells are then incubated with a loading buffer containing a calcium-sensitive fluorescent dye, such as Fluo-4 AM (acetoxymethyl ester), for 1 hour at 37°C.[5][6]
-
Compound Incubation: After washing to remove extracellular dye, cells are incubated with varying concentrations of this compound for 15-30 minutes at room temperature.
-
TRPV1 Activation and Measurement: The plate is placed in a fluorescence microplate reader. Baseline fluorescence is recorded before the addition of a TRPV1 agonist (e.g., capsaicin, acidic buffer, or heated buffer). Fluorescence is then monitored kinetically to measure the change in intracellular calcium.
-
Data Analysis: The inhibitory effect of this compound is calculated as a percentage of the response to the agonist alone. The half-maximal inhibitory concentration (IC50) is determined by fitting the concentration-response data to a four-parameter logistic equation.
This assay quantifies the release of the neuropeptide CGRP from primary dorsal root ganglion (DRG) neurons, a key downstream event of TRPV1 activation.
Detailed Methodology:
-
Primary DRG Neuron Culture: DRGs are dissected from neonatal rats and dissociated into single cells using enzymatic digestion (e.g., collagenase and dispase).[7] Neurons are then plated on coated culture dishes and maintained in a neurobasal medium supplemented with B27 and nerve growth factor (NGF).
-
Compound Treatment: After several days in culture, the neurons are pre-incubated with various concentrations of this compound.
-
Stimulation: CGRP release is stimulated by adding a TRPV1 agonist, such as capsaicin or a low pH buffer, to the culture medium for a defined period (e.g., 10-30 minutes).
-
Sample Collection and Analysis: The culture supernatant is collected, and the concentration of CGRP is measured using a sensitive enzyme immunoassay (EIA) or radioimmunoassay (RIA).[8][9]
-
Data Analysis: The inhibitory effect of this compound is determined by comparing the amount of CGRP released in the presence of the antagonist to that released by the agonist alone.
In Vivo Assays
This behavioral model assesses the in vivo efficacy of TRPV1 antagonists in blocking acute, chemically induced pain.[1]
Detailed Methodology:
-
Animal Acclimatization: Male Sprague-Dawley rats are acclimatized to the testing room and observation chambers.
-
Drug Administration: this compound or its vehicle is administered to the animals via the desired route (e.g., oral gavage, intraperitoneal injection).
-
Nociceptive Challenge: After a predetermined absorption time, a small volume of a dilute capsaicin solution is instilled into one eye of the rat.
-
Behavioral Scoring: The animal is immediately placed in an observation chamber, and the number of wiping movements directed at the treated eye with the ipsilateral forepaw is counted for a specified duration.[10]
-
Data Analysis: The mean number of eye wipes in the this compound-treated group is compared to the vehicle-treated group to determine the antagonist's efficacy.
This model is used to evaluate the anti-hyperalgesic effects of compounds in a model of persistent inflammatory pain.[11][12]
Detailed Methodology:
-
Induction of Inflammation: A subcutaneous injection of CFA into the plantar surface of one hind paw of a rat induces a localized and persistent inflammation.
-
Assessment of Thermal Hyperalgesia: At a time point when inflammation is well-established (e.g., 24 hours post-CFA), the thermal withdrawal latency of the inflamed paw is measured using a radiant heat source (e.g., Hargreaves apparatus).[13]
-
Drug Administration: this compound or vehicle is administered to the animals.
-
Post-treatment Assessment: Thermal withdrawal latency is reassessed at various time points after drug administration.
-
Data Analysis: The reversal of thermal hyperalgesia is calculated by comparing the post-drug withdrawal latencies to the pre-drug baseline.
Selectivity Profile
Additional Signaling Considerations: EGFR Pathway
Recent research has uncovered a potential interaction between TRPV1 and the Epidermal Growth Factor Receptor (EGFR) signaling pathway.[2][14] Studies have shown that topical application of this compound can lead to an increase in the expression of EGFR and the activation of its downstream signaling components, including Akt and mTOR.[2] This finding suggests a potential for off-target effects or a previously uncharacterized cross-talk between these two pathways, which warrants further investigation, particularly for topical applications of TRPV1 antagonists.
EGFR Signaling Pathway and Potential this compound Influence
Conclusion
This compound is a well-characterized, potent, and selective competitive antagonist of the TRPV1 receptor. Its efficacy in preclinical models of pain underscores the therapeutic potential of targeting TRPV1 for analgesia. This technical guide has provided a detailed overview of the pharmacological properties of this compound, the experimental methodologies for its characterization, and its known signaling interactions. The information compiled herein serves as a valuable resource for scientists and researchers working on the development of novel pain therapeutics. Further investigation into the interaction with the EGFR pathway is warranted to fully understand its pharmacological profile.
References
- 1. Prolonged analgesic response of cornea to topical resiniferatoxin, a potent TRPV1 agonist - PMC [pmc.ncbi.nlm.nih.gov]
- 2. TRPV1-antagonist this compound promotes mouse skin tumorigenesis through EGFR/Akt signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. A new era for the design of TRPV1 antagonists and agonists with the use of structural information and molecular docking of capsaicin-like compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 4. TRPV1: A Potential Drug Target for Treating Various Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Fluorescence-Based Assay for TRPV1 Channels - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Assay of TRPV1 Receptor Signaling | Springer Nature Experiments [experiments.springernature.com]
- 7. Dorsal Root Ganglia Isolation and Primary Culture to Study Neurotransmitter Release - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Pathways of CGRP Release from Primary Sensory Neurons - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Eye-wiping test: a sensitive animal model for acute trigeminal pain studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. criver.com [criver.com]
- 12. Preclinical Assessment of Inflammatory Pain - PMC [pmc.ncbi.nlm.nih.gov]
- 13. academic.oup.com [academic.oup.com]
- 14. researchgate.net [researchgate.net]
The Role of TRPV1 in Nociception and Pain Pathways: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
The Transient Receptor Potential Vanilloid 1 (TRPV1), a non-selective cation channel, stands as a critical molecular integrator of noxious stimuli in the peripheral and central nervous systems.[1] Initially identified as the receptor for capsaicin, the pungent compound in chili peppers, TRPV1 has since been characterized as a polymodal sensor activated by a range of stimuli including noxious heat (>43°C), acidic conditions, and various endogenous lipids.[2][3] Its pivotal role in the transmission and modulation of pain, particularly in the context of inflammatory and neuropathic states, has positioned it as a key therapeutic target for the development of novel analgesics. This guide provides a comprehensive overview of the core aspects of TRPV1 function in nociception, detailing its signaling pathways, quantitative data on its modulation, and key experimental protocols for its study.
TRPV1: Structure, Function, and Expression
TRPV1 is a homotetrameric channel, with each subunit comprising six transmembrane domains and a pore-forming loop between the fifth and sixth domains.[2] It is predominantly expressed in the small to medium-diameter neurons of the dorsal root, trigeminal, and nodose ganglia, which constitute the myelinated Aδ and unmyelinated C nociceptive nerve fibers.[4] Upon activation, TRPV1 allows the influx of cations, primarily Ca2+ and Na+, leading to depolarization of the neuronal membrane and the initiation of an action potential that is transmitted to the central nervous system, ultimately perceived as pain.[5]
Quantitative Data on TRPV1 Modulation
The activity of TRPV1 is finely tuned by a variety of agonists and antagonists, and its sensitivity to stimuli is dynamically regulated. The following tables summarize key quantitative data on TRPV1 modulation.
Table 1: Potency of Selected TRPV1 Agonists
| Agonist | Species | EC50/Ki | Assay Conditions |
| Capsaicin | Human | ~500 nM (EC50)[6] | Whole-cell patch clamp |
| Resiniferatoxin (RTX) | Human | Potent agonist | Competitive displacement of capsaicin[7] |
| Anandamide | Human | Full agonist[8] | - |
| N-Arachidonoyl dopamine (B1211576) (NADA) | Human | - | Endogenous agonist[1] |
| Protons (low pH) | Human | pH50 ~5.9[6] | Whole-cell patch clamp |
| Zingerone | Rat | 1.3 mM (EC50)[9] | Spinal substantia gelatinosa |
| MDR-652 | Human | 11.4 nM (Ki)[10] | - |
| MDR-652 | Rat | 23.8 nM (Ki)[10] | - |
Table 2: Potency of Selected TRPV1 Antagonists
| Antagonist | Species | IC50 | Assay Conditions |
| Capsazepine | - | - | Competitive antagonist[7] |
| SB-366791 | Rat | 5.7 nM[10] | Cinnamide antagonist |
| BCTC | Rat | 35 nM (vs. capsaicin), 6.0 nM (vs. acid)[10] | Inhibition of capsaicin- and acid-induced activation |
| AMG 517 | Human | 0.76 nM (vs. capsaicin), 0.62 nM (vs. protons), 1.3 nM (vs. heat)[10] | Antagonizes capsaicin, proton, and heat activation |
| SB705498 | Human | 3 nM (vs. capsaicin), 0.1 nM (vs. acid), 6 nM (vs. heat)[10] | Antagonizes capsaicin, acid, and heat activation |
| N-(Isoquinolin-5-yl)-2,4-pentadinenamides | Human | 0.072 - 950 nM[11] | - |
Table 3: Temperature Activation Threshold of TRPV1
| Condition | Temperature Threshold | Notes |
| Baseline | >43°C[3] | Normal physiological conditions |
| Low pH | Reduced threshold[4] | Protons sensitize TRPV1 to heat |
| Inflammatory mediators (e.g., bradykinin, prostaglandins) | Reduced threshold[4] | Phosphorylation by PKC lowers the activation threshold |
| Proteinase-Activated Receptor 2 (PAR2) activation | ~30.8°C[12] | In HEK293 cells co-expressing TRPV1 and PAR2 |
| Wild-type TRPV1 (in vitro) | 43.8 ± 0.1°C (ET50)[13] | Fluo-3 imaging in HEK293 cells |
| Proton-induced shift (pH 7.4 to 5.0) | V1/2 shifted by 184 ± 20 mV[14] | Whole-cell patch-clamp |
Table 4: Upregulation of TRPV1 Expression in Pain Models
| Pain Model | Tissue | Fold/Percent Increase | Time Point |
| Complete Freund's Adjuvant (CFA) | Dorsal Root Ganglion (DRG) | ~1.6-fold (protein)[15] | - |
| CFA-induced arthritis | DRG | Elevated TRPV1 mRNA[16] | - |
| CFA | DRG and Spinal Dorsal Horn (SDH) | Significantly increased mRNA and protein[17] | 8h, 1, 3, 7, and 14 days |
| Chronic Constriction Injury (CCI) | Ipsilateral Spinal Cord | 149% (7 days), 167% (14 days)[18] | 7 and 14 days |
| CCI | DRG | Increased TRPV1 mRNA[19] | - |
| CCI | Spinal Cord Dorsal Horn | Upregulated[20] | - |
Signaling Pathways in TRPV1-Mediated Nociception
The activation and sensitization of TRPV1 are governed by complex intracellular signaling cascades. Below are diagrams illustrating these key pathways.
Experimental Protocols
Whole-Cell Patch-Clamp Recording of TRPV1 Currents in DRG Neurons
This protocol is adapted from standard electrophysiological techniques for studying ion channel function.[21][22]
1. Cell Preparation:
-
Isolate Dorsal Root Ganglia (DRG) from rodents.
-
Dissociate neurons using enzymatic digestion (e.g., collagenase/dispase) and mechanical trituration.
-
Plate neurons on coated coverslips and culture for 12-24 hours.
2. Solutions:
-
External Solution (in mM): 140 NaCl, 5 KCl, 2 CaCl2, 1 MgCl2, 10 HEPES, 10 glucose (pH 7.4 with NaOH).
-
Internal (Pipette) Solution (in mM): 140 KCl, 10 HEPES, 1 EGTA, 2 Mg-ATP, 0.3 Na-GTP (pH 7.2 with KOH).
3. Recording:
-
Use a patch-clamp amplifier and data acquisition system.
-
Pull borosilicate glass pipettes to a resistance of 3-7 MΩ when filled with internal solution.
-
Obtain a giga-ohm seal on the membrane of a small-diameter DRG neuron.
-
Rupture the membrane to achieve whole-cell configuration.
-
Clamp the cell at a holding potential of -60 mV.
-
Apply TRPV1 agonists (e.g., capsaicin) via a perfusion system.
-
Record inward currents in voltage-clamp mode.
4. Data Analysis:
-
Measure peak current amplitude and desensitization kinetics.
-
Construct dose-response curves to determine EC50 values for agonists.
-
Evaluate the effects of antagonists by co-application with agonists.
Calcium Imaging of TRPV1 Activity in DRG Neurons
This protocol outlines a common method for assessing TRPV1-mediated calcium influx.[23][24]
1. Cell Preparation:
-
Prepare dissociated DRG neurons as described in the patch-clamp protocol.
2. Dye Loading:
-
Incubate cultured neurons with a calcium-sensitive fluorescent dye (e.g., Fura-2 AM or Fluo-4 AM) in a physiological buffer for 30-60 minutes at 37°C.
-
Wash the cells to remove excess dye.
3. Imaging:
-
Mount the coverslip on an inverted fluorescence microscope equipped with a calcium imaging system.
-
Continuously perfuse the cells with external solution.
-
Acquire baseline fluorescence images.
-
Apply TRPV1 agonists via the perfusion system.
-
Record changes in fluorescence intensity over time. For Fura-2, alternate excitation wavelengths (e.g., 340 nm and 380 nm) and measure the ratio of emitted fluorescence.
4. Data Analysis:
-
Quantify the change in fluorescence intensity or ratio as an indicator of intracellular calcium concentration.
-
Measure the peak response and the time course of the calcium transient.
-
Compare responses to different agonists and in the presence of antagonists.
Conclusion and Future Directions
TRPV1's integral role in nociception and its sensitization in pathological pain states make it a compelling target for analgesic drug development. While TRPV1 antagonists have shown promise in preclinical models, their clinical development has been hampered by side effects such as hyperthermia.[4] Future research will likely focus on developing modality-specific TRPV1 modulators that can selectively block its function in pain pathways without affecting its role in normal thermosensation. A deeper understanding of the complex signaling networks that regulate TRPV1 activity will be crucial for the rational design of such next-generation therapeutics. The experimental approaches detailed in this guide provide a robust framework for continued investigation into the multifaceted role of TRPV1 in health and disease.
References
- 1. Phosphoinositide-3-kinase and mitogen activated protein kinase signaling pathways mediate acute NGF sensitization of TRPV1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Signalling pathways involved in the sensitisation of mouse nociceptive neurones by nerve growth factor - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. TRPV1 Receptors and Signal Transduction - TRP Ion Channel Function in Sensory Transduction and Cellular Signaling Cascades - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. A molecular perspective on identifying TRPV1 thermosensitive regions and disentangling polymodal activation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. TRPV1 activation is not an all-or-none event: TRPV1 partial agonism/antagonism and its regulatory modulation - PMC [pmc.ncbi.nlm.nih.gov]
- 8. A journey from molecule to physiology and in silico tools for drug discovery targeting the transient receptor potential vanilloid type 1 (TRPV1) channel - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. selleckchem.com [selleckchem.com]
- 11. A new era for the design of TRPV1 antagonists and agonists with the use of structural information and molecular docking of capsaicin-like compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 12. TRPV1: ON THE ROAD TO PAIN RELIEF - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Temperature-induced opening of TRPV1 ion channel is stabilized by the pore domain - PMC [pmc.ncbi.nlm.nih.gov]
- 14. The biophysical and molecular basis of TRPV1 proton gating - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. The role of TRPV1 in RA pathogenesis: worthy of attention - PMC [pmc.ncbi.nlm.nih.gov]
- 17. LncRNA MEG3-TRPV1 signaling regulates chronic inflammatory pain in rats - PMC [pmc.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
- 19. "TRPV1 mRNA is Differentially Expressed in Different Vertebral Levels o" by Bree Zeyzus Johns [dsc.duq.edu]
- 20. Emerging Role of Spinal Cord TRPV1 in Pain Exacerbation - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Whole Cell Patch Clamp Protocol | AXOL Bioscience [axolbio.com]
- 22. Whole Cell Patch Clamp Protocol [protocols.io]
- 23. Assay of TRPV1 Receptor Signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 24. researchgate.net [researchgate.net]
Endogenous Ligands of the TRPV1 Receptor Blocked by AMG9810: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the endogenous ligands that activate the Transient Receptor Potential Vanilloid 1 (TRPV1) receptor and the inhibitory effects of the selective antagonist, AMG9810. This document details the quantitative interactions, experimental methodologies, and signaling pathways relevant to the study of these molecules in the context of pain, inflammation, and beyond.
Introduction to TRPV1 and its Endogenous Ligands
The Transient Receptor Potential Vanilloid 1 (TRPV1), also known as the capsaicin (B1668287) receptor, is a non-selective cation channel predominantly expressed in primary sensory neurons.[1][2] It functions as a polymodal integrator of noxious stimuli, including high temperatures (>42°C), acidic conditions, and various chemical irritants.[1][3] Beyond these exogenous activators, a growing body of evidence has identified a diverse array of endogenous molecules that can modulate TRPV1 activity. These "endovanilloids" play crucial roles in various physiological and pathophysiological processes, particularly in the generation and maintenance of pain and inflammation.[3]
This guide focuses on a selection of well-characterized endogenous TRPV1 ligands, whose actions are effectively blocked by the potent and selective competitive antagonist, this compound.
Key Endogenous TRPV1 Ligands:
-
Anandamide (AEA): An endocannabinoid that acts as a partial agonist at TRPV1 receptors.[4][5]
-
N-Arachidonoyl Dopamine (B1211576) (NADA): A potent endocannabinoid and endovanilloid that is considered one of the most potent endogenous TRPV1 agonists.[6][7][8][9]
-
N-Oleoyldopamine (OLDA): Another N-acyldopamine with activity at the TRPV1 receptor.[2]
-
Lipid Metabolites:
-
12-Hydroperoxyeicosatetraenoic Acid (12-HPETE): A product of the 12-lipoxygenase pathway that can activate TRPV1.[3][10]
-
20-Hydroxyeicosatetraenoic Acid (20-HETE): A cytochrome P450-derived metabolite of arachidonic acid that activates and sensitizes TRPV1.[11][12]
-
Lysophosphatidic Acid (LPA): A bioactive phospholipid that can directly activate TRPV1.[13][14][15]
-
This compound: A Selective TRPV1 Antagonist
This compound is a potent, selective, and competitive antagonist of the TRPV1 receptor.[2][16][17][18] It effectively blocks all known modes of TRPV1 activation, including by capsaicin, heat, protons, and a range of endogenous ligands.[2][16][17] Its high affinity and selectivity have made it an invaluable pharmacological tool for elucidating the physiological and pathological roles of TRPV1.
Quantitative Data
The following tables summarize the quantitative data for the interaction of endogenous ligands with the TRPV1 receptor and the inhibitory potency of this compound.
Table 1: Potency of Endogenous Ligands at the TRPV1 Receptor
| Endogenous Ligand | Species | Assay Type | Parameter | Value | Reference(s) |
| Anandamide (AEA) | Various | --- | --- | Low-affinity partial agonist | [5][19] |
| N-Arachidonoyl Dopamine (NADA) | Human, Rat | Functional Assay (HEK-293 cells) | EC50 | ~50 nM | [6][7] |
| N-Arachidonoyl Dopamine (NADA) | Rat | Thermal Hyperalgesia | EC50 | 68.2 µM (in vivo) | [20] |
| 12-Hydroperoxyeicosatetraenoic Acid (12-HPETE) | Rat | Electrophysiology (DRG neurons) | --- | Potent activator | [10] |
| 20-Hydroxyeicosatetraenoic Acid (20-HETE) | Human, Mouse | Electrophysiology (HEK293 cells, DRG neurons) | --- | Activates and sensitizes | [11] |
| Lysophosphatidic Acid (LPA) | Mouse | Electrophysiology (HEK293 cells) | --- | Direct activator | [13] |
Table 2: Inhibitory Potency of this compound against TRPV1 Activation
| Activator | Species | Assay Type | Parameter | Value (nM) | Reference(s) |
| Capsaicin | Human | 45Ca2+ uptake (CHO cells) | IC50 | 24.5 ± 15.7 | [16][21] |
| Capsaicin | Rat | 45Ca2+ uptake (CHO cells) | IC50 | 85.6 ± 39.4 | [16][21] |
| Protons (pH 5) | Human | 45Ca2+ uptake (CHO cells) | IC50 | 92.7 ± 72.8 | [16][21] |
| Protons (pH 5) | Rat | 45Ca2+ uptake (CHO cells) | IC50 | 294 ± 192 | [16][21] |
| Heat (45°C) | Human | 45Ca2+ uptake (CHO cells) | IC50 | 15.8 ± 10.8 | [16][21] |
| Heat (45°C) | Rat | 45Ca2+ uptake (CHO cells) | IC50 | 21 ± 17 | [16][21] |
| Anandamide (AEA) | --- | 45Ca2+ uptake | --- | Potent antagonist | [21] |
| N-Arachidonoyl Dopamine (NADA) | --- | 45Ca2+ uptake | --- | Potent antagonist | [21] |
| N-Oleoyldopamine (OLDA) | --- | 45Ca2+ uptake | --- | Potent antagonist | [21] |
| 12(S)-HPETE and 12-HETE | Rat | Afferent Renal Nerve Activity | --- | Abolished response | [22] |
| Linoleic Acid Metabolites | --- | In vivo allodynia | --- | Partially blocked | [23] |
Experimental Protocols
This section provides an overview of the key experimental methodologies used to characterize the interactions between endogenous ligands, this compound, and the TRPV1 receptor.
Cell Culture and Transfection
-
Cell Lines: Human Embryonic Kidney (HEK-293) or Chinese Hamster Ovary (CHO) cells are commonly used for heterologous expression of TRPV1.
-
Transfection: Cells are transiently or stably transfected with plasmids encoding for human or rat TRPV1 using standard methods such as calcium phosphate (B84403) precipitation or lipid-based transfection reagents.
Calcium Imaging Assays
Calcium imaging is a widely used functional assay to measure TRPV1 activation.[1][24]
-
Fluorescent Indicators: Cells are loaded with Ca2+-sensitive fluorescent dyes such as Fluo-4 AM or Fura-2 AM.
-
Procedure:
-
Plate TRPV1-expressing cells in a multi-well plate.
-
Load cells with the chosen fluorescent Ca2+ indicator.
-
Establish a baseline fluorescence reading.
-
Apply the endogenous ligand to stimulate TRPV1 activation and record the change in fluorescence intensity, which corresponds to an increase in intracellular Ca2+.
-
For antagonist studies, pre-incubate the cells with this compound for a defined period before adding the endogenous agonist.
-
-
Data Analysis: The change in fluorescence is quantified to determine the potency of agonists (EC50) and antagonists (IC50).
Whole-Cell Patch-Clamp Electrophysiology
This technique directly measures the ion currents flowing through the TRPV1 channel.[25]
-
Preparation: Recordings are performed on single TRPV1-expressing cells.
-
Procedure:
-
A glass micropipette forms a high-resistance seal with the cell membrane.
-
The membrane patch is ruptured to gain electrical access to the cell's interior (whole-cell configuration).
-
The cell is voltage-clamped at a holding potential (e.g., -60 mV).
-
The endogenous ligand is applied to the cell, and the resulting inward current (carried by Na+ and Ca2+) is recorded.
-
To test for antagonism, this compound is applied before and/or during the application of the endogenous agonist.
-
-
Data Analysis: The amplitude of the current provides a direct measure of channel activity.
Radioligand Binding Assays
Competitive binding assays are used to determine the affinity of ligands for the TRPV1 receptor.
-
Radioligand: [3H]Resiniferatoxin ([3H]RTX), a potent TRPV1 agonist, is commonly used.
-
Procedure:
-
Prepare cell membranes from TRPV1-expressing cells.
-
Incubate the membranes with a fixed concentration of [3H]RTX and varying concentrations of the unlabeled competitor (e.g., an endogenous ligand or this compound).
-
Separate the bound from unbound radioligand by filtration.
-
Quantify the radioactivity of the bound ligand using liquid scintillation counting.
-
-
Data Analysis: The concentration of the competitor that inhibits 50% of the specific binding of [3H]RTX (IC50) is determined, from which the inhibition constant (Ki) can be calculated.
Signaling Pathways and Visualizations
Activation of TRPV1 by endogenous ligands initiates a cascade of intracellular signaling events. The channel's activity is also modulated by various signaling pathways, often involving protein kinases.
TRPV1 Activation and Downstream Signaling
The binding of an endogenous ligand to TRPV1 leads to a conformational change, opening the channel pore and allowing the influx of cations, primarily Ca2+ and Na+. The subsequent increase in intracellular Ca2+ acts as a second messenger, triggering various downstream events, including the release of pro-inflammatory neuropeptides like Calcitonin Gene-Related Peptide (CGRP) and Substance P from sensory neurons.
Modulation of TRPV1 by PKA and PKC
The sensitivity of the TRPV1 receptor can be modulated by intracellular signaling cascades involving Protein Kinase A (PKA) and Protein Kinase C (PKC).[26][27][28] Inflammatory mediators can activate these kinases, leading to the phosphorylation of TRPV1 and a subsequent sensitization of the channel, resulting in a lower threshold for activation and an exaggerated response to stimuli.
Experimental Workflow for Antagonist Profiling
The following diagram illustrates a typical workflow for characterizing the inhibitory effect of this compound on TRPV1 activation by an endogenous ligand using a calcium imaging assay.
References
- 1. Assay of TRPV1 Receptor Signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. TRPV1-antagonist this compound promotes mouse skin tumorigenesis through EGFR/Akt signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Activation and activators of TRPV1 and their pharmaceutical implication - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. A Closer Look at Anandamide Interaction With TRPV1 - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Frontiers | Direct Anandamide Activation of TRPV1 Produces Divergent Calcium and Current Responses [frontiersin.org]
- 6. N-Arachidonoyl Dopamine: A Novel Endocannabinoid and Endovanilloid with Widespread Physiological and Pharmacological Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 7. N-Arachidonoyl dopamine - Wikipedia [en.wikipedia.org]
- 8. N-Arachidonoyl Dopamine Modulates Acute Systemic Inflammation via Nonhematopoietic TRPV1 - PMC [pmc.ncbi.nlm.nih.gov]
- 9. BioKB - Publication [biokb.lcsb.uni.lu]
- 10. mdpi.com [mdpi.com]
- 11. 20-Hydroxyeicosatetraenoic Acid (20-HETE) Is a Novel Activator of Transient Receptor Potential Vanilloid 1 (TRPV1) Channel - PMC [pmc.ncbi.nlm.nih.gov]
- 12. TRPV1: Structure, Endogenous Agonists, and Mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Frontiers | Lysophosphatidic Acid and Ion Channels as Molecular Mediators of Pain [frontiersin.org]
- 15. A painful link between the TRPV1 channel and lysophosphatidic acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. AMG 9810 [(E)-3-(4-t-butylphenyl)-N-(2,3-dihydrobenzo[b][1,4] dioxin-6-yl)acrylamide], a novel vanilloid receptor 1 (TRPV1) antagonist with antihyperalgesic properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. selleckchem.com [selleckchem.com]
- 18. file.chemscene.com [file.chemscene.com]
- 19. researchgate.net [researchgate.net]
- 20. The biosynthesis of N-arachidonoyl dopamine (NADA), a putative endocannabinoid and endovanilloid, via conjugation of arachidonic acid with dopamine - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Redirecting [linkinghub.elsevier.com]
- 22. Inhibition of renin release by arachidonic acid metabolites, 12(s)-HPETE and 12-HETE: role of TRPV1 channels - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. mdpi.com [mdpi.com]
- 24. Assay of TRPV1 Receptor Signaling | Springer Nature Experiments [experiments.springernature.com]
- 25. Adrenergic receptors inhibit TRPV1 activity in the dorsal root ganglion neurons of rats | PLOS One [journals.plos.org]
- 26. TRPV1 Receptors and Signal Transduction - TRP Ion Channel Function in Sensory Transduction and Cellular Signaling Cascades - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 27. go.drugbank.com [go.drugbank.com]
- 28. TRPV1: A Target for Rational Drug Design - PMC [pmc.ncbi.nlm.nih.gov]
The Modulatory Effects of AMG9810 on Capsaicin-Induced Depolarization: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides an in-depth analysis of the pharmacological effects of AMG9810, a potent and selective antagonist of the Transient Receptor Potential Vanilloid 1 (TRPV1) channel, on capsaicin-induced cellular depolarization. Capsaicin (B1668287), the pungent compound in chili peppers, directly activates TRPV1, a non-selective cation channel predominantly expressed in sensory neurons.[1][2] This activation leads to an influx of sodium and calcium ions, resulting in membrane depolarization, the initiation of action potentials, and the sensation of pain and heat.[1][3][4] this compound acts as a competitive antagonist at the TRPV1 receptor, effectively blocking the actions of capsaicin and other TRPV1 agonists.[5][6] This guide will detail the underlying signaling pathways, present quantitative data on the inhibitory effects of this compound, and provide comprehensive experimental protocols for studying these interactions.
Introduction to Capsaicin, TRPV1, and this compound
The Transient Receptor Potential Vanilloid 1 (TRPV1) is a crucial polymodal sensor involved in the detection of a variety of noxious stimuli, including high temperatures (>43°C), acidic conditions, and endogenous inflammatory mediators.[7] Capsaicin serves as a classic exogenous agonist of TRPV1, binding to a transmembrane pocket of the channel and inducing a conformational change that opens its ion pore.[3] This leads to a rapid influx of cations, primarily Ca²⁺ and Na⁺, which depolarizes the cell membrane.[1][3] In sensory neurons, this depolarization can reach the threshold for firing action potentials, which are then propagated to the central nervous system, culminating in the perception of pain.[1]
This compound, with the chemical name (E)-3-(4-t-butylphenyl)-N-(2,3-dihydrobenzo[b][2][5]dioxin-6-yl)acrylamide, is a highly selective and competitive antagonist of the TRPV1 receptor.[5][8] It effectively blocks all known modes of TRPV1 activation, including those induced by capsaicin, heat, and protons.[5] Its antagonistic properties make it a valuable tool for studying the physiological and pathological roles of TRPV1 and a potential therapeutic agent for pain management.[9]
Signaling Pathways of Capsaicin-Induced Depolarization and its Inhibition by this compound
The activation of TRPV1 by capsaicin initiates a cascade of intracellular events. The primary event is the influx of cations, leading to depolarization. The influx of Ca²⁺ also acts as a second messenger, activating various downstream signaling pathways involving protein kinase A (PKA), protein kinase C (PKC), and calcineurin, which can modulate the activity and sensitization of the TRPV1 channel.[1][10]
This compound competitively binds to the TRPV1 receptor, preventing capsaicin from accessing its binding site. This blockade inhibits the conformational changes necessary for channel opening, thereby preventing ion influx and subsequent cellular depolarization.
Quantitative Data on this compound's Effect
The potency of this compound as a TRPV1 antagonist has been quantified in various studies. The half-maximal inhibitory concentration (IC₅₀) is a key metric used to describe the effectiveness of a compound in inhibiting a specific biological or biochemical function.
| Parameter | Species | Value | Reference |
| IC₅₀ vs. Capsaicin Activation | Human TRPV1 | 24.5 ± 15.7 nM | [5] |
| IC₅₀ vs. Capsaicin Activation | Rat TRPV1 | 85.6 ± 39.4 nM | [5] |
| IC₅₀ vs. Proton (pH 5.5) Activation | Human TRPV1 | 92.7 ± 72.8 nM | [5] |
| IC₅₀ vs. Proton (pH 5.5) Activation | Rat TRPV1 | 294 ± 192 nM | [5] |
| IC₅₀ vs. Heat (45°C) Activation | Human TRPV1 | 15.8 ± 10.8 nM | [5] |
| IC₅₀ vs. Heat (45°C) Activation | Rat TRPV1 | 21 ± 17 nM | [5] |
Table 1: Inhibitory Potency of this compound on TRPV1 Activation
Experimental Protocols
Whole-Cell Patch-Clamp Electrophysiology
This technique is used to measure the ion currents flowing across the cell membrane in response to capsaicin and its inhibition by this compound.
Objective: To record capsaicin-induced currents and their blockade by this compound in dorsal root ganglion (DRG) neurons or TRPV1-expressing cell lines.
Materials:
-
Cultured DRG neurons or HEK293 cells stably expressing TRPV1.
-
External solution (in mM): 140 NaCl, 5 KCl, 2 CaCl₂, 1 MgCl₂, 10 HEPES, 10 glucose (pH 7.4 with NaOH).
-
Internal (pipette) solution (in mM): 140 KCl, 2 MgCl₂, 1 EGTA, 10 HEPES, 2 ATP-Mg (pH 7.2 with KOH).
-
Capsaicin stock solution (10 mM in ethanol).
-
This compound stock solution (10 mM in DMSO).
-
Patch-clamp amplifier, micromanipulator, and data acquisition system.
Procedure:
-
Prepare cells on coverslips for recording.
-
Place a coverslip in the recording chamber and perfuse with external solution.
-
Pull borosilicate glass capillaries to create patch pipettes with a resistance of 3-5 MΩ when filled with internal solution.
-
Approach a cell with the patch pipette and form a gigaohm seal.
-
Rupture the cell membrane to achieve the whole-cell configuration.
-
Clamp the cell at a holding potential of -60 mV.
-
Apply capsaicin (e.g., 1 µM) to the cell using a perfusion system and record the inward current.
-
Wash out the capsaicin until the current returns to baseline.
-
Pre-incubate the cell with this compound (e.g., 100 nM) for 2-5 minutes.
-
Co-apply capsaicin and this compound and record the current.
-
Analyze the reduction in current amplitude in the presence of this compound.
Intracellular Calcium Imaging
This method visualizes and quantifies changes in intracellular calcium concentration ([Ca²⁺]i) in response to TRPV1 activation.
Objective: To measure the increase in [Ca²⁺]i induced by capsaicin and its inhibition by this compound.
Materials:
-
Cultured DRG neurons or TRPV1-expressing cells.
-
Fluorescent calcium indicator dye (e.g., Fura-2 AM or Fluo-4 AM).
-
Pluronic F-127.
-
Hanks' Balanced Salt Solution (HBSS).
-
Capsaicin and this compound stock solutions.
-
Fluorescence microscope with an appropriate filter set and a digital camera.
Procedure:
-
Plate cells on glass-bottom dishes.
-
Load cells with a calcium indicator dye (e.g., 5 µM Fluo-4 AM with 0.02% Pluronic F-127) in HBSS for 30-60 minutes at 37°C.
-
Wash the cells with HBSS to remove excess dye.
-
Mount the dish on the microscope stage and acquire baseline fluorescence images.
-
Add capsaicin (e.g., 100 nM) to the dish and record the change in fluorescence intensity over time.
-
After the response returns to baseline (or in a separate experiment), pre-incubate cells with this compound (e.g., 1 µM) for 5-10 minutes.
-
Add capsaicin in the presence of this compound and record the fluorescence.
-
Quantify the fluorescence intensity changes to determine the inhibition of the calcium response.
Calcitonin Gene-Related Peptide (CGRP) Release Assay
Activation of TRPV1 on sensory nerve terminals triggers the release of neuropeptides like CGRP. Measuring CGRP release provides a functional readout of TRPV1 activity.
Objective: To quantify the amount of CGRP released from cultured DRG neurons or isolated spinal cord tissue upon capsaicin stimulation and its inhibition by this compound.
Materials:
-
Cultured DRG neurons or isolated spinal cord slices.
-
Krebs-Ringer solution.
-
Capsaicin and this compound stock solutions.
-
CGRP Enzyme Immunoassay (EIA) kit.
Procedure:
-
Culture DRG neurons or prepare spinal cord slices.
-
Pre-incubate the samples in Krebs-Ringer solution.
-
Incubate a set of samples with this compound for 15-30 minutes.
-
Stimulate the samples with capsaicin (e.g., 1 µM) for 5-10 minutes in the presence or absence of this compound.
-
Collect the supernatant.
-
Measure the CGRP concentration in the supernatant using a CGRP EIA kit according to the manufacturer's instructions.
-
Compare the amount of CGRP released in the different conditions.
Conclusion
This compound is a powerful pharmacological tool for investigating the roles of the TRPV1 channel. Its ability to competitively and potently block capsaicin-induced depolarization and subsequent downstream events has been demonstrated through various in vitro and in vivo studies. The experimental protocols detailed in this guide provide a framework for researchers to further explore the intricate mechanisms of TRPV1 modulation and to evaluate the therapeutic potential of TRPV1 antagonists in conditions such as chronic pain and inflammation.
References
- 1. TRPV1 Receptors and Signal Transduction - TRP Ion Channel Function in Sensory Transduction and Cellular Signaling Cascades - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. Capsaicin - Wikipedia [en.wikipedia.org]
- 3. academic.oup.com [academic.oup.com]
- 4. researchgate.net [researchgate.net]
- 5. AMG 9810 [(E)-3-(4-t-butylphenyl)-N-(2,3-dihydrobenzo[b][1,4] dioxin-6-yl)acrylamide], a novel vanilloid receptor 1 (TRPV1) antagonist with antihyperalgesic properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. selleckchem.com [selleckchem.com]
- 7. mdpi.com [mdpi.com]
- 8. TRPV1-antagonist this compound promotes mouse skin tumorigenesis through EGFR/Akt signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 9. tandfonline.com [tandfonline.com]
- 10. Activation of protein kinase C reverses capsaicin-induced calcium-dependent desensitization of TRPV1 ion channels - PubMed [pubmed.ncbi.nlm.nih.gov]
The Intricate Dance of Structure and Activity: A Technical Guide to Cinnamide TRPV1 Antagonists
For Researchers, Scientists, and Drug Development Professionals
The Transient Receptor Potential Vanilloid 1 (TRPV1), a non-selective cation channel, plays a pivotal role in pain perception, making it a compelling target for the development of novel analgesics. Among the various classes of TRPV1 antagonists, cinnamide derivatives have emerged as a particularly promising scaffold. This technical guide delves into the core principles of the structural activity relationship (SAR) of cinnamide TRPV1 antagonists, providing a comprehensive overview of quantitative data, detailed experimental protocols, and the underlying signaling pathways.
Core Structural-Activity Relationships of Cinnamide Antagonists
The archetypal cinnamide scaffold can be dissected into three key regions: the N-aryl ring (A-region), the acrylamide (B121943) linker (B-region), and the C-terminal phenyl ring (C-region). Modifications to each of these regions have profound effects on the antagonist potency, selectivity, and pharmacokinetic properties of the compounds.
The N-Aryl Ring (A-Region): A Key Determinant of Potency
The nature and substitution pattern of the N-aryl ring are critical for high-affinity binding to the TRPV1 receptor. Electron-withdrawing groups and specific substitution patterns have been shown to significantly enhance antagonist activity.
Table 1: SAR of the N-Aryl Ring in Cinnamide TRPV1 Antagonists
| Compound | N-Aryl Moiety | Substitution Pattern | IC50 (nM, hTRPV1) |
| SB-366791 | 4-chloro-N-(3-methoxyphenyl) | 3-methoxy, 4-chloro | 3.7 |
| Analog 1 | Phenyl | Unsubstituted | >10000 |
| Analog 2 | 3-Methoxyphenyl | 3-methoxy | 150 |
| Analog 3 | 4-Chlorophenyl | 4-chloro | 85 |
| Analog 4 | 3,4-Dichlorophenyl | 3,4-dichloro | 25 |
| AMG-9810 | (2,3-dihydrobenzo[b][1][2]dioxin-6-yl) | Fused bicyclic system | 24.5 |
Data compiled from various sources, including supplementary materials from medicinal chemistry journals.
The Acrylamide Linker (B-Region): Maintaining the Optimal Conformation
The acrylamide linker is crucial for maintaining the appropriate spatial orientation of the A and C regions within the TRPV1 binding pocket. The trans configuration of the double bond is generally preferred for optimal activity. Modifications to this linker, such as saturation or the introduction of conformational constraints, often lead to a decrease in potency.
The C-Terminal Phenyl Ring (C-Region): Fine-Tuning Activity and Properties
Substitutions on the C-terminal phenyl ring provide an avenue for fine-tuning the antagonist activity and modulating physicochemical properties such as solubility and metabolic stability.
Table 2: SAR of the C-Terminal Phenyl Ring in Cinnamide TRPV1 Antagonists
| Compound | C-Terminal Phenyl Substitution | IC50 (nM, hTRPV1) |
| Lead Compound | Unsubstituted | 500 |
| Analog 5 | 4-tert-Butyl | 17 |
| Analog 6 | 4-Trifluoromethyl | 8 |
| Analog 7 | 4-Chloro | 45 |
| Analog 8 | 4-Methoxy | 250 |
Data compiled from various sources, including medicinal chemistry literature.
Key Experimental Protocols for Evaluating Cinnamide TRPV1 Antagonists
The characterization of novel cinnamide TRPV1 antagonists relies on a battery of in vitro and in vivo assays to determine their potency, selectivity, and efficacy.
In Vitro Assays
1. Calcium Influx Assay using FLIPR (Fluorometric Imaging Plate Reader)
This high-throughput assay is a primary screening method to identify and characterize TRPV1 antagonists.
-
Cell Line: Human embryonic kidney (HEK293) or Chinese hamster ovary (CHO) cells stably expressing human or rat TRPV1.
-
Dye Loading: Cells are plated in 96- or 384-well plates and incubated with a calcium-sensitive fluorescent dye, such as Fluo-4 AM or Fura-2 AM.
-
Compound Incubation: Test compounds (cinnamide derivatives) are added to the wells at various concentrations and incubated for a specific period.
-
Agonist Stimulation: A known TRPV1 agonist, typically capsaicin (B1668287), is added to the wells to stimulate channel opening and subsequent calcium influx.
-
Data Acquisition: The FLIPR instrument measures the change in fluorescence intensity over time. Antagonists will inhibit the capsaicin-induced increase in fluorescence.
-
Data Analysis: The IC50 values are calculated by plotting the percentage of inhibition against the antagonist concentration.
2. Whole-Cell Patch-Clamp Electrophysiology
This "gold standard" technique provides detailed information on the mechanism of channel blockade.
-
Cell Preparation: Individual cells expressing TRPV1 are isolated for recording.
-
Pipette and Seal Formation: A glass micropipette with a small tip diameter is brought into contact with the cell membrane, and a high-resistance "giga-seal" is formed.
-
Whole-Cell Configuration: The membrane patch within the pipette is ruptured to gain electrical access to the cell's interior.
-
Voltage Clamp: The cell membrane potential is clamped at a specific voltage (e.g., -60 mV).
-
Agonist and Antagonist Application: A TRPV1 agonist (e.g., capsaicin) is applied to elicit an inward current. The antagonist is then co-applied or pre-applied to measure its inhibitory effect on the agonist-induced current.
-
Data Analysis: The reduction in current amplitude in the presence of the antagonist is used to determine its potency and mechanism of action (e.g., competitive vs. non-competitive).
In Vivo Models of Pain
1. Formalin Test in Rats
This model assesses the analgesic efficacy of compounds in a biphasic pain response.
-
Acclimatization: Rats are placed in an observation chamber to acclimate.
-
Compound Administration: The test cinnamide antagonist is administered, typically orally or intraperitoneally, at a predetermined time before the formalin injection.
-
Formalin Injection: A dilute solution of formalin is injected subcutaneously into the plantar surface of the rat's hind paw.
-
Behavioral Observation: The amount of time the animal spends licking, biting, or flinching the injected paw is recorded in two phases: the early phase (0-5 minutes post-injection, representing acute nociceptive pain) and the late phase (15-30 minutes post-injection, representing inflammatory pain).
-
Data Analysis: A reduction in the duration of pain-related behaviors in the treated group compared to the vehicle control group indicates analgesic activity.
2. Complete Freund's Adjuvant (CFA)-Induced Thermal Hyperalgesia
This model evaluates the ability of antagonists to reverse inflammatory pain-induced heat hypersensitivity.
-
Induction of Inflammation: CFA is injected into the plantar surface of the rat's hind paw, inducing a localized and persistent inflammation.
-
Baseline Measurement: Before compound administration, the baseline paw withdrawal latency to a thermal stimulus (e.g., a radiant heat source) is measured.
-
Compound Administration: The test antagonist is administered.
-
Post-treatment Measurement: The paw withdrawal latency is measured at various time points after compound administration.
-
Data Analysis: An increase in the paw withdrawal latency in the treated group compared to the vehicle group indicates a reversal of thermal hyperalgesia.
3. Capsaicin-Induced Eye Wiping Test
This test assesses the in vivo target engagement of TRPV1 antagonists.
-
Compound Administration: The test antagonist is administered systemically.
-
Capsaicin Challenge: A drop of a dilute capsaicin solution is instilled into the eye of the animal.
-
Behavioral Observation: The number of wiping motions towards the eye with the forelimb is counted for a defined period.
-
Data Analysis: A reduction in the number of eye wipes in the treated group compared to the vehicle group demonstrates that the antagonist is effectively blocking TRPV1 activation in vivo.
TRPV1 Signaling Pathway and Experimental Workflows
Understanding the signaling cascade initiated by TRPV1 activation is crucial for contextualizing the mechanism of action of cinnamide antagonists.
Caption: TRPV1 Signaling Pathway and Point of Intervention for Cinnamide Antagonists.
The following diagram illustrates a typical workflow for the in vitro evaluation of cinnamide TRPV1 antagonists.
Caption: In Vitro to In Vivo Workflow for Cinnamide TRPV1 Antagonist Development.
Conclusion
The cinnamide scaffold represents a robust framework for the design of potent and selective TRPV1 antagonists. A thorough understanding of the structural activity relationships, coupled with a systematic application of the described in vitro and in vivo experimental protocols, is essential for the successful identification and development of novel analgesic candidates. This guide provides a foundational resource for researchers dedicated to advancing the field of pain management through the targeted modulation of the TRPV1 channel.
References
Unveiling Potential Off-Target Effects of AMG9810 on EGFR/Akt Signaling: A Technical Guide
For Immediate Release
This technical guide provides an in-depth analysis of the potential off-target effects of AMG9810, a selective Transient Receptor Potential Vanilloid 1 (TRPV1) antagonist, on the Epidermal Growth Factor Receptor (EGFR)/Akt signaling pathway. This document is intended for researchers, scientists, and drug development professionals investigating the selectivity and safety profiles of TRPV1 inhibitors.
Introduction
This compound is a potent and selective competitive antagonist of the TRPV1 receptor, a non-selective cation channel involved in pain sensation.[1] While primarily targeting TRPV1, emerging evidence suggests that this compound may exert off-target effects, notably promoting mouse skin tumorigenesis through the activation of the EGFR/Akt/mTOR signaling cascade.[1][2] This guide summarizes the key findings, presents quantitative data, details experimental protocols to investigate these effects, and provides visual representations of the involved pathways and workflows.
The EGFR/Akt Signaling Pathway
The EGFR/Akt signaling pathway is a critical regulator of cell proliferation, survival, and metabolism.[3] Dysregulation of this pathway is a common feature in various cancers. Upon ligand binding, EGFR undergoes dimerization and autophosphorylation, leading to the activation of downstream signaling cascades, including the PI3K/Akt pathway. Activated Akt, in turn, phosphorylates a multitude of substrates, including the mammalian target of rapamycin (B549165) (mTOR), to promote cell growth and survival.
Diagram of the EGFR/Akt Signaling Pathway
Caption: EGFR/Akt signaling pathway.
Off-Target Effects of this compound on EGFR/Akt Signaling
Studies have demonstrated that topical application of this compound can lead to a significant increase in the expression of EGFR and the subsequent phosphorylation of Akt and mTOR in mouse skin.[1][2] This suggests a potential mechanism for the observed promotion of skin tumorigenesis.
Quantitative Data Summary
The following tables summarize the quantitative findings from key studies investigating the effects of this compound on the EGFR/Akt pathway. The data is primarily derived from immunohistochemical and western blot analyses of mouse skin and cultured human keratinocytes.[4]
Table 1: Effect of this compound on Protein Expression and Phosphorylation in Mouse Skin Tumors
| Protein | Treatment Group | Relative Expression/Phosphorylation (Fold Change vs. Vehicle) |
| Total EGFR | This compound | ~2.5 |
| Phospho-EGFR (Tyr1173) | This compound | ~3.0 |
| Phospho-Akt (Ser473) | This compound | ~3.3 |
| Phospho-mTOR (Ser2481) | This compound | ~1.9 |
Data is estimated from published graphical representations and quantified using ImageJ software.[4]
Table 2: Time-Dependent Effect of this compound on Akt and mTOR Phosphorylation in N/TERT1 Human Keratinocytes
| Time (hours) | Phospho-Akt (Ser473) (Relative Intensity) | Phospho-mTOR (Ser2481) (Relative Intensity) |
| 0 | Baseline | Baseline |
| 0.5 | Increased | Increased |
| 1 | Peak | Peak |
| 2 | Decreased from peak | Decreased from peak |
| 4 | Near baseline | Near baseline |
N/TERT1 cells were treated with 1 µM this compound.[4]
Experimental Protocols
This section provides detailed methodologies for key experiments to assess the off-target effects of this compound on EGFR/Akt signaling.
Cell Culture and Treatment
-
Cell Line: Telomerase-immortalized primary human keratinocytes (N/TERT1) are a suitable in vitro model.[2]
-
Culture Conditions: Culture N/TERT1 cells at 37°C in a 5% CO2 incubator with keratinocyte-SFM supplemented with 10% fetal bovine serum, 25 mg BPE, and 2.5 µg recombinant epidermal growth factor.[4]
-
Serum Starvation: Prior to treatment, starve the cells for 24 hours in serum-free F-12 Ham's medium.
-
This compound Treatment: Treat the starved cells with the desired concentrations of this compound (e.g., 0-5 µM) for various time points (e.g., 0, 0.5, 1, 2, 4 hours).[2]
Western Blot Analysis
-
Protein Extraction: After treatment, wash cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA protein assay kit.
-
SDS-PAGE and Transfer: Separate equal amounts of protein (20-30 µg) on a 10% SDS-polyacrylamide gel and transfer to a PVDF membrane.
-
Immunoblotting:
-
Block the membrane with 5% non-fat dry milk or 5% BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies overnight at 4°C. Recommended primary antibodies include:
-
Phospho-EGFR (Tyr1173)
-
Total EGFR
-
Phospho-Akt (Ser473)
-
Total Akt
-
Phospho-mTOR (Ser2481)
-
Total mTOR
-
β-actin (as a loading control)
-
-
Wash the membrane three times with TBST.
-
Incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
-
Detection: Detect the chemiluminescent signal using an ECL substrate and an imaging system.
-
Quantification: Quantify the band intensities using densitometry software (e.g., ImageJ). Normalize the phosphoprotein levels to the total protein levels and then to the loading control.[4]
Immunohistochemistry (IHC)
-
Tissue Preparation: Fix mouse skin tissue samples in 10% neutral buffered formalin and embed in paraffin.
-
Deparaffinization and Rehydration: Deparaffinize tissue sections in xylene and rehydrate through a graded series of ethanol (B145695) to water.
-
Antigen Retrieval: Perform heat-induced epitope retrieval using a citrate (B86180) buffer (pH 6.0).
-
Blocking: Block endogenous peroxidase activity with 3% hydrogen peroxide and non-specific binding with a blocking serum.
-
Primary Antibody Incubation: Incubate sections with primary antibodies (e.g., anti-phospho-EGFR, anti-phospho-Akt) overnight at 4°C.
-
Secondary Antibody and Detection: Apply a biotinylated secondary antibody followed by a streptavidin-HRP conjugate. Visualize the staining with a DAB substrate kit.
-
Counterstaining and Mounting: Counterstain with hematoxylin, dehydrate, and mount the sections.
-
Analysis: Quantify the staining intensity and the percentage of positive cells, for example, by using an H-score.[5]
Visualizations of Workflows and Mechanisms
Experimental Workflow for Investigating Off-Target Effects
Caption: Experimental workflow.
References
- 1. TRPV1-antagonist this compound promotes mouse skin tumorigenesis through EGFR/Akt signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. academic.oup.com [academic.oup.com]
- 3. Dual Target of EGFR and mTOR Suppresses Triple-Negative Breast Cancer Cell Growth by Regulating the Phosphorylation of mTOR Downstream Proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Evaluation of EGFR protein expression by immunohistochemistry using H-score and the magnification rule: re-analysis of the SATURN study - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for Dissolving AMG9810 in DMSO
Introduction
AMG9810 is a potent, selective, and competitive antagonist of the Transient Receptor Potential Vanilloid 1 (TRPV1) receptor, a non-selective cation channel involved in pain perception, temperature regulation, and inflammation.[1] It effectively blocks the activation of TRPV1 by various stimuli, including capsaicin, heat, protons (acidic conditions), and endogenous ligands.[2] Due to its hydrophobic nature, this compound is poorly soluble in aqueous solutions, necessitating the use of an organic solvent for in vitro experimental use. Dimethyl sulfoxide (B87167) (DMSO) is the most common solvent for preparing stock solutions of this compound. This document provides a detailed protocol for dissolving, storing, and using this compound in DMSO for in vitro assays, along with important technical data and safety considerations.
Data Presentation
Table 1: Chemical and Physical Properties of this compound
| Property | Value | Reference |
| Chemical Name | (2E)-N-(2,3-Dihydro-1,4-benzodioxin-6-yl)-3-[4-(1,1-dimethylethyl)phenyl]-2-propenamide | |
| Molecular Formula | C₂₁H₂₃NO₃ | [1][3][4] |
| Molecular Weight | 337.42 g/mol | [3] |
| Appearance | Crystalline solid / White to light yellow powder | [4][5][6] |
| Purity | ≥98% | [3][4] |
| CAS Number | 545395-94-6 | [1][3] |
Table 2: Solubility of this compound
| Solvent | Maximum Concentration (mM) | Maximum Concentration (mg/mL) | Reference |
| DMSO | 50 - 198.57 mM | 16.87 - 67 mg/mL | [3][7] |
| Ethanol | 100 mM | ~10 - 33.74 mg/mL | [3][4] |
| Water | Insoluble | Insoluble | [7] |
Note: The reported solubility in DMSO varies between suppliers. It is advisable to start with a lower, more conservative concentration (e.g., 50 mM) to ensure complete dissolution. The use of fresh, anhydrous DMSO is recommended as moisture can reduce solubility.[7]
Table 3: Inhibitory Concentrations (IC₅₀) of this compound
| Activator | Species | IC₅₀ Value | Reference |
| Capsaicin | Human TRPV1 | 17 - 24.5 nM | [1][2] |
| Capsaicin | Rat TRPV1 | 85.6 nM | [2] |
| Heat | Human TRPV1 | 15.8 nM | [2] |
| Heat | Rat TRPV1 | 21 nM | [2] |
| Protons (Acid) | Human TRPV1 | 92.7 nM | [2] |
| Protons (Acid) | Rat TRPV1 | 294 nM | [2] |
Experimental Protocols
Safety Precautions
-
This compound should be considered hazardous until further information is available.[4]
-
Wear appropriate personal protective equipment (PPE), including gloves, a lab coat, and safety glasses.
-
Handle the solid powder and concentrated DMSO stock solution in a chemical fume hood to avoid inhalation or contact.
-
Consult the Safety Data Sheet (SDS) provided by the supplier before use.
Preparation of a 50 mM this compound Stock Solution in DMSO
This protocol describes the preparation of 1 mL of a 50 mM stock solution. Adjust volumes as needed.
Materials:
-
This compound solid (MW: 337.42 g/mol )
-
Anhydrous, sterile-filtered DMSO
-
Sterile microcentrifuge tubes or vials
-
Calibrated analytical balance
-
Vortex mixer and/or sonicator
Procedure:
-
Calculate the required mass of this compound:
-
Mass (g) = Concentration (mol/L) x Volume (L) x Molecular Weight ( g/mol )
-
Mass (mg) = 50 mmol/L x 0.001 L x 337.42 g/mol x 1000 mg/g
-
Mass (mg) = 16.87 mg
-
-
Weighing:
-
Tare a sterile microcentrifuge tube on a calibrated analytical balance.
-
Carefully weigh out 16.87 mg of this compound solid into the tube.
-
-
Dissolution:
-
Add 1 mL of anhydrous DMSO to the tube containing the this compound solid.
-
Cap the tube tightly and vortex thoroughly for 1-2 minutes until the solid is completely dissolved.
-
If dissolution is slow, brief sonication in a water bath can be used to aid the process.[6] Visually inspect the solution to ensure there are no visible particles.
-
-
Storage of Stock Solution:
-
For short-term storage (up to one month), store the solution at -20°C.[8] For long-term storage (up to 2 years), store at -80°C.[6]
-
It is highly recommended to aliquot the stock solution into smaller, single-use volumes (e.g., 20 µL) to avoid repeated freeze-thaw cycles, which can degrade the compound.[6]
-
When retrieving from storage, allow the solution to equilibrate to room temperature before opening to prevent condensation. Ensure any precipitate is redissolved before use.[8]
-
Preparation of Working Solutions for In Vitro Assays
Important Consideration: DMSO can have direct effects on cell viability and function, typically at concentrations above 0.5% - 1%.[9][10] Therefore, the final concentration of DMSO in the cell culture medium should be kept as low as possible (ideally ≤0.1%) and consistent across all experimental conditions, including the vehicle control.
Procedure:
-
Thaw Stock Solution: Thaw a single aliquot of the 50 mM this compound stock solution and bring it to room temperature.
-
Serial Dilution: Perform serial dilutions of the stock solution into your cell culture medium to achieve the desired final concentrations for your experiment.
-
Example for a 10 µM final concentration:
-
First, prepare an intermediate dilution by adding 2 µL of the 50 mM stock solution to 998 µL of culture medium. This results in a 100 µM intermediate solution (a 1:500 dilution).
-
Then, add a volume of this 100 µM solution to your cells to achieve the final 10 µM concentration. For example, add 100 µL of the 100 µM solution to 900 µL of medium in a culture well.
-
The final DMSO concentration in this example would be 0.02%, which is well below the cytotoxic threshold for most cell lines.
-
-
-
Vehicle Control: It is critical to include a vehicle control in all experiments. This control should contain the same final concentration of DMSO as the highest concentration used for the this compound treatment groups.
Mandatory Visualization
Signaling Pathway Associated with this compound
While this compound is a TRPV1 antagonist, studies have shown it can promote skin tumorigenesis by increasing the expression of the Epidermal Growth Factor Receptor (EGFR) and activating its downstream pro-proliferative signaling pathway, Akt/mTOR.[11][12][13]
Caption: Signaling pathway affected by the TRPV1 antagonist this compound.
References
- 1. AMG 9810, TRPV1 receptor antagonist (CAS 545395-94-6) | Abcam [abcam.com]
- 2. AMG 9810 [(E)-3-(4-t-butylphenyl)-N-(2,3-dihydrobenzo[b][1,4] dioxin-6-yl)acrylamide], a novel vanilloid receptor 1 (TRPV1) antagonist with antihyperalgesic properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. rndsystems.com [rndsystems.com]
- 4. cdn.caymanchem.com [cdn.caymanchem.com]
- 5. AMG 9810 | CAS:545395-94-6 | TRPV1 antagonist | High Purity | Manufacturer BioCrick [biocrick.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. selleckchem.com [selleckchem.com]
- 8. AMG 9810 | TRPV1 channel antagonist | Hello Bio [hellobio.com]
- 9. Considerations regarding use of solvents in in vitro cell based assays - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Dimethyl sulfoxide affects the viability and mineralization activity of apical papilla cells in vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 11. TRPV1-antagonist this compound promotes mouse skin tumorigenesis through EGFR/Akt signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. TRPV1-antagonist this compound promotes mouse skin tumorigenesis through EGFR/Akt signaling - PMC [pmc.ncbi.nlm.nih.gov]
Recommended starting concentration of AMG9810 for cell culture experiments
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols and recommended starting concentrations for the use of AMG9810, a selective antagonist of the Transient Receptor Potential Vanilloid 1 (TRPV1) receptor, in various cell culture experiments.
Introduction
This compound is a potent and selective competitive antagonist of the TRPV1 receptor, also known as the capsaicin (B1668287) receptor.[1] It effectively blocks TRPV1 activation induced by various stimuli, including capsaicin, heat, protons, and endogenous ligands.[1][2] These characteristics make this compound a valuable tool for investigating the physiological and pathological roles of TRPV1 in cellular processes such as pain signaling, inflammation, and cancer biology.
Recent studies have indicated that beyond its role in nociception, the antagonism of TRPV1 by this compound can influence other signaling pathways. Notably, in human keratinocytes, this compound has been shown to promote proliferation through the activation of the Epidermal Growth Factor Receptor (EGFR)/Akt/mammalian Target of Rapamycin (mTOR) signaling pathway.[3][4]
Quantitative Data Summary
The following table summarizes the key quantitative data for this compound, providing a reference for its potency and effective concentrations in various in vitro systems.
| Parameter | Species/Cell Line | Value | Activation Method | Reference |
| IC₅₀ | Human (CHO cells) | 24.5 ± 15.7 nM | Capsaicin | [2][5] |
| Rat (CHO cells) | 85.6 ± 39.4 nM | Capsaicin | [2][5] | |
| Human (CHO cells) | 92.7 ± 72.8 nM | Protons (pH 6.0) | [2][5] | |
| Rat (CHO cells) | 294 ± 192 nM | Protons (pH 6.0) | [2][5] | |
| Human (CHO cells) | 15.8 ± 10.8 nM | Heat (45°C) | [2][5] | |
| Rat (CHO cells) | 21 ± 17 nM | Heat (45°C) | [2][5] | |
| Human (HEK293 cells) | 0.071 nM | Capsaicin | [6] | |
| Rat (Trigeminal neurons) | 0.87 nM | Capsaicin | [6] | |
| Effective Concentration (Signaling) | Human Keratinocytes (N/TERT1) | 1 µM | - | |
| Non-Cytotoxic Range | Human Keratinocytes (N/TERT1) | 0 - 5 µM | - | [4] |
Signaling Pathways and Experimental Workflow
TRPV1 Antagonism and Downstream Signaling
This compound directly inhibits the TRPV1 channel, preventing the influx of cations like Ca²⁺ that occurs upon channel activation. This blockade of TRPV1 can have downstream consequences on other signaling cascades. One such described pathway involves the upregulation of the EGFR/Akt/mTOR pathway, which is crucial for cell proliferation and survival.
References
- 1. selleckchem.com [selleckchem.com]
- 2. AMG 9810 [(E)-3-(4-t-butylphenyl)-N-(2,3-dihydrobenzo[b][1,4] dioxin-6-yl)acrylamide], a novel vanilloid receptor 1 (TRPV1) antagonist with antihyperalgesic properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. TRPV1-antagonist this compound promotes mouse skin tumorigenesis through EGFR/Akt signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. TRPV1-antagonist this compound promotes mouse skin tumorigenesis through EGFR/Akt signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Redirecting [linkinghub.elsevier.com]
- 6. Neurogenic responses mediated by vanilloid receptor-1 (TRPV1) are blocked by the high affinity antagonist, iodo-resiniferatoxin - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for In Vivo Administration of AMG9810 in Rodent Pain Models
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to the in vivo administration of AMG9810, a potent and selective antagonist of the Transient Receptor Potential Vanilloid 1 (TRPV1) receptor, for the study of pain in rodent models. This document includes detailed protocols for common inflammatory and neuropathic pain models, quantitative data on the efficacy of this compound, and visualizations of key pathways and workflows.
Introduction to this compound
This compound is a competitive antagonist of the TRPV1 receptor, a non-selective cation channel primarily expressed in sensory neurons that plays a crucial role in the sensation of pain.[1] Activated by a variety of stimuli including heat, protons (low pH), and endogenous ligands like anandamide, TRPV1 is a key integrator of nociceptive signals.[2] this compound has been demonstrated to block TRPV1 activation by all known modes, making it a valuable tool for investigating the role of TRPV1 in various pain states.[2] It has shown efficacy in animal models of inflammatory and neuropathic pain, reversing both thermal and mechanical hyperalgesia without significant effects on motor function at effective doses.[2]
Chemical Properties of this compound:
| Property | Value |
| Molecular Formula | C₂₁H₂₃NO₃ |
| Molecular Weight | 337.42 g/mol |
| Solubility | Soluble in DMSO and ethanol |
Quantitative Data Summary
The following tables summarize the in vivo efficacy of this compound in two commonly used rodent pain models.
Table 1: Efficacy of this compound in the Complete Freund's Adjuvant (CFA) Model of Inflammatory Pain in Rats
| Administration Route | Dose | Pain Modality | Efficacy | Reference |
| Intrathecal | 5, 15, 45 µg | Thermal Hyperalgesia | Significant reduction in hyperalgesia at 1, 2, and 4 hours post-administration. | [1] |
| Intrathecal | 5, 15, 45 µg | Mechanical Allodynia | Significant reduction in allodynia from 1 to 24 hours post-administration. | [1] |
| Intraperitoneal (i.p.) | 1 mg/kg | Thermal Hyperalgesia | Minimum effective dose to significantly reverse mild heat injury-evoked thermal hyperalgesia. | [3] |
| Oral | 3 mg/kg | Thermal Hyperalgesia | Minimum effective dose to diminish plantar incision-induced thermal hyperalgesia. | [3] |
Table 2: Efficacy of this compound in the Paclitaxel-Induced Model of Neuropathic Pain in Rats
| Administration Route | Dose | Pain Modality | Efficacy | Reference |
| Intrathecal | 35 µg/20 µL | Thermal Hyperalgesia | Significant reversal of thermal hyperalgesia. | [4] |
| Intrathecal | 35 µg/20 µL | Mechanical Allodynia/Hyperalgesia | Significant reversal of mechanical allodynia and hyperalgesia. | [4] |
| Oral | 30 mg/kg | Mechanical Allodynia/Hyperalgesia | Significantly inhibited paclitaxel-induced mechanical allodynia and hyperalgesia. | [4] |
| Intrathecal | 15 µg | Mechanical Hyperalgesia | Prevented the development of and reversed established paclitaxel-induced mechanical hypersensitivity. | [5] |
Experimental Protocols
Protocol 1: Complete Freund's Adjuvant (CFA)-Induced Inflammatory Pain Model
This protocol describes the induction of persistent inflammatory pain in rodents using CFA and the subsequent administration of this compound to assess its analgesic effects.
Materials:
-
This compound
-
Vehicle (e.g., 10% Tween 80 in saline for i.p. injection; DMSO for intrathecal injection, further diluted in sterile saline or PBS)
-
Complete Freund's Adjuvant (CFA)
-
Male Sprague-Dawley rats or C57BL/6 mice
-
Tuberculin syringes with 27-30 gauge needles
-
Behavioral testing equipment (e.g., Hargreaves apparatus for thermal hyperalgesia, von Frey filaments for mechanical allodynia)
Procedure:
-
Baseline Behavioral Testing: Acclimate the animals to the testing environment for at least 2-3 days prior to the experiment. Measure baseline thermal withdrawal latency and mechanical withdrawal threshold for both hind paws.
-
Induction of Inflammation: Anesthetize the animal with isoflurane. Inject 100 µL (for rats) or 20 µL (for mice) of CFA into the plantar surface of one hind paw.[1][6] This will induce a localized inflammation that develops over several days.
-
Post-CFA Behavioral Testing: Monitor the development of thermal hyperalgesia and mechanical allodynia in the ipsilateral (injected) paw daily or on alternate days. Peak hypersensitivity is typically observed between 3 to 7 days post-CFA injection.[1]
-
This compound Administration: On the day of peak hypersensitivity, administer this compound via the desired route (e.g., intraperitoneal, oral, or intrathecal). A vehicle control group should be included.
-
Post-Treatment Behavioral Testing: Assess thermal withdrawal latency and mechanical withdrawal threshold at various time points after this compound administration (e.g., 1, 2, 4, 6, and 24 hours) to determine the onset and duration of its analgesic effect.
Protocol 2: Paclitaxel-Induced Neuropathic Pain Model
This protocol details the induction of chemotherapy-induced neuropathic pain using paclitaxel (B517696) and the evaluation of this compound's therapeutic potential.
Materials:
-
This compound
-
Vehicle (e.g., sterile PBS for intrathecal injection; appropriate vehicle for oral administration)
-
Paclitaxel
-
Cremophor EL and Ethanol (for paclitaxel vehicle)
-
Male Sprague-Dawley rats or C57BL/6 mice
-
Syringes and needles for injection
-
Behavioral testing equipment (as in Protocol 1)
Procedure:
-
Baseline Behavioral Testing: As described in Protocol 1, establish baseline thermal and mechanical sensitivity.
-
Induction of Neuropathic Pain: Prepare the paclitaxel solution (e.g., 2 mg/mL in a 1:1 mixture of Cremophor EL and ethanol, which is then diluted in saline).[7] Administer paclitaxel to the animals via intraperitoneal injection. A common dosing regimen is four injections of 2 mg/kg on alternating days (days 0, 2, 4, and 6).[7] A control group should receive the vehicle solution.
-
Post-Paclitaxel Behavioral Testing: Monitor the development of neuropathic pain, which typically manifests as mechanical allodynia and thermal hyperalgesia starting from day 7 and can persist for several weeks.[4]
-
This compound Administration: Once a stable neuropathic pain state is established (e.g., day 14 post-first paclitaxel injection), administer this compound.
-
Post-Treatment Behavioral Testing: Evaluate the effect of this compound on mechanical and thermal hypersensitivity at multiple time points following administration.
Visualizations
TRPV1 Signaling Pathway
Caption: TRPV1 signaling pathway in a sensory neuron and the inhibitory action of this compound.
Experimental Workflow for In Vivo Pain Study
Caption: General experimental workflow for an in vivo rodent pain study using this compound.
Mechanism of Action of this compound
Caption: Logical relationship of this compound's mechanism of action in blocking pain perception.
References
- 1. rcastoragev2.blob.core.windows.net [rcastoragev2.blob.core.windows.net]
- 2. AMG 9810 [(E)-3-(4-t-butylphenyl)-N-(2,3-dihydrobenzo[b][1,4] dioxin-6-yl)acrylamide], a novel vanilloid receptor 1 (TRPV1) antagonist with antihyperalgesic properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Effect of transient receptor potential vanilloid 1 (TRPV1) receptor antagonist compounds SB705498, BCTC and this compound in rat models of thermal hyperalgesia measured with an increasing-temperature water bath - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. The Cancer Chemotherapeutic Paclitaxel Increases Human and Rodent Sensory Neuron Responses to TRPV1 by Activation of TLR4 - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Evoked and Ongoing Pain-Like Behaviours in a Rat Model of Paclitaxel-Induced Peripheral Neuropathy - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Using AMG9810 in Calcium Imaging Assays with Primary Sensory Neurons
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Transient Receptor Potential Vanilloid 1 (TRPV1), also known as the capsaicin (B1668287) receptor, is a non-selective cation channel predominantly expressed in primary sensory neurons.[1] It plays a crucial role in the detection and transduction of noxious stimuli, including heat, protons, and various endogenous and exogenous chemical ligands. Its involvement in pain and neurogenic inflammation makes it a significant target for the development of novel analgesics. AMG9810 is a potent and selective competitive antagonist of the TRPV1 receptor. These application notes provide a comprehensive guide for utilizing this compound in calcium imaging assays with primary sensory neurons to investigate TRPV1 channel function and modulation.
Calcium imaging is a widely used technique to measure the functional sensitivity of neurons by monitoring changes in intracellular calcium concentration ([Ca²⁺]i), which serves as an indicator of neuronal activation. This document outlines detailed protocols for the isolation of primary sensory neurons, performing calcium imaging using the ratiometric fluorescent indicator Fura-2 AM, and the application of this compound to quantify its inhibitory effects on TRPV1 activation.
Pharmacological Profile of this compound
This compound is a well-characterized TRPV1 antagonist that has been shown to block channel activation by various stimuli. Its potency can be quantified by its half-maximal inhibitory concentration (IC50), which varies depending on the species and the mode of TRPV1 activation.
| Parameter | Human TRPV1 | Rat TRPV1 | Reference |
| IC50 (Capsaicin activation) | 24.5 nM | 85.6 nM | |
| IC50 (Proton activation) | 92.7 nM | 294 nM | |
| IC50 (Heat activation) | 15.8 nM | 21 nM |
Signaling Pathways and Experimental Workflow
To understand the context of these experiments, it is essential to visualize the underlying biological pathways and the experimental procedures.
Figure 1: Simplified TRPV1 signaling pathway in primary sensory neurons.
Figure 2: Experimental workflow for calcium imaging with this compound.
Experimental Protocols
Protocol 1: Isolation and Culture of Primary Sensory Neurons (Dorsal Root Ganglia)
This protocol describes the isolation and culture of dorsal root ganglion (DRG) neurons from rodents.
Materials:
-
E15 mouse or P1-P3 rat pups
-
Dulbecco's Modified Eagle Medium (DMEM)
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin
-
Collagenase Type IA
-
Trypsin-EDTA (0.25%)
-
DNase I
-
Poly-D-lysine and laminin-coated coverslips
-
Neurobasal medium supplemented with B-27 and GlutaMAX
Procedure:
-
Euthanize neonatal rodents in accordance with institutional guidelines.
-
Dissect the dorsal root ganglia from the spinal column under sterile conditions.
-
Transfer the ganglia to a tube containing DMEM.
-
Digest the ganglia with Collagenase Type IA (1 mg/mL) and Dispase II (2.4 U/mL) in DMEM for 45-60 minutes at 37°C.
-
Gently triturate the ganglia using a fire-polished Pasteur pipette to dissociate the neurons.
-
Centrifuge the cell suspension and resuspend the pellet in Neurobasal medium.
-
Plate the dissociated neurons onto poly-D-lysine and laminin-coated glass coverslips.
-
Incubate the cultured neurons at 37°C in a humidified 5% CO₂ incubator for 24-48 hours before the experiment.
Protocol 2: Fura-2 AM Calcium Imaging
This protocol details the procedure for measuring intracellular calcium changes in cultured DRG neurons using the ratiometric dye Fura-2 AM.[2][3][4]
Materials:
-
Fura-2 AM (acetoxymethyl ester)
-
Pluronic F-127
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Hanks' Balanced Salt Solution (HBSS) or other suitable imaging buffer
-
Capsaicin
-
This compound
-
Potassium Chloride (KCl)
-
Fluorescence microscope equipped with a ratiometric imaging system (e.g., MetaFluor)
Procedure:
-
Fura-2 AM Loading Solution Preparation:
-
Prepare a 1 mM stock solution of Fura-2 AM in anhydrous DMSO.
-
For the loading solution, dilute the Fura-2 AM stock to a final concentration of 2-5 µM in HBSS.
-
Add Pluronic F-127 (0.02% final concentration) to aid in dye solubilization.
-
-
Cell Loading:
-
Wash the cultured DRG neurons on coverslips twice with HBSS.
-
Incubate the cells in the Fura-2 AM loading solution for 30-45 minutes at 37°C in the dark.
-
Wash the cells three times with HBSS to remove extracellular dye.
-
Allow the cells to de-esterify the Fura-2 AM for at least 30 minutes at room temperature in the dark.
-
-
Calcium Imaging:
-
Mount the coverslip onto a perfusion chamber on the stage of the fluorescence microscope.
-
Continuously perfuse the cells with HBSS.
-
Excite the Fura-2 loaded cells alternately at 340 nm and 380 nm and capture the emission at 510 nm.
-
Record the baseline fluorescence ratio (F340/F380) for a stable period.
-
To test the inhibitory effect of this compound, perfuse the cells with a known concentration of this compound (e.g., 100 nM - 1 µM) for 2-5 minutes.
-
While continuing the perfusion with this compound, apply a specific concentration of capsaicin (e.g., 100 nM) to activate TRPV1 channels.
-
After the capsaicin response, wash the cells with HBSS.
-
At the end of the experiment, apply a high concentration of KCl (e.g., 50 mM) to depolarize the neurons and confirm their viability and responsiveness.
-
Data Presentation and Analysis
The change in intracellular calcium is represented by the ratio of Fura-2 fluorescence emission when excited at 340 nm versus 380 nm. A higher ratio indicates a higher intracellular calcium concentration.
Figure 3: Logical flow for data analysis of this compound inhibition.
Quantitative Data Summary:
The inhibitory effect of this compound can be quantified by comparing the magnitude of the capsaicin-induced calcium response in the presence and absence of the antagonist.
| Treatment Group | Capsaicin Concentration | This compound Concentration | Mean Peak Δ(F340/F380) | Percent Inhibition |
| Control | 100 nM | 0 nM | e.g., 0.85 ± 0.05 | 0% |
| This compound | 100 nM | 10 nM | e.g., 0.62 ± 0.04 | e.g., 27% |
| This compound | 100 nM | 100 nM | e.g., 0.21 ± 0.03 | e.g., 75% |
| This compound | 100 nM | 1 µM | e.g., 0.05 ± 0.01 | e.g., 94% |
Note: The values presented in the table are hypothetical examples to illustrate data presentation. Actual results will vary depending on experimental conditions.
By performing these experiments with a range of this compound concentrations, a dose-response curve can be generated to determine the IC50 of this compound for the inhibition of capsaicin-induced calcium influx in primary sensory neurons.
Conclusion
These application notes provide a framework for the use of the selective TRPV1 antagonist this compound in calcium imaging assays with primary sensory neurons. The detailed protocols and data analysis guidelines will enable researchers to effectively investigate the role of TRPV1 in sensory neuron function and to characterize the pharmacological properties of TRPV1 modulators. Adherence to these protocols will facilitate the generation of robust and reproducible data for basic research and drug development applications.
References
Application Notes and Protocols for the Use of AMG9810 in Studying Inflammatory Hyperalgesia
For Researchers, Scientists, and Drug Development Professionals
Introduction
Inflammatory hyperalgesia, a heightened sensitivity to pain in response to inflammation, is a critical area of research for the development of novel analgesic drugs. A key player in the molecular mechanisms underlying this phenomenon is the Transient Receptor Potential Vanilloid 1 (TRPV1) channel. AMG9810 is a potent and selective competitive antagonist of the TRPV1 receptor, making it an invaluable tool for investigating the role of TRPV1 in inflammatory pain models.[1][2] This document provides detailed application notes and protocols for the use of this compound in preclinical studies of inflammatory hyperalgesia.
This compound effectively blocks the activation of TRPV1 by various stimuli, including capsaicin, heat, protons, and endogenous ligands.[1] Its efficacy in reversing thermal and mechanical hyperalgesia has been demonstrated in rodent models of inflammatory pain, such as the Complete Freund's Adjuvant (CFA)-induced inflammation model.[1][3]
Mechanism of Action and Signaling Pathways
In an inflammatory state, various pro-inflammatory mediators are released, leading to the sensitization of nociceptive neurons. This sensitization often involves the TRPV1 channel. Inflammatory mediators can lower the activation threshold of TRPV1, causing it to open at normal body temperatures and leading to a state of hyperalgesia. This compound exerts its anti-hyperalgesic effects by competitively binding to the TRPV1 receptor, thereby preventing its activation by inflammatory stimuli.
Below is a diagram illustrating the signaling pathway of inflammatory hyperalgesia and the point of intervention for this compound.
Quantitative Data Summary
The following tables summarize the key quantitative data for this compound.
Table 1: In Vitro Potency of this compound
| Parameter | Species | IC50 (nM) | Reference |
| Capsaicin-induced activation | Human TRPV1 | 24.5 ± 15.7 | [1][4][5] |
| Rat TRPV1 | 85.6 ± 39.4 | [1][4][5] | |
| Proton-induced activation | Human TRPV1 | 92.7 ± 72.8 | [1][4] |
| Rat TRPV1 | 294 ± 192 | [1][4] | |
| Heat-induced activation | Human TRPV1 | 15.8 ± 10.8 | [1][4] |
| Rat TRPV1 | 21 ± 17 | [1][4] |
Table 2: In Vivo Efficacy of this compound in Rat CFA-Induced Inflammatory Hyperalgesia Model
| Administration Route | Dose (mg/kg) | Effect | Behavioral Assay | Reference |
| Intraperitoneal (i.p.) | 10 | No significant effect on thermal hyperalgesia | Hargreaves Test | [3] |
| 30 | Significant reversal of thermal hyperalgesia | Hargreaves Test | [3] | |
| 100 | Significant reversal of thermal and mechanical hyperalgesia | Hargreaves & von Frey Tests | [3] | |
| Oral (p.o.) | 1 | Minimum effective dose for reversing RTX-induced thermal hyperalgesia | Increasing-Temperature Water Bath | [6] |
| 3 | Minimum effective dose for reversing plantar incision-induced thermal hyperalgesia | Increasing-Temperature Water Bath | [6] | |
| 30 | Significant inhibition of paclitaxel-induced mechanical allodynia | von Frey Test | [7] |
Experimental Protocols
Preparation of this compound for In Vivo Administration
Objective: To prepare a solution of this compound for intraperitoneal or oral administration in rodents.
Materials:
-
This compound powder
-
Vehicle: Polyethylene glycol 400 (PEG400)[3] or Dimethyl sulfoxide (B87167) (DMSO)
-
Sterile saline (0.9% NaCl)
-
Vortex mixer
-
Sonicator (optional)
Protocol (for Intraperitoneal Injection using PEG400):
-
Weigh the required amount of this compound powder based on the desired final concentration and dosing volume.
-
Dissolve the this compound powder in 100% PEG400. For example, to prepare a 10 mg/mL solution, dissolve 10 mg of this compound in 1 mL of PEG400.
-
Vortex the solution thoroughly until the powder is completely dissolved. Gentle warming and sonication can be used to aid dissolution if necessary.
-
The final solution should be clear. Administer the solution at the desired dose based on the animal's body weight.
Note on Vehicle Selection: While PEG400 has been successfully used as a vehicle for this compound[3], researchers may need to optimize the vehicle based on the specific experimental requirements and administration route. For oral administration, a suspension in a vehicle like 0.5% carboxymethylcellulose (CMC) in water may be considered.
Complete Freund's Adjuvant (CFA)-Induced Inflammatory Hyperalgesia in Rats
Objective: To induce a robust and persistent inflammatory hyperalgesia in the hind paw of rats.
Materials:
-
Complete Freund's Adjuvant (CFA) (e.g., from Sigma-Aldrich or other reputable supplier)
-
Male Sprague-Dawley or Wistar rats (200-250 g)
-
1 mL syringes with 27-30 gauge needles
-
Isoflurane or other suitable anesthetic
Protocol:
-
Acclimatize the rats to the housing and handling conditions for at least 3-5 days before the experiment.
-
On the day of induction, briefly anesthetize the rat using isoflurane.
-
Thoroughly vortex the CFA vial to ensure a uniform suspension of the mycobacteria.
-
Draw 100-150 µL of the CFA suspension into a 1 mL syringe.
-
Inject the CFA subcutaneously into the plantar surface of the left hind paw.
-
Allow the rat to recover from anesthesia in its home cage.
-
Inflammatory hyperalgesia typically develops within 24 hours and can persist for several weeks.[8][9] Behavioral testing is usually performed between 1 and 7 days post-CFA injection.
Assessment of Thermal Hyperalgesia (Hargreaves Test)
Objective: To measure the paw withdrawal latency to a thermal stimulus.
Materials:
-
Hargreaves apparatus (Plantar Test Instrument)
-
Plexiglas enclosures for the rats
Protocol:
-
Acclimatize the rats to the testing environment by placing them in the Plexiglas enclosures on the glass surface of the Hargreaves apparatus for at least 30 minutes before testing.
-
Position the radiant heat source under the plantar surface of the CFA-injected paw.
-
Activate the heat source. The apparatus will automatically record the time it takes for the rat to withdraw its paw.
-
A cut-off time (typically 20-30 seconds) should be set to prevent tissue damage.[10]
-
Perform at least three measurements for each paw, with a minimum of 5 minutes between each measurement, and calculate the average withdrawal latency.
-
A decrease in paw withdrawal latency in the CFA-injected paw compared to the contralateral paw or baseline indicates thermal hyperalgesia.
Assessment of Mechanical Allodynia (von Frey Test)
Objective: To measure the paw withdrawal threshold to a mechanical stimulus.
Materials:
-
Set of calibrated von Frey filaments or an electronic von Frey apparatus
-
Elevated wire mesh platform with Plexiglas enclosures
Protocol:
-
Acclimatize the rats to the testing environment by placing them in the Plexiglas enclosures on the wire mesh platform for at least 30 minutes before testing.
-
Apply the von Frey filaments to the plantar surface of the CFA-injected paw, starting with a filament of low force and progressively increasing the force.
-
A positive response is recorded as a sharp withdrawal of the paw.
-
The 50% paw withdrawal threshold can be determined using the up-down method.[11]
-
If using an electronic von Frey apparatus, apply a gradually increasing force to the plantar surface of the paw until the rat withdraws its paw. The apparatus will record the force at which withdrawal occurred.
-
Perform at least three measurements for each paw, with a minimum of 5 minutes between each measurement, and calculate the average withdrawal threshold.
-
A decrease in the paw withdrawal threshold in the CFA-injected paw compared to the contralateral paw or baseline indicates mechanical allodynia.
Experimental Workflow and Logical Relationships
The following diagrams illustrate a typical experimental workflow for studying the effects of this compound on inflammatory hyperalgesia and the logical relationship of its action.
References
- 1. AMG 9810 [(E)-3-(4-t-butylphenyl)-N-(2,3-dihydrobenzo[b][1,4] dioxin-6-yl)acrylamide], a novel vanilloid receptor 1 (TRPV1) antagonist with antihyperalgesic properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Lidocaine attenuates CFA-induced inflammatory pain in rats by regulating the MAPK/ERK/NF-κB signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Redirecting [linkinghub.elsevier.com]
- 4. Assessment of Mechanical Allodynia in Rats Using the Electronic Von Frey Test [bio-protocol.org]
- 5. Frontiers | Methods Used to Evaluate Pain Behaviors in Rodents [frontiersin.org]
- 6. Effect of transient receptor potential vanilloid 1 (TRPV1) receptor antagonist compounds SB705498, BCTC and this compound in rat models of thermal hyperalgesia measured with an increasing-temperature water bath - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. scispace.com [scispace.com]
- 8. CFA-Induced Inflammatory Pain Model for Testing Anti-inflammatory Compounds [aragen.com]
- 9. researchgate.net [researchgate.net]
- 10. iacuc.ucsf.edu [iacuc.ucsf.edu]
- 11. Hind paw mechanical allodynia (von Frey filaments) [pspp.ninds.nih.gov]
Application Notes and Protocols: N/TERT-1 Cell Culture with AMG9810 Treatment
For Researchers, Scientists, and Drug Development Professionals
Introduction
N/TERT-1 cells are human keratinocytes immortalized through the expression of human telomerase reverse transcriptase (hTERT). These cells bypass senescence while retaining normal growth and differentiation characteristics, making them a valuable and reproducible model system for dermatological research and drug screening.[1][2] This document provides a detailed protocol for the culture of N/TERT-1 cells and their treatment with AMG9810, a selective and competitive antagonist of the Transient Receptor Potential Vanilloid 1 (TRPV1) channel.[3][4][5]
This compound has been shown to promote the proliferation of N/TERT-1 cells through the activation of the EGFR/Akt/mTOR signaling pathway.[6][7] These application notes offer a comprehensive guide for studying the effects of this compound on N/TERT-1 cells, including protocols for cell culture, drug treatment, and analysis of cellular responses.
Data Summary
Table 1: N/TERT-1 Cell Culture Conditions
| Parameter | Recommendation |
| Cell Line | N/TERT-1 (Human Keratinocyte) |
| Morphology | Epithelial |
| Culture Medium | Keratinocyte-SFM (Serum-Free Medium) with supplements |
| Growth Conditions | 37°C, 5% CO₂, humidified incubator |
| Subculture | When cells reach 70-80% confluency |
| Seeding Density | 2 x 10⁴ cells/well (96-well plate for assays) |
Table 2: this compound Treatment Parameters
| Parameter | Recommendation |
| Compound | This compound |
| Mechanism of Action | Selective and competitive TRPV1 antagonist |
| Solvent | Dimethyl sulfoxide (B87167) (DMSO) |
| Working Concentrations | 0.25, 0.5, 1, 5 µM in culture medium |
| Treatment Duration | 24, 48, 72 hours for proliferation and cytotoxicity assays |
| Effect on N/TERT-1 | Promotes proliferation via EGFR/Akt/mTOR pathway |
Experimental Protocols
N/TERT-1 Cell Culture
Materials:
-
N/TERT-1 cells
-
Keratinocyte-SFM (Serum-Free Medium)
-
Bovine Pituitary Extract (BPE) and Human Recombinant Epidermal Growth Factor (EGF) supplements
-
Trypsin-EDTA solution (0.25%)
-
Phosphate-Buffered Saline (PBS), sterile
-
Cell culture flasks (T-25 or T-75)
-
96-well plates
-
Complete culture medium: Keratinocyte-SFM with BPE and EGF supplements.
Protocol for Thawing and Culturing:
-
Rapidly thaw the cryopreserved vial of N/TERT-1 cells in a 37°C water bath.
-
Transfer the cell suspension to a 15 mL conical tube containing 9 mL of pre-warmed complete culture medium.
-
Centrifuge at 125 x g for 5-7 minutes.
-
Aspirate the supernatant and resuspend the cell pellet in 5-10 mL of complete culture medium.
-
Transfer the cell suspension to a T-25 or T-75 culture flask.
-
Incubate at 37°C in a humidified incubator with 5% CO₂.
-
Change the medium every 2-3 days.
Protocol for Subculturing:
-
When cells reach 70-80% confluency, aspirate the culture medium.
-
Wash the cell monolayer once with sterile PBS.
-
Add 1-2 mL (for a T-75 flask) of Trypsin-EDTA solution and incubate at 37°C for 5-10 minutes, or until cells detach.
-
Neutralize the trypsin by adding 4-5 mL of complete culture medium.
-
Collect the cell suspension in a 15 mL conical tube and centrifuge at 125 x g for 5-10 minutes.
-
Discard the supernatant, resuspend the cell pellet in fresh complete culture medium, and seed into new flasks at the desired density.
This compound Treatment
Materials:
-
This compound powder
-
DMSO
-
N/TERT-1 cells cultured as described above
-
Complete culture medium
Protocol:
-
Prepare a stock solution of this compound in DMSO. For example, a 10 mM stock solution. Store at -20°C.
-
On the day of the experiment, dilute the this compound stock solution in complete culture medium to the desired final concentrations (e.g., 0.25, 0.5, 1, 5 µM). Ensure the final DMSO concentration is consistent across all treatments and the vehicle control (typically ≤ 0.1%).
-
Seed N/TERT-1 cells in a 96-well plate at a density of 2 x 10⁴ cells per well in 100 µL of complete culture medium.[6]
-
Incubate for 24 hours to allow for cell attachment.
-
Remove the medium and add 100 µL of the medium containing the different concentrations of this compound or the vehicle control (medium with the same concentration of DMSO).
-
Incubate the plate for the desired time points (e.g., 24, 48, 72 hours).
Cell Proliferation Assay (Example: MTS Assay)
Materials:
-
N/TERT-1 cells treated with this compound as described above
-
CellTiter 96® AQueous One Solution Cell Proliferation Assay (MTS) reagent
-
96-well plate reader
Protocol:
-
At the end of the treatment period, add 20 µL of CellTiter 96® AQueous One Solution to each well.[6]
-
Incubate the plate for 1-4 hours at 37°C in a 5% CO₂ incubator.[6]
-
Measure the absorbance at 490 nm using a 96-well plate reader.
-
Calculate the cell proliferation relative to the vehicle control.
Visualizations
Caption: this compound signaling pathway in N/TERT-1 cells.
Caption: Workflow for this compound treatment and proliferation assay.
References
- 1. Cellosaurus cell line N/TERT-1 (CVCL_CW92) [cellosaurus.org]
- 2. Immortalized N/TERT keratinocytes as an alternative cell source in 3D human epidermal models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Redirecting [linkinghub.elsevier.com]
- 5. selleckchem.com [selleckchem.com]
- 6. TRPV1-antagonist this compound promotes mouse skin tumorigenesis through EGFR/Akt signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 7. TRPV1-antagonist this compound promotes mouse skin tumorigenesis through EGFR/Akt signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Preparation of AMG9810 Stock Solutions in Ethanol
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed protocol for the preparation, storage, and handling of stock solutions of AMG9810 in ethanol (B145695). This compound is a potent and selective antagonist of the Transient Receptor Potential Vanilloid 1 (TRPV1) receptor, making it a valuable tool in pain and inflammation research.[1] Accurate preparation of stock solutions is critical for obtaining reliable and reproducible experimental results.
Chemical and Physical Properties
A summary of the key quantitative data for this compound is presented in the table below for easy reference.
| Property | Value | Source(s) |
| Molecular Weight | 337.4 g/mol | [1][2][3] |
| Appearance | Crystalline solid | [2] |
| Purity | ≥98% | [2] |
| Solubility in Ethanol | Up to 100 mM (approximately 33.74 mg/mL) | [1] |
| Alternative Solubility | Soluble in DMSO (up to 100 mM) and DMF | [1][2] |
| Storage of Solid | -20°C | [2] |
| Storage of Stock Solution | -20°C (1 year) or -80°C (2 years) | [4] |
Experimental Protocol: Preparation of a 10 mM this compound Stock Solution in Ethanol
This protocol outlines the steps to prepare a 10 mM stock solution of this compound in ethanol. This concentration is a commonly used starting point for further dilutions to working concentrations for in vitro and in vivo experiments.
Materials:
-
This compound (crystalline solid)
-
Anhydrous Ethanol (≥99.5% purity)
-
Sterile, conical-bottom microcentrifuge tubes or glass vials
-
Calibrated analytical balance
-
Vortex mixer
-
Pipettes and sterile filter tips
Procedure:
-
Equilibrate Reagents: Allow the vial of this compound and the anhydrous ethanol to equilibrate to room temperature before opening to prevent condensation of moisture.
-
Weigh this compound: Tare a sterile microcentrifuge tube or glass vial on a calibrated analytical balance. Carefully weigh the desired amount of this compound solid. For example, to prepare 1 mL of a 10 mM stock solution, weigh out 3.374 mg of this compound.
-
Add Ethanol: Using a calibrated pipette, add the calculated volume of anhydrous ethanol to the vial containing the this compound solid. To continue the example, add 1 mL of ethanol.
-
Dissolution: Cap the vial tightly and vortex the solution until the this compound is completely dissolved. If necessary, gentle warming in a 37°C water bath or brief sonication can be used to aid dissolution.[5] Visually inspect the solution to ensure there are no visible particles.
-
Storage: Once completely dissolved, the stock solution should be aliquoted into smaller, single-use volumes to avoid repeated freeze-thaw cycles.[4] Store the aliquots at -20°C for up to one year or at -80°C for up to two years.[4]
This compound Signaling Pathway and Experimental Workflow
The following diagrams illustrate the role of this compound as a TRPV1 antagonist and the general workflow for preparing a stock solution.
Caption: this compound as a TRPV1 antagonist.
Caption: Workflow for this compound stock solution preparation.
References
Application Notes and Protocols for Intracerebroventricular Injection of AMG9810 in Rats
These application notes provide a detailed protocol for the intracerebroventricular (ICV) administration of AMG9810, a selective TRPV1 receptor antagonist, in rats. This document is intended for researchers, scientists, and drug development professionals investigating the central effects of TRPV1 receptor modulation.
Introduction
This compound is a potent and selective antagonist of the Transient Receptor Potential Vanilloid 1 (TRPV1) channel.[1][2][3] This non-selective cation channel is involved in the detection and transduction of noxious stimuli, including heat, protons, and endovanilloids.[1][2][4] Central administration of this compound via intracerebroventricular (ICV) injection allows for the direct investigation of the role of central TRPV1 receptors in various physiological and pathophysiological processes, bypassing the blood-brain barrier.[5]
Quantitative Data Summary
The following table summarizes reported dosages of this compound used in intracerebroventricular and intra-hippocampal injections in rats.
| Parameter | Value | Species/Strain | Injection Site | Vehicle | Reference |
| Dosage | 2.85 µg/kg | Rat | Intracerebroventricular (ICV) | DMSO | [6] |
| Dosage | 0.003, 0.03, 0.3 µ g/rat | Wistar Rat | Intra-ventral hippocampus | Not specified | [7][8] |
| Injection Volume | 1 µL | Rat | Intracerebroventricular (ICV) | DMSO | [6] |
| Injection Volume | 5-10 µL | Adult Rat (300-400g) | Intracerebroventricular (ICV) | Saline | [5] |
Experimental Protocols
This section details the necessary protocols for the successful ICV administration of this compound in rats, from stereotaxic surgery to the injection procedure.
Materials and Reagents
-
This compound
-
Dimethyl sulfoxide (B87167) (DMSO)
-
Sterile saline (0.9%)
-
Anesthetic (e.g., isoflurane, ketamine/xylazine cocktail)
-
Analgesics (e.g., buprenorphine, carprofen)
-
Ophthalmic ointment
-
Surgical scrub (e.g., 2% chlorhexidine) and 70% ethanol
-
Dental cement
-
Stainless steel guide cannula (23-gauge) and dummy cannula
-
Jeweler's screws
-
Microinjection pump and syringe
-
Stereotaxic apparatus
Stereotaxic Cannula Implantation
Aseptic surgical techniques are critical for this procedure.
-
Animal Preparation: Anesthetize the rat using an appropriate anesthetic agent.[9][10] Once a surgical plane of anesthesia is reached (confirmed by lack of pedal reflex), shave the scalp and secure the animal in the stereotaxic frame.[9][10] Apply ophthalmic ointment to the eyes to prevent drying.[9][10]
-
Surgical Site Preparation: Clean the surgical area with a surgical scrub followed by 70% ethanol.[10] Make a midline incision on the scalp to expose the skull.[10]
-
Identification of Bregma: Gently scrape the periosteum from the skull surface to clearly visualize the cranial sutures, particularly the bregma (the intersection of the sagittal and coronal sutures).
-
Drilling: Using the stereotaxic coordinates for the lateral ventricle (e.g., AP: -0.8 mm, ML: ±1.5 mm from bregma), drill a hole through the skull.[11] Take care not to damage the underlying dura mater. Drill additional holes for the anchor screws.[12]
-
Cannula and Screw Implantation: Insert the jeweler's screws into the anchor holes.[12] Slowly lower the guide cannula to the predetermined depth for the lateral ventricle (e.g., DV: -3.5 to -4.0 mm from the skull surface).[5][13]
-
Fixation: Secure the cannula and screws to the skull using dental cement.[12]
-
Post-operative Care: After the cement has hardened, insert a dummy cannula to keep the guide cannula patent.[10] Suture the scalp incision around the implant. Administer analgesics and allow the animal to recover in a clean, warm cage.[9][14] Monitor the animal closely for at least 24 hours post-surgery.[9] Allow for a recovery period of at least one week before commencing with injections.[11]
This compound Solution Preparation
-
Prepare a stock solution of this compound in 100% DMSO.
-
For ICV injection, the final concentration of DMSO should be minimized. While one study used DMSO as the vehicle, it is common practice to dilute the stock solution in sterile saline to achieve the desired final concentration of this compound, keeping the final DMSO concentration as low as possible.
Intracerebroventricular Injection Procedure
-
Habituation: Habituate the conscious rat to the handling and injection procedure to minimize stress.
-
Preparation: Remove the dummy cannula from the guide cannula.
-
Injection: Connect the injection cannula to a microsyringe filled with the this compound solution. The injection cannula should be slightly longer than the guide cannula to protrude into the ventricle.
-
Infusion: Infuse the solution at a slow and controlled rate (e.g., 0.5-1 µL/min) using a microinjection pump to avoid an increase in intracranial pressure.[13]
-
Post-injection: Leave the injection cannula in place for a minute following the infusion to allow for diffusion and prevent backflow.
-
Closure: Gently withdraw the injection cannula and replace the dummy cannula.
-
Observation: Return the animal to its home cage and observe for any behavioral changes.
Visualizations
Signaling Pathway Diagram
Caption: Mechanism of this compound action on the TRPV1 receptor.
Experimental Workflow Diagram
Caption: Workflow for ICV injection of this compound in rats.
References
- 1. AMG 9810 [(E)-3-(4-t-butylphenyl)-N-(2,3-dihydrobenzo[b][1,4] dioxin-6-yl)acrylamide], a novel vanilloid receptor 1 (TRPV1) antagonist with antihyperalgesic properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. selleckchem.com [selleckchem.com]
- 4. mdpi.com [mdpi.com]
- 5. Intraventricular Drug Delivery and Sampling for Pharmacokinetics and Pharmacodynamics Study - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. The effect of intra-ventral hippocampus administration of TRPV1 agonist and antagonist on spatial learning and memory in male rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. rwdstco.com [rwdstco.com]
- 10. Brain Cannula Placement in Rats using Stereotaxic Frame | Animals in Science [queensu.ca]
- 11. Effects of Intracerebroventricular Injection of the Steroidal and Non-Steroidal Anti-Inflammatory Drugs on the Seizures during the Estrous Cycle in Rat - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Frontiers | Neuroinflammation Induced by Intracerebroventricular Injection of Microbial Neuraminidase [frontiersin.org]
- 14. Stereotaxic surgery for implantation of guide cannulas for microinjection into the dorsomedial hypothalamus in young rats - PMC [pmc.ncbi.nlm.nih.gov]
Application of AMG9810 in Studying Piperine Activation of TRPV1
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Transient Receptor Potential Vanilloid 1 (TRPV1), also known as the capsaicin (B1668287) receptor, is a non-selective cation channel that plays a crucial role in pain sensation and temperature regulation.[1] It is activated by a variety of stimuli, including heat, protons, and vanilloid compounds like capsaicin, the pungent component of chili peppers. Piperine (B192125), the main pungent compound in black pepper, is also a known agonist of TRPV1, activating the channel and inducing a sensation of heat and pain.[1][2] Understanding the molecular mechanisms of TRPV1 activation by compounds like piperine is of significant interest for the development of novel analgesics and other therapeutic agents.
AMG9810 is a potent and selective competitive antagonist of TRPV1.[3][4] It effectively blocks the activation of the channel by various stimuli, including capsaicin, heat, and protons.[3][4] This makes this compound an invaluable tool for studying the pharmacology and physiology of TRPV1, and for elucidating the specific interactions of agonists like piperine with the channel.
These application notes provide detailed protocols for utilizing this compound to investigate the activation of TRPV1 by piperine, focusing on in vitro cellular assays.
Quantitative Data Summary
The following tables summarize key quantitative data for piperine's activation of TRPV1 and its inhibition by this compound.
| Agonist | Parameter | Value | Cell Type | Assay | Species | Reference |
| Piperine | EC50 | 3.3 ± 0.7 µM | HEK293 | Calcium Imaging | Mouse | [5] |
| Piperine | EC50 | 37.9 ± 1.9 µM | HEK293 | Electrophysiology | Human | [3] |
| Piperine | EC50 | 1.08 µM | HEK293 | Calcium Imaging | Human | [2] |
| Capsaicin | EC50 | 0.1 ± 0.002 µM | HEK293 | Calcium Imaging | Mouse | [5] |
| Capsaicin | EC50 | 292 ± 54 nM | HEK293 | Electrophysiology | Human | [3] |
| Antagonist | Parameter | Against | Value | Cell Type | Assay | Species | Reference |
| This compound | IC50 | Capsaicin | 24.5 ± 15.7 nM | CHO | 45Ca2+ Uptake | Human | [6] |
| This compound | IC50 | Capsaicin | 85.6 ± 39.4 nM | CHO | 45Ca2+ Uptake | Rat | [6] |
| This compound | IC50 | Protons (pH 5) | 92.7 ± 72.8 nM | CHO | 45Ca2+ Uptake | Human | [6] |
| This compound | IC50 | Heat (45°C) | 15.8 ± 10.8 nM | CHO | 45Ca2+ Uptake | Human | [6] |
| This compound | Inhibition | Piperine | ~100% at 3 µM | HEK293 | Calcium Imaging | Human | [1][2] |
Signaling Pathways and Experimental Workflow
Experimental Protocols
Calcium Imaging Assay
This protocol is designed to measure changes in intracellular calcium concentration in response to piperine-mediated TRPV1 activation and its inhibition by this compound.
Materials:
-
HEK293 cells stably expressing human or rodent TRPV1
-
Dulbecco's Modified Eagle's Medium (DMEM) with 10% Fetal Bovine Serum (FBS)
-
Poly-D-lysine coated 96-well black, clear-bottom plates or glass coverslips
-
Fluo-4 AM or Fura-2 AM calcium indicator
-
Pluronic F-127
-
Hanks' Balanced Salt Solution (HBSS) or similar physiological buffer
-
Piperine stock solution (in DMSO)
-
This compound stock solution (in DMSO)
-
Ionomycin (B1663694) or Capsaicin (positive controls)
-
Fluorescence microplate reader or fluorescence microscope with live-cell imaging capabilities
Protocol:
-
Cell Culture and Seeding:
-
Culture HEK293-TRPV1 cells in DMEM with 10% FBS at 37°C in a 5% CO₂ incubator.
-
Seed cells onto poly-D-lysine coated 96-well plates at a density of 40,000-60,000 cells per well and allow them to adhere overnight.
-
-
Dye Loading:
-
Prepare a loading buffer containing Fluo-4 AM (2-5 µM) and Pluronic F-127 (0.02%) in HBSS.
-
Aspirate the culture medium from the wells and wash once with HBSS.
-
Add 100 µL of the loading buffer to each well and incubate for 45-60 minutes at 37°C.
-
After incubation, wash the cells twice with HBSS to remove excess dye. Add 100 µL of HBSS to each well.
-
-
Compound Preparation and Application:
-
Prepare serial dilutions of piperine and this compound in HBSS from their respective stock solutions. Ensure the final DMSO concentration is below 0.1%.
-
For inhibition studies, pre-incubate the cells with various concentrations of this compound or vehicle (DMSO) for 10-20 minutes at room temperature before adding piperine.
-
-
Fluorescence Measurement:
-
Place the 96-well plate in a fluorescence microplate reader.
-
Set the excitation and emission wavelengths appropriate for the chosen calcium indicator (e.g., Ex/Em ~485/525 nm for Fluo-4).
-
Establish a baseline fluorescence reading for 1-2 minutes.
-
Add the piperine solution (at various concentrations) to the wells and immediately start recording the fluorescence signal for 5-10 minutes.
-
At the end of the experiment, add a saturating concentration of ionomycin (e.g., 5 µM) or capsaicin (e.g., 10 µM) to obtain the maximum calcium response for data normalization.
-
-
Data Analysis:
-
Calculate the change in fluorescence (ΔF) by subtracting the baseline fluorescence (F₀) from the peak fluorescence (F).
-
Normalize the response to the maximum response induced by ionomycin or capsaicin ((ΔF/F₀) / (ΔF_max/F₀)).
-
Plot the normalized response against the piperine concentration to generate a dose-response curve and calculate the EC50 value.
-
For inhibition experiments, plot the response to a fixed concentration of piperine in the presence of varying concentrations of this compound to determine the IC50 value of the antagonist.
-
Whole-Cell Patch-Clamp Electrophysiology
This protocol allows for the direct measurement of ion currents through TRPV1 channels upon activation by piperine and blockade by this compound.
Materials:
-
HEK293 cells expressing TRPV1 cultured on glass coverslips
-
Patch-clamp rig with amplifier, micromanipulator, and data acquisition system
-
Borosilicate glass capillaries for pipette fabrication
-
Extracellular solution (in mM): 140 NaCl, 5 KCl, 2 CaCl₂, 1 MgCl₂, 10 HEPES, 10 glucose (pH 7.4 with NaOH)
-
Intracellular solution (in mM): 140 CsCl, 10 HEPES, 10 EGTA, 2 Mg-ATP (pH 7.2 with CsOH)
-
Piperine and this compound stock solutions (in DMSO)
Protocol:
-
Cell Preparation:
-
Place a coverslip with adherent HEK293-TRPV1 cells in the recording chamber on the microscope stage and perfuse with extracellular solution.
-
-
Pipette Preparation and Seal Formation:
-
Pull glass pipettes to a resistance of 3-5 MΩ when filled with intracellular solution.
-
Approach a single cell with the pipette and apply gentle suction to form a high-resistance (GΩ) seal.
-
-
Whole-Cell Configuration:
-
Rupture the cell membrane under the pipette tip with a brief pulse of suction to achieve the whole-cell configuration.
-
Clamp the cell at a holding potential of -60 mV.
-
-
Compound Application and Current Recording:
-
Establish a stable baseline current recording.
-
Apply piperine at various concentrations to the cell using a perfusion system. Record the inward current response.
-
To test for inhibition, pre-apply this compound for 1-2 minutes before co-applying it with piperine.
-
Wash out the compounds with extracellular solution to allow the current to return to baseline between applications.
-
-
Data Analysis:
-
Measure the peak current amplitude at each piperine concentration.
-
Normalize the current responses to the maximal response.
-
Construct a dose-response curve and calculate the EC50 for piperine.
-
Determine the percentage of inhibition of the piperine-induced current by different concentrations of this compound to calculate the IC50 value.
-
Cell Viability (MTT) Assay
This assay is used to assess the potential cytotoxicity of piperine and this compound on TRPV1-expressing cells.
Materials:
-
HEK293-TRPV1 cells
-
96-well cell culture plates
-
DMEM with 10% FBS
-
Piperine and this compound stock solutions (in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO
-
Microplate reader capable of measuring absorbance at 570 nm
Protocol:
-
Cell Seeding:
-
Seed HEK293-TRPV1 cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate overnight.
-
-
Compound Treatment:
-
Treat the cells with various concentrations of piperine, this compound, or a combination of both for 24-48 hours. Include a vehicle control (DMSO).
-
-
MTT Incubation:
-
After the treatment period, add 20 µL of MTT solution to each well and incubate for 3-4 hours at 37°C, allowing for the formation of formazan (B1609692) crystals.
-
-
Formazan Solubilization:
-
Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
-
Absorbance Measurement:
-
Measure the absorbance at 570 nm using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of cell viability relative to the vehicle-treated control cells.
-
Plot cell viability against compound concentration to determine any potential cytotoxic effects.
-
Conclusion
This compound is a critical pharmacological tool for dissecting the role of piperine in TRPV1 activation. The protocols outlined in these application notes provide a framework for researchers to quantitatively assess the agonist properties of piperine and the antagonistic effects of this compound on TRPV1. These assays are fundamental for the characterization of new TRPV1-targeting compounds in academic and industrial drug discovery settings.
References
- 1. researchgate.net [researchgate.net]
- 2. The role of Piper chaba Hunt. and its pure compound, piperine, on TRPV1 activation and adjuvant effect - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Effects of piperine, the pungent component of black pepper, at the human vanilloid receptor (TRPV1) - PMC [pmc.ncbi.nlm.nih.gov]
- 4. A ‘Spicy’ Mechanotransduction Switch: Capsaicin-Activated TRPV1 Receptor Modulates Osteosarcoma Cell Behavior and Drug Sensitivity [mdpi.com]
- 5. A distinct structural mechanism underlies TRPV1 activation by piperine - PMC [pmc.ncbi.nlm.nih.gov]
- 6. AMG 9810 [(E)-3-(4-t-butylphenyl)-N-(2,3-dihydrobenzo[b][1,4] dioxin-6-yl)acrylamide], a novel vanilloid receptor 1 (TRPV1) antagonist with antihyperalgesic properties - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Navigating the Challenges of AMG9810 Solubility for In Vivo Research: A Technical Guide
For researchers and drug development professionals utilizing the TRPV1 antagonist AMG9810 in in-vivo studies, achieving optimal solubility is a critical step for ensuring accurate and reproducible results. This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to address common challenges in formulating this compound for animal research.
This guide offers detailed protocols, quantitative solubility data, and visual aids to facilitate the successful preparation and administration of this compound in your experimental workflows.
Frequently Asked Questions (FAQs)
Q1: What are the generally recommended solvents for dissolving this compound?
A1: this compound is known to be soluble in dimethyl sulfoxide (B87167) (DMSO) and ethanol. It is practically insoluble in water. For in vivo applications, a co-solvent system is typically required to maintain solubility upon administration.
Q2: I am observing precipitation of this compound when preparing my formulation. What can I do?
A2: Precipitation is a common issue when working with poorly soluble compounds like this compound. Here are some troubleshooting steps:
-
Ensure Complete Initial Dissolution: Make sure the this compound is fully dissolved in the initial solvent (e.g., DMSO) before adding other components of the vehicle. Gentle heating or sonication can aid in this initial step.[1]
-
Order of Addition: The order in which you mix the components of your vehicle can be critical. It is often recommended to add the components sequentially, ensuring the solution is homogenous before adding the next solvent.
-
Vehicle Composition: The ratio of the different solvents in your vehicle is crucial. A common formulation involves a combination of DMSO, a polymer like polyethylene (B3416737) glycol (e.g., PEG300 or PEG400), a surfactant like Tween-80, and a final dilution in saline. Adjusting the percentages of these components can improve solubility.
-
Fresh Preparations: It is highly recommended to prepare the dosing solutions fresh on the day of the experiment to minimize the risk of precipitation over time.
Q3: What is a reliable, standard protocol for formulating this compound for in vivo studies?
A3: A widely used and effective protocol involves a four-component system. Below is a detailed methodology for preparing a common formulation.
Experimental Protocols
Protocol 1: Standard Co-Solvent Formulation for In Vivo Administration
This protocol outlines the preparation of a vehicle composed of DMSO, PEG300, Tween-80, and saline.
Materials:
-
This compound powder
-
Dimethyl sulfoxide (DMSO), sterile, injectable grade
-
Polyethylene glycol 300 (PEG300), sterile, injectable grade
-
Tween-80 (Polysorbate 80), sterile, injectable grade
-
Saline (0.9% sodium chloride), sterile, injectable grade
Procedure:
-
Prepare Stock Solution: Weigh the desired amount of this compound and dissolve it in DMSO to create a concentrated stock solution. For example, to prepare a final dosing solution of 2.5 mg/mL, you can start with a 25 mg/mL stock in DMSO.
-
Add Co-solvent: In a sterile tube, add the required volume of PEG300. For a 1 mL final volume using the recommended ratio, this would be 400 µL.
-
Add this compound Stock: Add the appropriate volume of the this compound/DMSO stock solution to the PEG300. Using the example above, you would add 100 µL of the 25 mg/mL stock. Mix thoroughly until the solution is clear and homogenous.
-
Add Surfactant: Add the required volume of Tween-80 (e.g., 50 µL for a 1 mL final volume) and mix well.
-
Final Dilution: Add the final volume of saline to reach your target concentration and total volume (e.g., 450 µL for a 1 mL final volume). Mix the solution gently but thoroughly.
-
Final Check: Visually inspect the solution for any signs of precipitation. If the solution is clear, it is ready for administration.
Data Presentation
The following table summarizes the solubility of this compound in different vehicle compositions, providing a clear comparison for formulation selection.
| Vehicle Composition | Achievable Concentration (Clear Solution) | Notes |
| 10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline | ≥ 2.5 mg/mL (7.41 mM) | A commonly used and reliable formulation for intraperitoneal and other routes of administration.[1] |
| 10% DMSO, 90% (20% SBE-β-CD in Saline) | ≥ 2.5 mg/mL (7.41 mM) | Utilizes a cyclodextrin (B1172386) (SBE-β-CD) to enhance solubility. |
| 10% DMSO, 90% Corn Oil | ≥ 2.5 mg/mL (7.41 mM) | A lipid-based formulation suitable for certain administration routes. |
| DMSO | 50 mM (16.87 mg/mL) | Suitable for in vitro stock solutions, but requires dilution for in vivo use. |
| Ethanol | 100 mM (33.74 mg/mL) | Suitable for in vitro stock solutions. |
Visualizations
Experimental Workflow for Formulation
The following diagram illustrates the step-by-step process for preparing the standard co-solvent formulation of this compound.
Caption: Workflow for this compound Formulation.
TRPV1 Signaling Pathway
This compound is a competitive antagonist of the Transient Receptor Potential Vanilloid 1 (TRPV1) channel. Understanding the signaling pathway of this receptor is crucial for interpreting experimental results.
Caption: Simplified TRPV1 Signaling Pathway.
References
AMG9810 stability in aqueous solutions for long-term experiments
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the use of AMG9810 in long-term experiments, with a focus on its stability in aqueous solutions.
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for dissolving this compound?
A1: this compound is soluble in organic solvents such as DMSO (up to 50 mM) and ethanol (B145695) (up to 100 mM). It is generally insoluble in water. For most in vitro experiments, it is recommended to prepare a concentrated stock solution in 100% DMSO.
Q2: How should I prepare aqueous working solutions of this compound for my experiments?
A2: To prepare an aqueous working solution, dilute your DMSO stock solution into your desired aqueous buffer (e.g., PBS, HBSS). It is crucial to keep the final concentration of DMSO low (typically below 0.5%) to avoid solvent effects on your experimental system. Add the DMSO stock solution to the aqueous buffer while vortexing to facilitate mixing and minimize precipitation.
Q3: What is the stability of this compound in aqueous solutions for long-term experiments?
A3: There is limited published data on the long-term stability of this compound in aqueous solutions. Based on its chemical structure, which contains a cinnamide group, this compound may be susceptible to hydrolysis of the amide bond, particularly under acidic or alkaline conditions. For long-term experiments, it is highly recommended to prepare fresh working solutions daily from a frozen DMSO stock. If the experiment extends over several days, consider replacing the media and this compound solution every 24 hours to ensure a consistent concentration of the active compound. The in vivo plasma half-life of this compound in rats has been reported to be approximately 1.8 hours, which suggests rapid metabolism and clearance in a biological system.[1]
Q4: How should I store this compound?
A4: Solid this compound should be stored at +4°C under desiccating conditions for up to 12 months. DMSO stock solutions can be stored at -20°C for up to one month or at -80°C for up to one year. To avoid repeated freeze-thaw cycles, it is recommended to aliquot the stock solution into smaller volumes.
Q5: What is the mechanism of action of this compound?
A5: this compound is a potent and selective competitive antagonist of the Transient Receptor Potential Vanilloid 1 (TRPV1) receptor.[2][3] It blocks the activation of TRPV1 by various stimuli, including capsaicin, heat, and protons (acidic conditions).[2][3] By inhibiting TRPV1, this compound can block downstream signaling pathways involved in pain and inflammation.
Q6: Are there any known off-target effects of this compound?
A6: Yes, studies have shown that topical application of this compound can promote mouse skin tumorigenesis through the activation of the Epidermal Growth Factor Receptor (EGFR)/Akt/mammalian Target of Rapamycin (mTOR) signaling pathway.[4] Researchers should be aware of this potential off-target effect, especially in long-term studies involving epithelial cells.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Precipitation of this compound in aqueous buffer | - Low solubility of this compound in water. - Final concentration of this compound is too high. - High final concentration of DMSO. | - Ensure the final DMSO concentration is below 0.5%. - Prepare a more dilute working solution. - Add the DMSO stock solution to the aqueous buffer slowly while vortexing. - Gentle warming (to 37°C) and sonication may help to redissolve the compound, but the stability under these conditions should be considered. |
| Loss of compound activity over time in a long-term experiment | - Degradation of this compound in the aqueous experimental medium. | - Prepare fresh working solutions daily. - For multi-day experiments, replace the medium and compound every 24 hours. - If possible, perform a time-course experiment to assess the duration of action of this compound in your specific system. |
| Inconsistent experimental results | - Incomplete dissolution of this compound. - Degradation of the compound in the stock solution due to improper storage. - Variability in the preparation of working solutions. | - Visually inspect the working solution for any precipitate before use. - Ensure stock solutions are stored correctly and avoid repeated freeze-thaw cycles. - Follow a standardized and precise protocol for the preparation of working solutions. |
Data Presentation
Table 1: Solubility and Storage of this compound
| Parameter | Value | Reference |
| Molecular Weight | 337.42 g/mol | [5] |
| Solubility in DMSO | ≥ 50 mM | [5] |
| Solubility in Ethanol | ≥ 100 mM | [5] |
| Solubility in Water | Insoluble | [5] |
| Storage of Solid | +4°C (desiccate) | [5] |
| Storage of Stock Solution (in DMSO) | -20°C (up to 1 month) or -80°C (up to 1 year) | [5] |
Table 2: In Vivo Pharmacokinetics of this compound in Rats
| Parameter | Value | Reference |
| Plasma Half-life (t½) | ~1.8 hours | [1] |
| Time to Maximum Concentration (Tmax) | 30 minutes | [1] |
Experimental Protocols
Protocol 1: Preparation of this compound for In Vitro Cell-Based Assays
-
Prepare a 10 mM Stock Solution: Dissolve 3.37 mg of this compound in 1 mL of 100% DMSO.
-
Storage of Stock Solution: Aliquot the stock solution into smaller volumes and store at -20°C or -80°C.
-
Preparation of Working Solution: On the day of the experiment, thaw an aliquot of the stock solution. Dilute the 10 mM stock solution into your pre-warmed cell culture medium to the desired final concentration. For example, to make a 10 µM working solution, add 1 µL of the 10 mM stock solution to 1 mL of cell culture medium.
-
Important Considerations:
-
Ensure the final DMSO concentration in the culture medium is below 0.5%.
-
Add the stock solution to the medium while gently vortexing to ensure rapid and complete mixing.
-
Prepare the working solution immediately before use. For long-term incubations, replace the medium with freshly prepared this compound solution every 24 hours.
-
Protocol 2: Preparation of this compound for In Vivo Administration (Rat Model)
This protocol is based on a published study and may require optimization for your specific experimental needs.
-
Vehicle Preparation: Prepare a vehicle solution consisting of 45% hydroxypropyl-β-cyclodextrin in saline.
-
This compound Formulation: Suspend this compound in the vehicle to the desired concentration for intraperitoneal injection. For example, for a 30 mg/kg dose in a 250g rat with an injection volume of 1 mL/kg, you would need a 7.5 mg/mL suspension.
-
Administration: Administer the this compound suspension via intraperitoneal injection 15 minutes prior to the experimental procedure.
-
Alternative Vehicle: Other studies have used PEG400 or a mixture of 10% DMSO, 40% PEG300, 5% Tween-80, and 45% saline as a vehicle. The choice of vehicle will depend on the route of administration and the required concentration.
Mandatory Visualizations
Signaling Pathways
Caption: Mechanism of action of this compound on the TRPV1 signaling pathway.
Caption: Off-target effect of this compound on the EGFR/Akt/mTOR signaling pathway.
Experimental Workflow
Caption: Recommended workflow for preparing this compound for experiments.
References
- 1. EGFR-PI3K-AKT-mTOR Signaling in Head and Neck Squamous Cell Carcinomas - Attractive Targets for Molecular-Oriented Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Redirecting [linkinghub.elsevier.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. TRPV1-antagonist this compound promotes mouse skin tumorigenesis through EGFR/Akt signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 5. EGFR Signals to mTOR Through PKC and Independently of Akt in Glioma - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting Unexpected AMG9810 Effects on Cell Viability: A Technical Support Guide
This technical support center is designed to assist researchers, scientists, and drug development professionals in troubleshooting unexpected experimental outcomes related to cell viability when using the TRPV1 antagonist, AMG9810. The following question-and-answer format directly addresses specific issues that may be encountered.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
1. Question: My cells treated with this compound are showing increased proliferation instead of cell death. Is this expected?
Answer: Yes, this is a documented effect in certain cell types. While this compound is a selective antagonist of the Transient Receptor Potential Vanilloid 1 (TRPV1), it has been observed to promote cell proliferation rather than inducing cytotoxicity in specific contexts.[1][2][3] For instance, in human keratinocytes and in mouse skin models, this compound has been shown to enhance cell growth.[1][2][3]
Troubleshooting Steps:
-
Cell Type Consideration: The pro-proliferative effect of this compound has been specifically reported in keratinocytes.[1][2] If you are working with this cell type, or other epithelial cells, the observed increase in viability may be an on-target effect related to the downstream consequences of TRPV1 inhibition in that specific cellular environment.
-
Confirm Proliferation: Utilize a proliferation assay (e.g., BrdU incorporation, Ki-67 staining) to confirm that the observed increase in viability is due to cell division and not an artifact of the viability assay itself.
-
Investigate Downstream Signaling: The pro-proliferative effect of this compound has been linked to the activation of the EGFR/Akt/mTOR signaling pathway.[1][2][3][4] Consider performing western blotting or other immunoassays to probe the phosphorylation status of key proteins in this pathway (e.g., p-EGFR, p-Akt, p-mTOR) in your this compound-treated cells compared to vehicle controls.
2. Question: I am observing no cytotoxic effects of this compound on my cell line, even at high concentrations. Is this normal?
Answer: Yes, it is not unusual to observe a lack of cytotoxicity with this compound. Studies on human keratinocytes (N/TERT1 cells) have shown no obvious cytotoxic effects at concentrations up to 5 μM.[1] The primary mechanism of this compound is antagonism of the TRPV1 receptor, not direct induction of cell death.[4][5][6][7]
Troubleshooting Steps:
-
Positive Control: Ensure your cell viability assay is performing as expected by including a positive control known to induce cytotoxicity in your cell line.
-
Concentration Range: While concentrations up to 5 μM have been shown to be non-toxic in some cell lines, you may need to test a broader range of concentrations to determine the cytotoxic threshold for your specific cell type, if one exists.[1]
-
Assay Method: The choice of viability assay can influence results. Consider using multiple assays that measure different aspects of cell health (e.g., metabolic activity via MTT/XTT, membrane integrity via trypan blue or LDH release) to confirm the lack of cytotoxicity.
3. Question: My experimental results with this compound are inconsistent. What are some potential sources of variability?
Answer: Inconsistent results can arise from several factors related to compound handling, experimental setup, and cell culture conditions.
Troubleshooting Steps:
-
Compound Solubility and Stability: this compound is soluble in DMSO.[4] Ensure that your stock solution is fully dissolved and that the final concentration of DMSO in your cell culture medium is consistent across experiments and below a level that is toxic to your cells (typically <0.1%). Prepare fresh working solutions from a frozen stock for each experiment to avoid degradation. Stock solutions can be stored at -20°C for up to a year or -80°C for up to two years.[5]
-
Cell Culture Conditions: Maintain consistent cell passage numbers, seeding densities, and growth conditions (e.g., temperature, CO2, humidity).[8][9][10] Over-passaging can lead to phenotypic changes and altered drug responses.[10]
-
Plate Edge Effects: In plate-based assays, wells on the outer edges can be prone to evaporation, leading to increased compound concentration and variability. To mitigate this, avoid using the outer wells or fill them with sterile PBS or media.[11]
Quantitative Data Summary
For ease of reference, the following tables summarize key quantitative data for this compound.
Table 1: IC50 Values for this compound
| Target | Species | IC50 (nM) | Activation Method |
| TRPV1 | Human | 24.5 ± 15.7 | Capsaicin |
| TRPV1 | Rat | 85.6 ± 39.4 | Capsaicin |
| TRPV1 | Human | 92.7 ± 72.8 | Protons |
| TRPV1 | Rat | 294 ± 192 | Protons |
| TRPV1 | Human | 15.8 ± 10.8 | Heat |
| TRPV1 | Rat | 21 ± 17 | Heat |
Data compiled from multiple sources.[4][5][7]
Experimental Protocols
Below are detailed methodologies for key experiments involving this compound.
1. Cell Proliferation Assay (Based on studies with N/TERT1 human keratinocytes)
-
Cell Seeding: Plate N/TERT1 cells in a 96-well plate at a density of 5 x 10³ cells per well.
-
Treatment: After 24 hours, treat the cells with various concentrations of this compound (e.g., 0, 0.25, 0.5, 1, 2.5, 5 μM) dissolved in the appropriate cell culture medium. A vehicle control (e.g., DMSO) should be included at the same final concentration as in the this compound-treated wells.
-
Incubation: Incubate the cells for the desired time period (e.g., 24, 48, 72 hours).
-
Viability Assessment: Assess cell viability using a standard method such as the MTT assay. Add MTT reagent to each well, incubate for 2-4 hours, and then solubilize the formazan (B1609692) crystals with a solubilization buffer (e.g., DMSO). Read the absorbance at the appropriate wavelength (e.g., 570 nm).
-
Data Analysis: Calculate cell viability as a percentage relative to the vehicle-treated control cells.
2. Western Blot Analysis for Signaling Pathway Activation
-
Cell Lysis: After treatment with this compound (e.g., 1 μM for various time points) or a vehicle control, wash the cells with cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA protein assay.
-
SDS-PAGE and Transfer: Separate equal amounts of protein (e.g., 20-30 µg) on an SDS-polyacrylamide gel and transfer the proteins to a PVDF membrane.
-
Immunoblotting: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature. Incubate the membrane with primary antibodies against total and phosphorylated forms of EGFR, Akt, and mTOR overnight at 4°C.
-
Detection: Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature. Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
-
Analysis: Densitometrically quantify the band intensities and normalize the levels of phosphorylated proteins to the total protein levels.
Visualizations
Signaling Pathway of this compound-Induced Cell Proliferation
Caption: this compound inhibits TRPV1, leading to increased EGFR signaling and subsequent activation of the Akt/mTOR pathway, promoting cell proliferation.
General Experimental Workflow for Investigating Unexpected Proliferation
Caption: A logical workflow for troubleshooting and confirming unexpected pro-proliferative effects of this compound in cell-based assays.
References
- 1. TRPV1-antagonist this compound promotes mouse skin tumorigenesis through EGFR/Akt signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 2. TRPV1-antagonist this compound promotes mouse skin tumorigenesis through EGFR/Akt signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. selleckchem.com [selleckchem.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. AMG 9810, TRPV1 receptor antagonist (CAS 545395-94-6) | Abcam [abcam.com]
- 7. AMG 9810 [(E)-3-(4-t-butylphenyl)-N-(2,3-dihydrobenzo[b][1,4] dioxin-6-yl)acrylamide], a novel vanilloid receptor 1 (TRPV1) antagonist with antihyperalgesic properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Cell culture troubleshooting | Proteintech Group [ptglab.com]
- 9. azurebiosystems.com [azurebiosystems.com]
- 10. youtube.com [youtube.com]
- 11. benchchem.com [benchchem.com]
Optimizing AMG9810 dose to avoid motor function side effects
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers and drug development professionals working with the selective TRPV1 antagonist, AMG9810. The focus is on optimizing dosage to mitigate potential motor function side effects during experimental procedures.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
This compound is a potent, competitive, and selective antagonist of the Transient Receptor Potential Vanilloid 1 (TRPV1) receptor.[1] It blocks all known modes of TRPV1 activation, including by capsaicin, heat, protons, and endogenous ligands.[2][3] The primary mechanism of action is the inhibition of the TRPV1 ion channel, which is a non-selective cation channel expressed predominantly in peripheral sensory neurons and plays a crucial role in pain and neurogenic inflammation.[2]
Q2: Are motor function side effects a common observation with this compound?
Published preclinical studies have indicated that at effective antihyperalgesic doses, this compound did not produce significant effects on motor function.[2][3] These assessments were conducted using open field locomotor activity and motor coordination tests.[2][3] Therefore, significant motor impairment is not a generally expected side effect at therapeutic dose ranges.
Q3: What are the known side effects of TRPV1 antagonists like this compound?
A notable side effect of many TRPV1 antagonists is the alteration of body temperature, most commonly hyperthermia.[4][5][6] This is considered an on-target effect. In some instances, hypothermia has also been observed with certain TRPV1 antagonists.[4][7] While direct motor function side effects of this compound are not widely reported, it is important to consider that changes in body temperature could indirectly influence an animal's motor activity and performance in behavioral tests. Another reported side effect, particularly with topical application, is the potential for promoting skin tumorigenesis through the EGFR/Akt signaling pathway.[8]
Q4: What should I do if I observe motor function side effects in my experiments with this compound?
If you observe motor function side effects, it is crucial to systematically troubleshoot the issue. Refer to the troubleshooting guide below for a step-by-step approach to identifying the potential cause and optimizing your experimental parameters.
Troubleshooting Guide: Investigating Motor Function Side Effects
If you are observing unexpected motor function side effects in your experiments with this compound, consider the following troubleshooting steps:
1. Dose-Response Evaluation:
-
Hypothesis: The administered dose may be too high, leading to off-target effects or exaggerated on-target effects that indirectly impact motor function.
-
Action: Conduct a dose-response study to determine the minimal effective dose for your desired therapeutic effect (e.g., analgesia) and the threshold at which motor side effects appear. This will help establish a therapeutic window.
2. Route of Administration and Formulation:
-
Hypothesis: The formulation or route of administration may be contributing to rapid absorption and high peak plasma concentrations, potentially leading to transient motor impairment.
-
Action:
-
Ensure the vehicle used for this compound is appropriate and well-tolerated.
-
Consider alternative routes of administration (e.g., oral gavage vs. intraperitoneal injection) that may provide a more favorable pharmacokinetic profile.
-
Prepare fresh solutions for each experiment to ensure stability and accurate dosing.[1]
-
3. Comprehensive Behavioral Assessment:
-
Hypothesis: The observed motor deficits may be subtle or specific to certain aspects of motor function.
-
Action: Employ a battery of motor function tests to comprehensively assess different aspects of motor control, such as balance, coordination, and locomotor activity. Refer to the "Experimental Protocols" section for detailed methodologies.
4. Monitoring of Body Temperature:
-
Hypothesis: Changes in body temperature induced by this compound may be affecting the animal's overall activity levels and performance in motor tasks.
-
Action: Monitor the body temperature of the animals at baseline and throughout the experiment after this compound administration. Correlate any changes in temperature with the observed motor deficits.
5. Acclimatization and Baseline Measurements:
-
Hypothesis: Insufficient acclimatization of the animals to the testing environment or handling procedures can lead to stress-induced alterations in motor behavior.
-
Action: Ensure all animals are properly acclimatized to the experimental room and testing apparatuses before the start of the study. Obtain stable baseline measurements for all motor function tests prior to drug administration.
Data Presentation
Table 1: In Vitro Potency of this compound
| Receptor/Channel | Species | Assay | IC50 Value |
| TRPV1 | Human | Capsaicin Activation | 24.5 ± 15.7 nM[2] |
| TRPV1 | Rat | Capsaicin Activation | 85.6 ± 39.4 nM[2] |
| TRPV1 | Human | Proton Activation | 92.7 ± 72.8 nM[2] |
| TRPV1 | Rat | Proton Activation | 294 ± 192 nM[2] |
| TRPV1 | Human | Heat Activation | 15.8 ± 10.8 nM[2] |
| TRPV1 | Rat | Heat Activation | 21 ± 17 nM[2] |
Experimental Protocols
1. Rotarod Test for Motor Coordination
-
Objective: To assess motor coordination and balance.
-
Apparatus: An accelerating rotarod treadmill for rodents.
-
Procedure:
-
Training: Acclimatize the animals to the rotarod apparatus for 2-3 consecutive days prior to testing. During training, place the animals on the rod rotating at a constant low speed (e.g., 4 RPM) for a set duration (e.g., 5 minutes).
-
Baseline Measurement: On the test day, record the latency to fall for each animal in three separate trials on the accelerating rod (e.g., accelerating from 4 to 40 RPM over 5 minutes). The average latency to fall is the baseline measurement.
-
Drug Administration: Administer this compound or vehicle at the desired dose and route.
-
Post-Dose Testing: At predetermined time points post-administration (e.g., 30, 60, 90 minutes), repeat the rotarod test and record the latency to fall.
-
-
Data Analysis: Compare the post-dose latency to fall with the baseline measurements. A significant decrease in latency to fall suggests impaired motor coordination.
2. Open Field Test for Locomotor Activity
-
Objective: To evaluate general locomotor activity and exploratory behavior.
-
Apparatus: A square or circular arena with walls to prevent escape, equipped with an automated tracking system (e.g., video camera and software).
-
Procedure:
-
Acclimatization: Habituate the animals to the testing room for at least 1 hour before the test.
-
Drug Administration: Administer this compound or vehicle.
-
Testing: At a specified time post-administration, place the animal in the center of the open field arena and allow it to explore freely for a set duration (e.g., 10-15 minutes).
-
-
Data Analysis: The tracking system will record parameters such as total distance traveled, average speed, time spent in the center versus the periphery of the arena, and rearing frequency. A significant reduction in total distance traveled and speed may indicate motor impairment.
3. Grip Strength Test
-
Objective: To measure forelimb and/or hindlimb muscle strength.
-
Apparatus: A grip strength meter with a wire grid or bar.
-
Procedure:
-
Baseline Measurement: Hold the animal so that its forepaws can grasp the grid of the meter. Gently pull the animal away from the meter until it releases its grip. The meter will record the peak force exerted. Repeat this for several trials to obtain a stable baseline.
-
Drug Administration: Administer this compound or vehicle.
-
Post-Dose Testing: At selected time points post-administration, repeat the grip strength measurement.
-
-
Data Analysis: Compare the post-dose grip strength with the baseline values. A significant decrease in grip strength can indicate muscle weakness.
Mandatory Visualizations
Caption: this compound competitively antagonizes the TRPV1 channel, blocking activation by various stimuli.
Caption: Workflow for optimizing this compound dose to avoid motor function side effects.
References
- 1. selleckchem.com [selleckchem.com]
- 2. AMG 9810 [(E)-3-(4-t-butylphenyl)-N-(2,3-dihydrobenzo[b][1,4] dioxin-6-yl)acrylamide], a novel vanilloid receptor 1 (TRPV1) antagonist with antihyperalgesic properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Redirecting [linkinghub.elsevier.com]
- 4. real.mtak.hu [real.mtak.hu]
- 5. Contributions of Different Modes of TRPV1 Activation to TRPV1 Antagonist-Induced Hyperthermia - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. TRPV1 antagonists that cause hypothermia, instead of hyperthermia, in rodents: Compounds’ pharmacological profiles, in vivo targets, thermoeffectors recruited and implications for drug development - PMC [pmc.ncbi.nlm.nih.gov]
- 8. TRPV1-antagonist this compound promotes mouse skin tumorigenesis through EGFR/Akt signaling - PMC [pmc.ncbi.nlm.nih.gov]
Potential for AMG9810 to induce hyperthermia as a side effect
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing AMG9810 in their experiments. The information focuses on the potential side effect of hyperthermia.
Frequently Asked Questions (FAQs)
Q1: Is hyperthermia a known side effect of this compound administration?
A1: Yes, hyperthermia is a documented on-target side effect of this compound and other TRPV1 antagonists.[1][2] Preclinical studies in rats have demonstrated that administration of this compound can lead to a significant increase in core body temperature.[3] This effect is believed to be mechanism-based, resulting from the blockade of the TRPV1 channel.[4]
Q2: What is the proposed mechanism for this compound-induced hyperthermia?
A2: this compound is a competitive antagonist of the Transient Receptor Potential Vanilloid 1 (TRPV1) receptor.[5][6] The current understanding is that TRPV1 channels, particularly in peripheral sensory nerves within the trunk and skeletal muscles, are tonically activated by endogenous ligands and protons.[1][4][7] This tonic activation contributes to a baseline level of thermoregulatory inhibition. By blocking this activation, this compound disinhibits central thermoregulatory pathways. This leads to an activation of the sympathetic nervous system, resulting in increased non-shivering thermogenesis in brown adipose tissue (BAT) and vasoconstriction of the skin, ultimately causing a rise in core body temperature.[4][8] Studies have shown that this compound-induced hyperthermia is associated with increased noradrenaline concentrations in BAT.[8] The hyperthermic effect appears to be most sensitive to the blockade of TRPV1 activation by protons.[1][9]
Q3: At what doses has hyperthermia been observed with this compound in preclinical studies?
A3: Hyperthermia has been observed in rats at various doses. A study reported a significant increase in body temperature with an intraperitoneal (i.p.) dose of 30 mg/kg.[3] Another study identified a dose range of 32,768–131,072 nmol/kg for hyperthermia induction in rats.[2] For detailed quantitative data, please refer to the Data Summary Table below.
Q4: How can I monitor for hyperthermia in my animal studies with this compound?
A4: Continuous monitoring of core body temperature is crucial. The recommended method is the use of implantable radiotelemetry probes, which provide accurate and continuous data without inducing stress from handling.[3] If this is not feasible, rectal temperature measurements can be taken at regular intervals (e.g., every 15-30 minutes) for the first few hours post-administration, which is the expected window for the peak hyperthermic effect.
Q5: What vehicle can be used for the in vivo administration of this compound?
A5: A commonly used vehicle for intraperitoneal administration of this compound in mice is a mixture of 2% DMSO, 5% Tween 80, and saline.[8] For intracerebroventricular injections in rats, DMSO has also been used as a vehicle.[10] The choice of vehicle should always be validated for its own potential effects on body temperature in a control group.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Action |
| Unexpectedly high or rapid increase in body temperature | On-target hyperthermic effect of this compound. Individual animal variability. Incorrect dose calculation. | Immediately terminate the experiment for the affected animal. Review dose calculations and preparation procedures. Consider conducting a dose-response study to determine a tolerable dose for your specific animal model and experimental conditions. Ensure the ambient temperature is within the thermoneutral zone for the species to avoid additional thermal stress. |
| No observable hyperthermic effect at expected doses | Insufficient dose. Inappropriate route of administration. Issues with compound formulation or stability. Animal model insensitivity. | Verify the dose and route of administration against published literature. Ensure proper dissolution and stability of the this compound solution. Consider using a different, more sensitive animal model or strain. Confirm the activity of your this compound batch with an in vitro assay if possible. |
| High variability in temperature readings between animals | Inconsistent dosing technique. Stress-induced temperature changes from handling. Variation in animal health or baseline temperature. | Refine dosing procedures to ensure consistency. Use radiotelemetry for temperature monitoring to minimize handling stress. Ensure all animals are properly acclimatized and healthy before the experiment. Increase the number of animals per group to improve statistical power. |
Data Presentation
Table 1: Summary of Quantitative Data on this compound-Induced Hyperthermia in Rats
| Dose | Route of Administration | Peak Temperature Increase (°C) | Time to Peak Effect | Animal Model | Reference |
| 30 mg/kg | Intraperitoneal (i.p.) | ~1.0°C | 20-30 minutes | Rat | [3] |
| 32,768 - 131,072 nmol/kg | Not specified | Not specified | Not specified | Rat | [2] |
Note: The dose range in nmol/kg from Garami et al. (2010) can be converted to mg/kg for comparison (MW of this compound = 337.44 g/mol ). This corresponds to a range of approximately 11.0 to 44.2 mg/kg.
Experimental Protocols
Key Experiment: Assessment of this compound-Induced Hyperthermia in Rats
This protocol outlines a typical experiment to evaluate the effect of this compound on core body temperature in rats.
1. Animal Model:
-
Adult male Wistar or Sprague-Dawley rats (250-300g).
-
Animals should be housed individually in a temperature-controlled environment with a 12-hour light/dark cycle and ad libitum access to food and water.
2. Acclimatization:
-
Allow animals to acclimatize to the housing conditions for at least one week prior to the experiment.
-
If using radiotelemetry, allow at least one week for recovery after surgical implantation of the probes.
-
On the day of the experiment, place the animals in the testing room for at least 1-2 hours to acclimatize to the environment.
3. Temperature Measurement:
-
Continuously monitor core body temperature using surgically implanted radiotelemetry probes. This is the preferred method.
-
Alternatively, measure rectal temperature using a digital thermometer at baseline (pre-dose) and at regular intervals (e.g., 15, 30, 60, 90, 120, 180, and 240 minutes) post-administration.
4. This compound Preparation and Administration:
-
Vehicle: A common vehicle is 2% DMSO, 5% Tween 80 in sterile saline.[8] Prepare the vehicle fresh on the day of the experiment.
-
This compound Solution: Dissolve this compound in the vehicle to the desired concentration (e.g., for a 30 mg/kg dose, a 3 mg/mL solution would be administered at 10 mL/kg).
-
Administration: Administer this compound or vehicle via intraperitoneal (i.p.) injection.
5. Experimental Procedure:
-
Record baseline body temperature for at least 30-60 minutes before administration.
-
Administer the calculated dose of this compound or an equivalent volume of vehicle to the control group.
-
Continue to monitor and record body temperature for at least 4 hours post-administration.
-
Observe animals for any other behavioral changes.
6. Data Analysis:
-
Calculate the change in body temperature (ΔT) from the baseline for each animal at each time point.
-
Compare the ΔT between the this compound-treated group and the vehicle-treated group using appropriate statistical tests (e.g., two-way ANOVA with repeated measures).
-
A p-value of < 0.05 is typically considered statistically significant.
Mandatory Visualization
References
- 1. Contributions of Different Modes of TRPV1 Activation to TRPV1 Antagonist-Induced Hyperthermia - PMC [pmc.ncbi.nlm.nih.gov]
- 2. feverlab.net [feverlab.net]
- 3. The Vanilloid Receptor TRPV1 Is Tonically Activated In Vivo and Involved in Body Temperature Regulation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. real.mtak.hu [real.mtak.hu]
- 5. medchemexpress.com [medchemexpress.com]
- 6. AMG 9810 [(E)-3-(4-t-butylphenyl)-N-(2,3-dihydrobenzo[b][1,4] dioxin-6-yl)acrylamide], a novel vanilloid receptor 1 (TRPV1) antagonist with antihyperalgesic properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. tandfonline.com [tandfonline.com]
- 8. The sympathetic nervous system is controlled by transient receptor potential vanilloid 1 in the regulation of body temperature - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Contributions of different modes of TRPV1 activation to TRPV1 antagonist-induced hyperthermia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
Technical Support Center: Enhancing the Bioavailability of Poorly Water-Soluble Drugs Like AMG9810
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address the challenges associated with the poor bioavailability of water-insoluble compounds such as AMG9810.
Troubleshooting Guide
This guide addresses common issues encountered during the formulation and in-vitro/in-vivo testing of poorly water-soluble drugs.
| Issue | Potential Cause | Recommended Action |
| Low in vitro dissolution rate | Poor wettability of the drug powder. | Consider micronization or nano-sizing to increase the surface area. The addition of a surfactant to the dissolution medium can also improve wetting. |
| Drug precipitation in the aqueous dissolution medium. | Evaluate the use of precipitation inhibitors such as polymers (e.g., HPMC, PVP). The use of a buffered solution to maintain an optimal pH for solubility should also be explored. | |
| Inappropriate dissolution medium. | The dissolution medium should be selected to mimic physiological conditions. For basic compounds, acidic media may be more appropriate, while for acidic compounds, a neutral or slightly basic pH might be better. The use of biorelevant media (e.g., FaSSIF, FeSSIF) can provide more predictive results. | |
| High variability in in vitro results | Inconsistent particle size distribution. | Ensure a uniform and narrow particle size distribution of the drug substance through controlled precipitation or milling processes. |
| Agglomeration of drug particles. | Incorporate surfactants or stabilizers in the formulation to prevent particle agglomeration. | |
| Low permeability in Caco-2 assays | The drug is a substrate for efflux transporters (e.g., P-glycoprotein). | Co-administer with a known P-gp inhibitor (e.g., verapamil) in the Caco-2 assay to confirm efflux. If confirmed, formulation strategies to bypass efflux mechanisms, such as the use of lipid-based formulations, may be necessary. |
| Poor solubility in the apical chamber of the transwell. | Prepare the dosing solution with a co-solvent or a solubilizing excipient to ensure the drug remains in solution during the experiment. | |
| Low oral bioavailability in animal models | Extensive first-pass metabolism. | Investigate the metabolic stability of the compound in liver microsomes. If metabolism is high, consider formulation strategies that promote lymphatic absorption (e.g., lipid-based formulations) to bypass the portal circulation. |
| Inadequate drug release from the formulation in the gastrointestinal tract. | Optimize the formulation to ensure complete and rapid drug release at the site of absorption. This may involve using solid dispersions or self-emulsifying drug delivery systems (SEDDS). | |
| Poor in vivo-in vitro correlation (IVIVC). | Re-evaluate the in vitro dissolution test conditions to better reflect the in vivo environment. This may include adjusting the pH, including enzymes, or using more complex biorelevant media. |
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its bioavailability a concern?
This compound is a potent and selective antagonist of the Transient Receptor Potential Vanilloid 1 (TRPV1) receptor. It is classified as a poorly water-soluble drug, being practically insoluble in water[1]. This low aqueous solubility is a major obstacle to its dissolution in the gastrointestinal fluids after oral administration, which in turn leads to poor and variable absorption and, consequently, low bioavailability[2][3].
Q2: What are the primary strategies to enhance the oral bioavailability of a compound like this compound?
Several formulation strategies can be employed to improve the oral bioavailability of poorly water-soluble drugs[2][3][4][5][6][7][8]:
-
Particle Size Reduction: Decreasing the particle size through micronization or nanosizing increases the surface area-to-volume ratio, which can enhance the dissolution rate[2].
-
Solid Dispersions: Dispersing the drug in a hydrophilic carrier at the molecular level can create an amorphous solid dispersion. This amorphous form is generally more soluble and dissolves faster than the crystalline form.
-
Lipid-Based Formulations: Formulations such as Self-Emulsifying Drug Delivery Systems (SEDDS), Self-Microemulsifying Drug Delivery Systems (SMEDDS), and Solid Lipid Nanoparticles (SLNs) can improve the solubilization of lipophilic drugs in the gastrointestinal tract and may enhance absorption via the lymphatic pathway, bypassing first-pass metabolism.
-
Complexation: The use of complexing agents like cyclodextrins can increase the apparent solubility of a drug by forming inclusion complexes where the hydrophobic drug molecule is encapsulated within the cyclodextrin (B1172386) cavity.
-
Prodrug Approach: Modifying the drug molecule to create a more soluble or permeable prodrug that is converted to the active form in the body can be an effective strategy[7][8].
Q3: How can I choose the most suitable bioavailability enhancement technique for my compound?
The choice of technique depends on the physicochemical properties of the drug (e.g., melting point, logP, pKa), the target dose, and the desired release profile. A systematic approach involving pre-formulation studies is recommended.
Quantitative Data on Bioavailability Enhancement Techniques
The following table summarizes the potential impact of various formulation strategies on the bioavailability of poorly water-soluble drugs.
| Enhancement Technique | Fold Increase in Bioavailability (Example) | Mechanism of Action | Applicable to |
| Micronization | 2-5 fold | Increased surface area for dissolution. | Drugs with dissolution rate-limited absorption. |
| Nanosuspension | 5-20 fold | Drastically increased surface area, increased saturation solubility. | A wide range of poorly soluble drugs. |
| Solid Dispersion | 2-10 fold | Conversion to amorphous form, increased wettability. | Drugs that can be molecularly dispersed in a polymer matrix. |
| SEDDS/SMEDDS | 3-15 fold | Pre-dissolved drug in a lipid vehicle, forms a fine emulsion in the gut. | Lipophilic drugs (LogP > 2). |
| Cyclodextrin Complexation | 2-8 fold | Formation of a water-soluble inclusion complex. | Drugs with appropriate size and geometry to fit into the cyclodextrin cavity. |
Experimental Protocols
In Vitro Dissolution Testing for Poorly Soluble Drugs
Objective: To assess the in vitro release profile of a poorly water-soluble drug from a formulated dosage form.
Apparatus: USP Apparatus 2 (Paddle)
Methodology:
-
Medium Preparation: Prepare 900 mL of a suitable dissolution medium. For poorly soluble drugs, this may require the addition of a surfactant (e.g., 0.5% Sodium Lauryl Sulfate) or the use of biorelevant media (e.g., Fasted State Simulated Intestinal Fluid - FaSSIF). The pH of the medium should be justified based on the drug's properties and the intended site of absorption.
-
Apparatus Setup: Assemble the dissolution apparatus and equilibrate the medium to 37 ± 0.5 °C. Set the paddle speed to a justified rate (e.g., 75 RPM).
-
Sample Introduction: Introduce one dosage form into each vessel.
-
Sampling: At predetermined time points (e.g., 5, 10, 15, 30, 45, 60 minutes), withdraw an aliquot of the dissolution medium. Replace the withdrawn volume with fresh, pre-warmed medium.
-
Sample Analysis: Filter the samples and analyze the drug concentration using a validated analytical method, such as HPLC-UV.
-
Data Analysis: Calculate the percentage of drug dissolved at each time point and generate a dissolution profile.
Caco-2 Permeability Assay
Objective: To evaluate the intestinal permeability of a drug candidate and identify potential efflux transporter interactions.
Methodology:
-
Cell Culture: Culture Caco-2 cells on permeable transwell inserts until a confluent monolayer is formed and differentiated (typically 21 days).
-
Monolayer Integrity Check: Measure the transepithelial electrical resistance (TEER) of the Caco-2 monolayer to ensure its integrity.
-
Dosing Solution Preparation: Prepare a dosing solution of the test compound in a transport buffer (e.g., Hanks' Balanced Salt Solution with HEPES) at a relevant concentration.
-
Permeability Assessment (Apical to Basolateral - A to B):
-
Add the dosing solution to the apical (upper) chamber of the transwell.
-
Add fresh transport buffer to the basolateral (lower) chamber.
-
Incubate at 37 °C with gentle shaking.
-
At specified time points, collect samples from the basolateral chamber and analyze for drug concentration.
-
-
Efflux Assessment (Basolateral to Apical - B to A):
-
Add the dosing solution to the basolateral chamber.
-
Add fresh transport buffer to the apical chamber.
-
Incubate and sample from the apical chamber as described above.
-
-
Data Analysis: Calculate the apparent permeability coefficient (Papp) for both directions. The efflux ratio (Papp B to A / Papp A to B) is calculated to determine if the compound is a substrate for efflux transporters. An efflux ratio greater than 2 is generally considered indicative of active efflux.
In Vivo Pharmacokinetic Study in Rats
Objective: To determine the pharmacokinetic profile and oral bioavailability of a drug formulation.
Methodology:
-
Animal Acclimatization: Acclimate male Sprague-Dawley rats for at least one week before the study.
-
Dosing:
-
Intravenous (IV) Group: Administer the drug dissolved in a suitable vehicle (e.g., a solution containing DMSO, PEG400, and saline) as a bolus injection into the tail vein at a specific dose.
-
Oral (PO) Group: Administer the drug formulation via oral gavage at a specific dose.
-
-
Blood Sampling: Collect blood samples from the tail vein or another appropriate site at predetermined time points (e.g., 0.083, 0.25, 0.5, 1, 2, 4, 8, 12, 24 hours) into heparinized tubes.
-
Plasma Preparation: Centrifuge the blood samples to separate the plasma.
-
Sample Analysis: Analyze the drug concentration in the plasma samples using a validated bioanalytical method, such as LC-MS/MS.
-
Pharmacokinetic Analysis: Use pharmacokinetic software to calculate key parameters such as Cmax (maximum concentration), Tmax (time to maximum concentration), AUC (area under the concentration-time curve), and t1/2 (half-life).
-
Bioavailability Calculation: Calculate the absolute oral bioavailability (F%) using the formula: F% = (AUC_PO / AUC_IV) * (Dose_IV / Dose_PO) * 100.
Visualizations
TRPV1 Signaling Pathway
Caption: TRPV1 signaling pathway activation and inhibition by this compound.
Experimental Workflow for Oral Bioavailability Assessment
Caption: Workflow for assessing the oral bioavailability of a new drug candidate.
References
- 1. selleckchem.com [selleckchem.com]
- 2. Bioavailability Enhancement Techniques for Poorly Aqueous Soluble Drugs and Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pharmaexcipients.com [pharmaexcipients.com]
- 4. Bioavailability Enhancement Techniques for Poorly Soluble Drugs: A Review | Asian Journal of Pharmaceutical Research and Development [ajprd.com]
- 5. researchgate.net [researchgate.net]
- 6. mdpi.com [mdpi.com]
- 7. hilarispublisher.com [hilarispublisher.com]
- 8. hilarispublisher.com [hilarispublisher.com]
How to account for AMG9810's effect on body temperature regulation
This technical support center provides researchers, scientists, and drug development professionals with guidance on accounting for the effects of AMG9810 on body temperature regulation during in vivo experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and how does it work?
This compound is a potent, selective, and competitive antagonist of the Transient Receptor Potential Vanilloid 1 (TRPV1) receptor.[1][2][3] It blocks the activation of TRPV1 by various stimuli, including capsaicin, heat, and protons (acidic conditions).[1][3] TRPV1 is a non-selective cation channel predominantly expressed in sensory neurons and is involved in pain perception and body temperature regulation. By blocking TRPV1, this compound is investigated for its analgesic properties.[3]
Q2: What is the primary effect of this compound on body temperature?
The most significant and commonly observed side effect of systemic administration of this compound is an increase in core body temperature, a phenomenon known as hyperthermia.[4][5][6] This on-target effect has been observed across different species, including rats and mice.[6][7]
Q3: Why does a TRPV1 antagonist like this compound cause hyperthermia?
TRPV1 channels are believed to be tonically active in vivo, contributing to the maintenance of normal body temperature.[4][8] By blocking this tonic activation, this compound disinhibits autonomic cold defense mechanisms.[7][9] This leads to physiological responses that increase body temperature, such as tail-skin vasoconstriction (to reduce heat loss) and activation of nonshivering thermogenesis in brown adipose tissue (to increase heat production).[7][10] The hyperthermic effect is primarily mediated by the sympathetic nervous system.[7][10]
Q4: How significant is the hyperthermic effect of this compound?
In animal studies, administration of this compound has been shown to cause a significant increase in core body temperature. For instance, in rats, a 30 mg/kg intraperitoneal dose of this compound resulted in an approximate 1°C increase in body temperature within 20-30 minutes.[4][5]
Troubleshooting Guide
Issue 1: Unexpectedly large or variable hyperthermic response.
-
Possible Cause:
-
Ambient Temperature: The ambient temperature at which the experiment is conducted can influence the magnitude of the hyperthermic response.
-
Animal Stress: Stress can independently affect body temperature and may compound the effects of this compound.
-
Dose and Route of Administration: The dose and how the compound is administered will significantly impact the pharmacokinetic and pharmacodynamic profile.
-
-
Solution:
-
Control Ambient Temperature: Conduct experiments in a thermoneutral environment for the species being studied to minimize thermal stress.[11]
-
Acclimatize Animals: Ensure animals are properly acclimatized to the experimental conditions and handling procedures to reduce stress.
-
Standardize Dosing: Use a consistent and well-validated dose and route of administration. For initial studies, a dose-response curve can be established.[11][12]
-
Issue 2: Hyperthermia is masking the intended therapeutic effect of the compound.
-
Possible Cause:
-
The physiological stress from the hyperthermic response may interfere with the assessment of other endpoints, such as analgesia.
-
-
Solution:
-
Temporal Separation of Measurements: If possible, design the experiment to measure the desired therapeutic effect at a time point before the peak hyperthermic response or after it has subsided.
-
Lower Dosing Regimen: Investigate if a lower dose of this compound can still achieve the desired TRPV1 antagonism without inducing a significant hyperthermic effect.
-
Co-administration of a Sympatholytic Drug: Since the hyperthermia is sympathetically driven, co-administration with a sympatholytic drug (a drug that opposes the downstream propagation of the neural signal) could potentially mitigate the temperature increase.[7] However, this would need careful validation to ensure no interference with the primary experimental goals.
-
Issue 3: Difficulty in distinguishing between drug-induced hyperthermia and fever.
-
Possible Cause:
-
Both drug-induced hyperthermia and fever result in an elevated body temperature, but the underlying mechanisms are different. Fever is a regulated increase in the thermoregulatory set-point, often involving cytokines, while this compound-induced hyperthermia is a result of overriding normal heat loss mechanisms.[13]
-
-
Solution:
-
Measure Inflammatory Markers: Assess levels of pro-inflammatory cytokines (e.g., IL-1β, TNF-α, IL-6) to determine if an inflammatory response is contributing to the temperature increase. This compound-induced hyperthermia is not typically associated with a cytokine-induced fever.[13]
-
Behavioral Observations: Animals with a fever may exhibit sickness behaviors (lethargy, piloerection), which might be less pronounced in drug-induced hyperthermia.
-
Quantitative Data Summary
| Parameter | Species | Dose and Route | Observation | Reference |
| Peak Hyperthermia | Rat | 30 mg/kg, i.p. | ~1°C increase in core body temperature | [4][5] |
| Time to Peak Effect | Rat | 30 mg/kg, i.p. | 20-30 minutes post-administration | [4][5] |
| Effect on Capsaicin-induced Hypothermia | Rat | 30 mg/kg, i.p. | Blocks the hypothermic effect of capsaicin | [4] |
| Hyperthermic Dose Range | Rat | 32,768–131,072 nmol/kg | Doses at which hyperthermia was observed | [11][12] |
| Noradrenaline in Brown Adipose Tissue | Mouse | 50 mg/kg, i.p. | Significant increase, indicating sympathetic activation | [10][13] |
Experimental Protocols
Key Experiment: Assessing the Hyperthermic Effect of this compound in Rodents
Objective: To measure the change in core body temperature in rats or mice following the administration of this compound.
Materials:
-
This compound
-
Vehicle solution (e.g., 2% DMSO and 5% Tween 80 in saline)[10][14]
-
Rodents (rats or mice)
-
Radiotelemetry probes for core body temperature monitoring or a rectal thermometer
-
Apparatus for intraperitoneal (i.p.) injection
-
Temperature-controlled environment
Methodology:
-
Animal Preparation:
-
House animals in a temperature- and light-controlled environment with ad libitum access to food and water.
-
For continuous monitoring, surgically implant radiotelemetry probes in the abdominal cavity and allow for a post-operative recovery period of at least one week.
-
Acclimatize animals to the experimental room and handling for at least 2-3 days prior to the experiment.
-
-
Drug Preparation:
-
Dissolve this compound in the vehicle solution to the desired concentration. It is recommended to prepare fresh solutions on the day of the experiment.
-
-
Experimental Procedure:
-
Record baseline core body temperature for at least 30-60 minutes before any intervention.
-
Administer this compound or vehicle via intraperitoneal (i.p.) injection. A common dose for inducing hyperthermia in rats is 30 mg/kg and in mice is 50 mg/kg.[4][10]
-
Continuously monitor and record core body temperature and locomotor activity for at least 3-4 hours post-injection.[14]
-
Include a vehicle-treated control group to account for any effects of the injection procedure or vehicle itself.
-
-
Data Analysis:
-
Calculate the change in body temperature from the pre-injection baseline for each animal.
-
Compare the temperature changes between the this compound-treated group and the vehicle-treated group using appropriate statistical methods (e.g., two-way ANOVA with repeated measures).
-
Visualizations
Caption: Signaling pathway of this compound-induced hyperthermia.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. selleckchem.com [selleckchem.com]
- 3. AMG 9810 [(E)-3-(4-t-butylphenyl)-N-(2,3-dihydrobenzo[b][1,4] dioxin-6-yl)acrylamide], a novel vanilloid receptor 1 (TRPV1) antagonist with antihyperalgesic properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. The Vanilloid Receptor TRPV1 Is Tonically Activated In Vivo and Involved in Body Temperature Regulation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The Vanilloid Receptor TRPV1 Is Tonically Activated In Vivo and Involved in Body Temperature Regulation | Journal of Neuroscience [jneurosci.org]
- 6. researchgate.net [researchgate.net]
- 7. real.mtak.hu [real.mtak.hu]
- 8. Effects of the TRPV1 antagonist ABT-102 on body temperature in healthy volunteers: pharmacokinetic/pharmacodynamic analysis of three phase 1 trials - PMC [pmc.ncbi.nlm.nih.gov]
- 9. TRPV1 antagonists that cause hypothermia, instead of hyperthermia, in rodents: Compounds’ pharmacological profiles, in vivo targets, thermoeffectors recruited and implications for drug development - PMC [pmc.ncbi.nlm.nih.gov]
- 10. The sympathetic nervous system is controlled by transient receptor potential vanilloid 1 in the regulation of body temperature - PMC [pmc.ncbi.nlm.nih.gov]
- 11. feverlab.net [feverlab.net]
- 12. Contributions of Different Modes of TRPV1 Activation to TRPV1 Antagonist-Induced Hyperthermia - PMC [pmc.ncbi.nlm.nih.gov]
- 13. The sympathetic nervous system is controlled by transient receptor potential vanilloid 1 in the regulation of body temperature: Full Paper PDF & Summary | Bohrium [bohrium.com]
- 14. researchgate.net [researchgate.net]
Best practices for storing and handling AMG9810 powder
This technical support center provides researchers, scientists, and drug development professionals with best practices for storing and handling AMG9810 powder. Find troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during experiments.
Frequently Asked Questions (FAQs)
Q1: What is the recommended method for long-term storage of this compound powder?
This compound powder is stable for extended periods when stored under the correct conditions. For long-term storage, it is recommended to keep the powder at -20°C, which should ensure its stability for up to three years.[1][2] Some suppliers also indicate that storage at +4°C is suitable.[3] Always refer to the manufacturer's specific instructions provided with the product.
Q2: How should I prepare a stock solution of this compound?
To prepare a stock solution, dissolve the this compound powder in an appropriate organic solvent such as Dimethyl Sulfoxide (DMSO) or ethanol (B145695).[4] It is crucial to use fresh, anhydrous DMSO as the compound's solubility can be reduced by moisture-absorbing DMSO.[1] The powder is soluble to 50 mM in DMSO and up to 100 mM in ethanol.[3][5] Purging the solvent with an inert gas before dissolving the powder can also be a good practice.[4]
Q3: What are the best practices for storing this compound stock solutions?
Stock solutions should be aliquoted into smaller volumes to avoid repeated freeze-thaw cycles, which can degrade the compound.[1] For long-term storage, these aliquots should be kept at -80°C, where they can be stable for up to two years.[2] For shorter-term storage, -20°C is suitable for up to one year.[2]
Q4: Can I store my stock solution at -20°C?
Yes, stock solutions can be stored at -20°C. However, the stability is reduced compared to storage at -80°C. At -20°C, the solution is typically stable for up to one year.[2] If you plan to use the solution over a longer period, -80°C is the preferred temperature.
Q5: Is this compound soluble in water?
No, this compound is reported to be insoluble in water.[1] Organic solvents like DMSO and ethanol are required for its dissolution.
Troubleshooting Guide
Issue 1: this compound powder will not dissolve completely.
-
Cause: The solvent may have absorbed moisture, particularly if you are using DMSO.[1] Another possibility is that the solution has reached its saturation point.
-
Solution:
Issue 2: Precipitate has formed in my stock solution after thawing.
-
Cause: The compound may have come out of solution during the freezing process. This is a common occurrence with stock solutions stored at low temperatures.
-
Solution: Before use, allow the vial to equilibrate to room temperature.[3] Vortex or sonicate the solution to ensure any precipitate is fully redissolved.[2] Visually inspect the solution to confirm it is clear before making any dilutions.
Issue 3: Inconsistent experimental results when using this compound.
-
Cause: This could be due to several factors, including degradation of the stock solution, inaccurate concentration, or issues with the experimental setup.
-
Solution:
-
Check Stock Solution Integrity: Avoid repeated freeze-thaw cycles by using aliquots.[1] If the stock is old, consider preparing a fresh one.
-
Verify Concentration: Ensure accurate pipetting and calculations when preparing dilutions.
-
Experimental Controls: As this compound is a TRPV1 antagonist, ensure your experimental design includes appropriate positive and negative controls to validate the compound's activity. For example, using capsaicin (B1668287) to activate TRPV1.[4]
-
Issue 4: Observed unexpected physiological effects in vivo (e.g., hyperthermia).
-
Cause: this compound, as a TRPV1 antagonist, can interfere with thermoregulation, which is a known on-target effect of this class of compounds.[6][7]
-
Solution:
-
Dose-Response: Conduct a dose-response study to find the optimal concentration that provides the desired therapeutic effect without significant side effects.[6]
-
Monitor Core Body Temperature: When conducting in vivo experiments, it is crucial to monitor the body temperature of the animals.
-
Review Literature: Be aware of the known side effects of TRPV1 antagonists from published studies to better interpret your results.[6][7]
-
Data Summary Tables
Table 1: Storage Conditions for this compound
| Form | Storage Temperature | Duration | Source(s) |
| Powder | -20°C | 3 years | [1][2] |
| +4°C | 2 years | [2] | |
| Stock Solution | -80°C | 1-2 years | [1][2] |
| -20°C | 1 month - 1 year | [1][2] |
Table 2: Solubility of this compound
| Solvent | Concentration | Source(s) |
| DMSO | ≥ 33 mg/mL (~97.8 mM) | [2] |
| 50 mM | [3] | |
| 67 mg/mL (~198.6 mM) | [1] | |
| Ethanol | 100 mM | [3][5] |
| 22-25 mg/mL | [1] | |
| Water | Insoluble | [1] |
Experimental Protocols
Protocol 1: Preparation of a 50 mM Stock Solution in DMSO
-
Calculate Required Mass: Determine the mass of this compound powder needed to achieve a 50 mM concentration in your desired volume. The molecular weight of this compound is 337.41 g/mol .[1][2]
-
Mass (mg) = 50 mmol/L * 0.33741 g/mmol * Volume (mL)
-
-
Weighing: Carefully weigh the calculated amount of this compound powder in a suitable microcentrifuge tube.
-
Dissolution: Add the appropriate volume of fresh, anhydrous DMSO to the tube.
-
Mixing: Vortex the solution thoroughly until all the powder is completely dissolved. Gentle warming or sonication may be used if necessary.
-
Storage: Aliquot the stock solution into smaller, single-use volumes and store at -80°C.
Protocol 2: General In Vivo Formulation
For in vivo experiments, a stock solution in DMSO is often diluted into a vehicle suitable for administration.
-
Prepare Stock: First, prepare a concentrated stock solution in DMSO as described in Protocol 1.
-
Vehicle Preparation: A common vehicle might consist of saline, PEG300, and Tween-80. A specific example is a vehicle of 10% DMSO, 40% PEG300, 5% Tween-80, and 45% Saline.[2]
-
Dilution Steps: a. Add the required volume of your DMSO stock solution to the PEG300 and mix. b. Add the Tween-80 and mix again. c. Finally, add the saline to reach the final volume and concentration.
-
Administration: The final solution should be clear and administered immediately for optimal results.[1]
Visualizations
Caption: Workflow for preparing and storing this compound solutions.
Caption: this compound mechanism as a TRPV1 channel antagonist.
References
- 1. selleckchem.com [selleckchem.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. AMG 9810 | TRPV1 channel antagonist | Hello Bio [hellobio.com]
- 4. cdn.caymanchem.com [cdn.caymanchem.com]
- 5. AMG 9810, TRPV1 receptor antagonist (CAS 545395-94-6) | Abcam [abcam.com]
- 6. TRPV1 Inhibits the Ventilatory Response to Hypoxia in Adult Rats, but Not the CO2-Drive to Breathe | MDPI [mdpi.com]
- 7. real.mtak.hu [real.mtak.hu]
Preventing precipitation of AMG9810 in cell culture media
Welcome to the technical support center for AMG9810. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on preventing the precipitation of this compound in cell culture media. Below you will find troubleshooting guides and frequently asked questions to ensure the successful use of this compound in your experiments.
Troubleshooting Guide: Preventing this compound Precipitation
Precipitation of this compound in your cell culture medium can significantly impact experimental outcomes by reducing the effective concentration of the compound. This guide provides potential causes and recommended solutions to mitigate this issue.
| Problem | Potential Cause | Recommended Solution |
| Immediate precipitation upon addition to media | High final concentration exceeding aqueous solubility. | Decrease the final working concentration of this compound. Perform a solubility test in your specific medium to determine the maximum soluble concentration.[1] |
| Rapid dilution from a high-concentration DMSO stock. | Perform a serial dilution of the DMSO stock in pre-warmed (37°C) culture media.[1] Add the compound dropwise while gently vortexing the media to ensure gradual dissolution. | |
| Low temperature of the cell culture media. | Always use pre-warmed (37°C) cell culture media when preparing your final working solution.[1][2] | |
| Precipitation observed after incubation (delayed) | Compound instability in the culture medium over time. | Minimize the incubation time when possible. For longer experiments, consider replenishing the media with freshly prepared this compound solution at intermediate time points. |
| Interaction with media components (e.g., serum proteins). | Reduce the serum concentration in your media if your cell line can tolerate it. Alternatively, consider using a serum-free medium formulation.[2] | |
| Media evaporation during long-term culture. | Ensure proper humidification of your incubator. For long-term experiments, use culture plates with low-evaporation lids or seal the plates with a gas-permeable membrane.[1] | |
| pH shift in the culture medium. | Ensure the pH of your cell culture media is stable and within the optimal range for your cells (typically 7.2-7.4).[2][3] | |
| Visible precipitate in the stock solution | Improper storage of the stock solution. | Visually inspect the stock solution for any precipitate before use. If present, gently warm the solution in a 37°C water bath and vortex to redissolve. Prepare fresh stock solutions regularly.[2] |
| The concentration of the stock solution is too high. | Consider preparing a slightly lower concentration stock solution if precipitation is a recurring issue. |
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for preparing an this compound stock solution?
A1: this compound is soluble in DMSO and ethanol.[4][5] For cell culture experiments, DMSO is the most commonly used solvent. It is recommended to prepare a high-concentration stock solution in 100% DMSO (e.g., 10-50 mM).[1][4][5]
Q2: What is the maximum recommended final concentration of DMSO in the cell culture medium?
A2: To avoid solvent-induced cytotoxicity, the final concentration of DMSO in your cell culture medium should typically be kept at or below 0.1% (v/v).[2] Some cell lines may tolerate slightly higher concentrations, but this should be determined empirically.
Q3: My this compound precipitated in the media. Can I still use it for my experiment?
A3: It is not recommended to use media with precipitated compound. The formation of a precipitate indicates that the actual concentration of the soluble compound is unknown and lower than intended, which will lead to inaccurate and unreliable experimental results.
Q4: How can I determine the solubility of this compound in my specific cell culture medium?
A4: You can perform a simple solubility test. Prepare a series of dilutions of your this compound stock solution in your pre-warmed cell culture medium. Incubate these solutions under your experimental conditions (e.g., 37°C, 5% CO2) for a relevant period and visually inspect for any signs of precipitation or cloudiness.[1]
Q5: Are there any alternative formulation strategies to improve the solubility of this compound in aqueous solutions?
A5: For in vivo studies, formulations using a combination of solvents and surfactants have been reported. One such protocol involves 10% DMSO, 40% PEG300, 5% Tween-80, and 45% Saline.[6] While not directly applicable to cell culture, this indicates that co-solvents and surfactants can improve solubility. However, the effects of these additional reagents on your specific cell line would need to be carefully evaluated.
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution
This protocol describes the preparation of a 10 mM stock solution of this compound in DMSO.
Materials:
Procedure:
-
Weigh out the required amount of this compound powder in a sterile microcentrifuge tube. For 1 mL of a 10 mM stock solution, you will need 3.37 mg of this compound.
-
Add the appropriate volume of anhydrous DMSO to the tube.
-
Vortex the solution vigorously until the this compound is completely dissolved. If necessary, gently warm the tube in a 37°C water bath to aid dissolution.[2]
-
Visually inspect the solution to ensure there is no undissolved particulate matter.
-
Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles and store at -20°C or -80°C for long-term storage.[6]
Protocol 2: Preparation of this compound Working Solution in Cell Culture Media
This protocol provides a step-by-step guide to dilute the this compound stock solution into your cell culture medium to a final concentration of 10 µM, while keeping the final DMSO concentration at 0.1%.
Materials:
-
10 mM this compound stock solution in DMSO
-
Complete cell culture medium, pre-warmed to 37°C
Procedure:
-
Prepare an intermediate dilution of the this compound stock solution. For example, dilute the 10 mM stock 1:10 in pre-warmed media to get a 1 mM solution.
-
Add the required volume of the intermediate dilution to your final volume of pre-warmed cell culture medium. For a final concentration of 10 µM, you would add 10 µL of the 1 mM intermediate solution to 990 µL of media.
-
Alternatively, for a direct dilution, add 1 µL of the 10 mM stock solution to 1 mL of pre-warmed cell culture medium. It is crucial to add the stock solution to the medium while gently vortexing to ensure rapid and uniform mixing.[1]
-
Visually inspect the final working solution for any signs of precipitation before adding it to your cells.
Visualizations
This compound Mechanism of Action: TRPV1 Antagonism
This compound is a competitive antagonist of the Transient Receptor Potential Vanilloid 1 (TRPV1) receptor.[4][5] TRPV1 is a non-selective cation channel that, when activated by stimuli such as heat, protons (low pH), or capsaicin, allows the influx of Ca2+ and Na+ ions, leading to neuronal depolarization and signaling.[7][8] this compound blocks this channel, thereby inhibiting these downstream effects.[6][9]
Caption: Mechanism of this compound as a TRPV1 antagonist.
Troubleshooting Workflow for this compound Precipitation
This workflow provides a logical sequence of steps to diagnose and resolve issues with this compound precipitation in cell culture experiments.
Caption: A workflow for troubleshooting this compound precipitation.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. youtube.com [youtube.com]
- 4. AMG 9810 | TRPV Channels | Tocris Bioscience [tocris.com]
- 5. rndsystems.com [rndsystems.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. Discovery and development of TRPV1 antagonists - Wikipedia [en.wikipedia.org]
- 8. What are TRPV1 antagonists and how do they work? [synapse.patsnap.com]
- 9. Redirecting [linkinghub.elsevier.com]
Validation & Comparative
Comparing the efficacy of AMG9810 vs capsazepine on TRPV1 inhibition
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the efficacy of two prominent TRPV1 receptor antagonists: AMG9810 and capsazepine (B1668289). The transient receptor potential vanilloid 1 (TRPV1) is a critical non-selective cation channel involved in pain sensation, making its antagonists valuable tools in analgesic drug development. This document summarizes key quantitative data, outlines detailed experimental protocols for assessing inhibitor efficacy, and visualizes relevant biological pathways and workflows to aid in experimental design and interpretation.
Data Presentation: Quantitative Comparison of Inhibitor Potency
The inhibitory potency of this compound and capsazepine against the TRPV1 receptor has been evaluated under various conditions. The half-maximal inhibitory concentration (IC50) is a standard measure of a compound's effectiveness in inhibiting a specific biological or biochemical function. The data presented below, collated from multiple studies, demonstrates the superior potency of this compound across different species and modes of TRPV1 activation.
| Compound | Species | Activation Method | IC50 (nM) |
| This compound | Human | Capsaicin | 24.5 ± 15.7 |
| Rat | Capsaicin | 85.6 ± 39.4 | |
| Human | Protons (pH 5) | 92.7 ± 72.8 | |
| Rat | Protons (pH 5) | 294 ± 192 | |
| Human | Heat (45°C) | 15.8 ± 10.8 | |
| Rat | Heat (45°C) | 21 ± 17 | |
| Capsazepine | Not Specified | Not Specified | 562 |
Note: The IC50 values for this compound are presented as mean ± standard deviation. The single IC50 value for capsazepine is as reported in the cited literature.
Experimental Protocols: Assessing TRPV1 Inhibition
A common and robust method for quantifying the inhibition of TRPV1 is through a functional assay that measures the influx of calcium (Ca2+) into cells upon channel activation. The following is a detailed protocol for a functional calcium imaging assay using a fluorescent indicator in a cell line stably expressing the TRPV1 receptor.
Protocol: Functional Calcium Imaging Assay for TRPV1 Inhibition
1. Cell Culture and Plating:
-
Culture Chinese Hamster Ovary (CHO) cells stably expressing human TRPV1 in appropriate culture medium supplemented with a selection agent (e.g., G-418).
-
The day before the assay, seed the cells into a 96-well or 384-well black, clear-bottom plate at a density that will result in a confluent monolayer on the day of the experiment.
-
Incubate the cells at 37°C in a humidified atmosphere with 5% CO2.
2. Dye Loading:
-
Prepare a loading buffer containing a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM or a Fura-2 AM) in a physiological buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES).
-
Remove the culture medium from the wells and add the dye-loading solution.
-
Incubate the plate for 60-120 minutes at 37°C to allow the dye to enter the cells and be cleaved into its active form.
3. Compound Addition (Antagonist):
-
Prepare serial dilutions of the test compounds (this compound and capsazepine) in the assay buffer.
-
After the dye-loading incubation, gently wash the cells with the assay buffer to remove excess dye.
-
Add the different concentrations of the antagonist compounds to the respective wells.
-
Incubate the plate for a predetermined period (e.g., 15-30 minutes) at room temperature or 37°C to allow the compounds to interact with the TRPV1 channels.
4. Agonist Addition and Signal Detection:
-
Prepare a solution of a TRPV1 agonist, such as capsaicin, at a concentration known to elicit a robust response (e.g., the EC80 concentration).
-
Use a fluorescence plate reader equipped with an automated injection system to add the agonist to the wells while simultaneously recording the fluorescence signal.
-
Measure the fluorescence intensity before and after the addition of the agonist. An increase in fluorescence indicates an influx of calcium and activation of the TRPV1 channel.
5. Data Analysis:
-
The change in fluorescence intensity (ΔF) is calculated by subtracting the baseline fluorescence from the peak fluorescence after agonist addition.
-
The percentage of inhibition for each antagonist concentration is calculated relative to the response in the absence of the antagonist (agonist-only control).
-
Plot the percentage of inhibition against the logarithm of the antagonist concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.
Visualizations: Signaling Pathways and Experimental Workflows
To further elucidate the mechanisms of TRPV1 inhibition and the experimental procedures used for its study, the following diagrams are provided.
Caption: TRPV1 Signaling Pathway.
Caption: Experimental Workflow for Calcium Imaging Assay.
Comparative Analysis of AMG9810 and SB-366791 as TRPV1 Antagonists
The Transient Receptor Potential Vanilloid 1 (TRPV1), a non-selective cation channel, is a critical integrator of noxious stimuli, including capsaicin (B1668287), heat, and protons (acidic conditions).[1][2][3][4] Predominantly expressed in primary sensory neurons, its role in pain sensation and neurogenic inflammation has made it a prime target for the development of novel analgesic drugs.[4][5][6][7] Among the numerous antagonists developed, AMG9810 and SB-366791 have emerged as potent and selective research tools. This guide provides a detailed comparative analysis of their pharmacological properties, supported by experimental data and protocols.
Data Presentation: Quantitative Comparison
The following table summarizes the reported potency of this compound and SB-366791 in inhibiting TRPV1 activation.
| Parameter | Species | This compound | SB-366791 | Reference |
| IC50 (Capsaicin) | Human | 24.5 ± 15.7 nM | 5.7 nM | [5][8][9][10] |
| Rat | 85.6 ± 39.4 nM | - | [5][8][10] | |
| IC50 (Protons/Acid) | Human | 92.7 ± 72.8 nM | Effective antagonist | [5][10] |
| Rat | 294 ± 192 nM | Effective antagonist | [1][5][10] | |
| IC50 (Heat) | Human | 15.8 ± 10.8 nM | Effective antagonist | [5][10] |
| Rat | 21 ± 17 nM | Effective antagonist | [1][5][10] | |
| pA2 (Competitive Antagonism) | Human | - | 7.71 | [1] |
| pKb (FLIPR Ca2+ Assay) | - | - | 7.74 ± 0.08 | [1] |
Pharmacological Profiles
This compound
(E)-3-(4-t-butylphenyl)-N-(2,3-dihydrobenzo[b][1][6]dioxin-6-yl)acrylamide, known as this compound, is a potent, selective, and competitive TRPV1 antagonist.[5][11][12] A key characteristic of this compound is its ability to block all known modes of TRPV1 activation, including by capsaicin, heat, protons, and endogenous ligands like anandamide.[5][8][10][13] It has demonstrated significant antihyperalgesic properties in animal models of inflammatory pain, where it reverses both thermal and mechanical hyperalgesia.[5][14] In vivo studies show it effectively prevents capsaicin-induced behaviors such as eye wiping.[5] However, a notable on-target side effect associated with systemic administration of this compound and other TRPV1 antagonists is hyperthermia, an increase in core body temperature.[15]
SB-366791
SB-366791 is a novel cinnamide derivative identified as a potent, selective, and competitive antagonist of the TRPV1 receptor.[1] It effectively inhibits TRPV1 activation by various modalities, including capsaicin, acid, and noxious heat.[1] Schild analysis confirmed its competitive mechanism of action.[1] SB-366791 exhibits a favorable selectivity profile, showing little to no effect on a wide range of other receptors and ion channels.[1][16] In vivo, it has been shown to inhibit capsaicin-induced hypothermia and nocifensive behaviors.[6][17] Some studies suggest it is more potent and selective in vivo than the earlier antagonist, capsazepine.[6][17][18] While effective, some research indicates it may be less effective than this compound in suppressing certain inflammatory responses in macrophages.[19]
Experimental Protocols
Detailed methodologies are crucial for the interpretation and replication of experimental data. Below are protocols for key assays used in the characterization of TRPV1 antagonists.
Calcium Imaging Assay
This assay measures changes in intracellular calcium concentration ([Ca2+]i) following TRPV1 activation, a direct consequence of the channel opening and allowing Ca2+ influx.[2][3] Antagonist potency is determined by its ability to inhibit this agonist-induced calcium rise.
Methodology:
-
Cell Culture: Human Embryonic Kidney (HEK-293) cells stably expressing recombinant human or rat TRPV1 are cultured on glass coverslips.
-
Dye Loading: Cells are loaded with a calcium-sensitive fluorescent indicator, such as Fluo-4 AM or Fura-2 AM, by incubating them in a buffer containing the dye.[2][3]
-
Baseline Measurement: The coverslip is mounted on an inverted fluorescence microscope, and baseline fluorescence is recorded.
-
Antagonist Incubation: The cells are pre-incubated with varying concentrations of the antagonist (e.g., this compound or SB-366791) for a defined period.
-
Agonist Application: A TRPV1 agonist (e.g., capsaicin) is applied to the cells, and the change in fluorescence intensity is recorded over time.
-
Data Analysis: The increase in fluorescence upon agonist application is quantified. The antagonist's inhibitory effect is calculated relative to the response in the absence of the antagonist. IC50 values are determined by fitting the concentration-response data to a logistical equation.
Whole-Cell Patch-Clamp Electrophysiology
This technique provides a high-resolution measurement of the ion currents flowing through the TRPV1 channel, allowing for a detailed characterization of antagonist effects on channel gating.[20][21][22][23]
Methodology:
-
Cell Preparation: HEK-293 cells expressing TRPV1 or dissociated dorsal root ganglion (DRG) neurons are used.
-
Recording Setup: A glass micropipette filled with an intracellular solution is sealed onto the membrane of a single cell. The membrane patch under the pipette is then ruptured to achieve the "whole-cell" configuration, allowing control of the membrane potential and measurement of total current.[23]
-
Current Measurement: The cell is held at a specific membrane potential (e.g., -60 mV).[23] A TRPV1 agonist (capsaicin, heat, or low pH solution) is applied to the bath, and the resulting inward current is recorded.
-
Antagonist Application: The antagonist is co-applied with the agonist or pre-applied to determine its effect on the agonist-evoked current.
-
Data Analysis: The inhibition of the peak current amplitude by the antagonist is measured. This data is used to generate concentration-response curves and determine the mechanism of antagonism (e.g., competitive vs. non-competitive).
In Vivo Model: Complete Freund's Adjuvant (CFA) Induced Inflammatory Pain
This model is used to assess the antihyperalgesic efficacy of compounds in the context of persistent inflammatory pain.[5]
Methodology:
-
Induction of Inflammation: A subcutaneous injection of Complete Freund's Adjuvant (CFA) into the plantar surface of a rat's hind paw induces a localized and long-lasting inflammation.
-
Drug Administration: After the development of hyperalgesia (typically 24-48 hours post-CFA), the test antagonist (this compound or SB-366791) or vehicle is administered, often systemically (e.g., intraperitoneally).
-
Assessment of Thermal Hyperalgesia: The paw withdrawal latency to a radiant heat source is measured (e.g., using a Hargreaves apparatus). An increase in withdrawal latency after drug administration indicates an analgesic effect.
-
Assessment of Mechanical Hyperalgesia: The paw withdrawal threshold to a mechanical stimulus is measured using calibrated von Frey filaments. An increase in the force required to elicit a withdrawal response indicates an antinociceptive effect.
-
Data Analysis: The reversal of thermal and mechanical hyperalgesia by the antagonist is compared to the vehicle-treated group to determine efficacy.
Visualizations: Pathways and Workflows
References
- 1. Identification and characterisation of SB-366791, a potent and selective vanilloid receptor (VR1/TRPV1) antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Assay of TRPV1 Receptor Signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Assay of TRPV1 Receptor Signaling | Springer Nature Experiments [experiments.springernature.com]
- 4. Discovery and development of TRPV1 antagonists - Wikipedia [en.wikipedia.org]
- 5. AMG 9810 [(E)-3-(4-t-butylphenyl)-N-(2,3-dihydrobenzo[b][1,4] dioxin-6-yl)acrylamide], a novel vanilloid receptor 1 (TRPV1) antagonist with antihyperalgesic properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Effects of the novel TRPV1 receptor antagonist SB366791 in vitro and in vivo in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. TRPV1 Antagonists and Chronic Pain: Beyond Thermal Perception [mdpi.com]
- 8. selleckchem.com [selleckchem.com]
- 9. medchemexpress.com [medchemexpress.com]
- 10. medchemexpress.com [medchemexpress.com]
- 11. AMG 9810 | TRPV Channels | Tocris Bioscience [tocris.com]
- 12. rndsystems.com [rndsystems.com]
- 13. TRPV1-antagonist this compound promotes mouse skin tumorigenesis through EGFR/Akt signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Redirecting [linkinghub.elsevier.com]
- 15. The Vanilloid Receptor TRPV1 Is Tonically Activated In Vivo and Involved in Body Temperature Regulation | Journal of Neuroscience [jneurosci.org]
- 16. researchgate.net [researchgate.net]
- 17. researchgate.net [researchgate.net]
- 18. scispace.com [scispace.com]
- 19. Differences in the effects of four TRPV1 channel antagonists on lipopolysaccharide-induced cytokine production and COX-2 expression in murine macrophages - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. Endocannabinoid activation of the TRPV1 ion channel is distinct from activation by capsaicin - PMC [pmc.ncbi.nlm.nih.gov]
- 21. researchgate.net [researchgate.net]
- 22. pnas.org [pnas.org]
- 23. Adrenergic receptors inhibit TRPV1 activity in the dorsal root ganglion neurons of rats | PLOS One [journals.plos.org]
A Head-to-Head Comparison of AMG9810 and Other Cinnamide-Based TRPV1 Antagonists
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive, data-driven comparison of the cinnamide-based Transient Receptor Potential Vanilloid 1 (TRPV1) antagonist, AMG9810, with other notable TRPV1 antagonists. The TRPV1 ion channel is a key player in pain signaling, making its antagonists promising candidates for novel analgesics. This document summarizes key performance data, details experimental methodologies, and visualizes relevant biological pathways to aid in the objective evaluation of these compounds for research and development purposes.
Introduction to this compound and Cinnamide-Based Antagonists
This compound is a potent, selective, and competitive antagonist of the TRPV1 receptor, also known as the capsaicin (B1668287) receptor.[1] It belongs to the cinnamide class of compounds, which have been extensively investigated for their TRPV1 inhibitory activity. This compound has been shown to block TRPV1 activation by various stimuli, including capsaicin, heat, and protons, and has demonstrated efficacy in animal models of inflammatory pain.[1] This guide will compare the performance of this compound against other well-characterized TRPV1 antagonists, including those from the cinnamide class and other chemical scaffolds, such as BCTC, capsazepine, and SB-366791.
Quantitative Performance Data
The following tables summarize the in vitro potency of this compound and comparator compounds against human and rat TRPV1 channels activated by different modalities.
Table 1: In Vitro Potency (IC50, nM) of TRPV1 Antagonists Against Capsaicin-Induced Activation
| Compound | Human TRPV1 (hTRPV1) | Rat TRPV1 (rTRPV1) | Species Selectivity (h/r) | Reference |
| This compound | 24.5 ± 15.7 | 85.6 ± 39.4 | 0.29 | [1] |
| SB-366791 | - | ~100 | - | [2] |
| BCTC | - | 35 | - | [3] |
| Capsazepine | - | ~500 | - | [3] |
Table 2: In Vitro Potency (IC50, nM) of TRPV1 Antagonists Against Proton (Acid)-Induced Activation
| Compound | Human TRPV1 (hTRPV1) | Rat TRPV1 (rTRPV1) | Species Selectivity (h/r) | Reference |
| This compound | 92.7 ± 72.8 | 294 ± 192 | 0.32 | [1] |
| BCTC | - | 6.0 | - | [3] |
Table 3: In Vitro Potency (IC50, nM) of TRPV1 Antagonists Against Heat-Induced Activation
| Compound | Human TRPV1 (hTRPV1) | Rat TRPV1 (rTRPV1) | Species Selectivity (h/r) | Reference |
| This compound | 15.8 ± 10.8 | 21 ± 17 | 0.75 | [1] |
Experimental Protocols
Detailed methodologies for key experiments are provided below to allow for replication and critical evaluation of the cited data.
In Vitro 45Ca2+ Uptake Assay
This assay is used to determine the potency of antagonists in inhibiting TRPV1 channel activation.
Objective: To measure the influx of radioactive calcium (45Ca2+) into cells expressing TRPV1 upon agonist stimulation, and the inhibition of this influx by antagonists.
Protocol:
-
Cell Culture: Chinese Hamster Ovary (CHO) cells stably expressing either human or rat TRPV1 are cultured in appropriate media and seeded into 96-well plates.
-
Compound Preparation: Test compounds (antagonists) are dissolved in a suitable solvent (e.g., DMSO) and then diluted to various concentrations in assay buffer (e.g., Hanks' Balanced Salt Solution with 10 mM HEPES).
-
Antagonist Pre-incubation: The cell culture medium is removed, and the cells are washed with assay buffer. The cells are then pre-incubated with the antagonist solutions for a specified time (e.g., 15 minutes) at room temperature.
-
Agonist Stimulation: An agonist solution containing a fixed concentration of the activator (e.g., capsaicin, or acidified buffer for proton activation) and 45Ca2+ is added to the wells.
-
Incubation: The plates are incubated for a short period (e.g., 5 minutes) to allow for calcium influx.
-
Termination and Lysis: The assay is terminated by rapidly washing the cells with ice-cold wash buffer to remove extracellular 45Ca2+. The cells are then lysed with a lysis buffer.
-
Scintillation Counting: The amount of 45Ca2+ that entered the cells is quantified by liquid scintillation counting of the cell lysates.
-
Data Analysis: The data are normalized to control wells (agonist alone) and blank wells (buffer alone). IC50 values are calculated by fitting the concentration-response data to a sigmoidal dose-response curve.
In Vivo Model of Inflammatory Pain: Complete Freund's Adjuvant (CFA)-Induced Thermal Hyperalgesia
This model is used to assess the efficacy of TRPV1 antagonists in reducing pain associated with inflammation.[4]
Objective: To induce a state of thermal hyperalgesia (increased sensitivity to heat) in rodents and to evaluate the ability of test compounds to reverse this effect.
Protocol:
-
Animal Acclimation: Male Sprague-Dawley rats are acclimated to the testing environment and handling for several days prior to the experiment.
-
Baseline Measurement: The baseline paw withdrawal latency to a thermal stimulus is measured for each animal using a plantar test apparatus (e.g., Hargreaves' test). A radiant heat source is focused on the plantar surface of the hind paw, and the time taken for the animal to withdraw its paw is recorded.
-
Induction of Inflammation: A single intraplantar injection of Complete Freund's Adjuvant (CFA) is administered into one hind paw of each rat. CFA is an emulsion of inactivated mycobacteria in mineral oil that induces a localized and persistent inflammatory response.
-
Development of Hyperalgesia: The animals are allowed to develop thermal hyperalgesia over a period of 24-48 hours.
-
Compound Administration: The test compound (e.g., this compound) or vehicle is administered via a chosen route (e.g., intraperitoneal, oral).
-
Post-treatment Measurement: The paw withdrawal latency to the thermal stimulus is measured at various time points after compound administration.
-
Data Analysis: The data are expressed as the change in paw withdrawal latency from baseline. The efficacy of the compound is determined by its ability to significantly increase the paw withdrawal latency compared to the vehicle-treated group.
Signaling Pathways and Experimental Workflows
The following diagrams, generated using the DOT language, illustrate key signaling pathways and experimental workflows relevant to the study of this compound and other TRPV1 antagonists.
Caption: TRPV1 signaling pathway in nociceptive neurons.
Caption: EGFR/Akt/mTOR signaling pathway implicated in this compound-mediated effects.
Caption: Experimental workflow for the CFA-induced inflammatory pain model.
Discussion and Comparison
Potency and Selectivity
As the data in Tables 1-3 indicate, this compound is a potent antagonist of TRPV1 across multiple activation modalities and species. Its potency against capsaicin-induced activation in human TRPV1 (IC50 = 24.5 nM) is noteworthy.[1] When compared to other antagonists, BCTC appears to be more potent in inhibiting proton-induced activation of rat TRPV1.[3] The first-generation antagonist, capsazepine, is significantly less potent than this compound and BCTC.[3] The cinnamide SB-366791 also shows potent antagonism.
In Vivo Efficacy
This compound has demonstrated significant efficacy in preclinical models of inflammatory pain. In the CFA-induced thermal hyperalgesia model, it dose-dependently reversed the heat sensitivity in rats.[1] Comparative studies have shown that other TRPV1 antagonists, such as BCTC, also exhibit robust anti-hyperalgesic effects in similar models. The choice of antagonist for in vivo studies may therefore depend on other factors such as pharmacokinetic properties and the specific pain modality being investigated.
Side Effects and Limitations
A significant concern with the clinical development of systemic TRPV1 antagonists has been the induction of hyperthermia.[5] This on-target side effect is thought to be due to the blockade of tonically active TRPV1 channels involved in core body temperature regulation.
Furthermore, a study has reported that topical application of this compound can promote skin tumorigenesis in mice through the upregulation of the EGFR/Akt/mTOR signaling pathway.[2] This finding raises potential safety concerns for the long-term use of this compound and warrants further investigation for other TRPV1 antagonists.
Conclusion
This compound is a potent and well-characterized cinnamide-based TRPV1 antagonist with demonstrated efficacy in preclinical pain models. Its performance is comparable to or, in some cases, superior to other known TRPV1 antagonists like BCTC and SB-366791, and significantly better than older compounds such as capsazepine. However, the potential for side effects, including hyperthermia and the reported risk of tumorigenesis, highlights the challenges in the clinical development of this class of compounds. This guide provides a foundation for the objective comparison of these molecules, and researchers are encouraged to consider the specific requirements of their studies when selecting a TRPV1 antagonist.
References
- 1. AMG 9810 [(E)-3-(4-t-butylphenyl)-N-(2,3-dihydrobenzo[b][1,4] dioxin-6-yl)acrylamide], a novel vanilloid receptor 1 (TRPV1) antagonist with antihyperalgesic properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. benchchem.com [benchchem.com]
- 4. criver.com [criver.com]
- 5. What are TRPV1 antagonists and how do they work? [synapse.patsnap.com]
AMG9810: A Potent and Selective TRPV1 Antagonist with Minimal Cross-reactivity for TRPA1 Channels
For researchers, scientists, and drug development professionals, understanding the selectivity of pharmacological tools is paramount. This guide provides a comprehensive comparison of the activity of AMG9810 on its intended target, the Transient Receptor Potential Vanilloid 1 (TRPV1) channel, versus its potential off-target effects on the closely related Transient Receptor Potential Ankyrin 1 (TRPA1) channel. The data presented herein demonstrates that this compound is a highly selective antagonist for TRPV1, exhibiting minimal cross-reactivity with TRPA1.
This compound is a potent, competitive antagonist of the TRPV1 receptor, a non-selective cation channel involved in pain sensation.[1] It effectively blocks TRPV1 activation induced by a variety of stimuli, including capsaicin (B1668287), heat, and protons.[1][2] Extensive screening has shown that this compound is highly selective for TRPV1 over a range of other receptors and ion channels, including TRPA1.[1][2]
Quantitative Comparison of this compound Activity on TRPV1 and TRPA1
The following table summarizes the inhibitory potency of this compound on human and rat TRPV1 channels activated by different stimuli, alongside its activity on TRPA1 channels. The data clearly illustrates the high degree of selectivity of this compound for TRPV1.
| Channel | Species | Activator | IC50 of this compound | Reference |
| TRPV1 | Human | Capsaicin | 24.5 ± 15.7 nM | [1][2] |
| Rat | Capsaicin | 85.6 ± 39.4 nM | [1][2] | |
| Human | Heat | 15.8 ± 10.8 nM | [1][2] | |
| Rat | Heat | 21 ± 17 nM | [1][2] | |
| Human | Protons (pH 5) | 92.7 ± 72.8 nM | [1][2] | |
| Rat | Protons (pH 5) | 294 ± 192 nM | [1][2] | |
| TRPA1 | Not Specified | Cold | > 4 µM | [2] |
Signaling Pathways of TRPV1 and TRPA1
Both TRPV1 and TRPA1 are non-selective cation channels expressed in sensory neurons that play crucial roles in nociception. Their activation leads to an influx of cations, primarily Ca2+ and Na+, which depolarizes the neuron and initiates a pain signal. While they share some functional similarities, they are activated by distinct stimuli.
Experimental Protocols
The selectivity of this compound was determined using cellular assays that measure the influx of calcium ions (Ca2+) upon channel activation. Below are the detailed methodologies for the key experiments cited.
Experimental Workflow for Assessing Cross-reactivity
The logical workflow to determine the cross-reactivity of this compound with TRPA1 channels involves a systematic comparison of its effect on both TRPV1 and TRPA1.
Calcium-45 (⁴⁵Ca²⁺) Uptake Assay
This assay is a direct measure of ion channel function, quantifying the amount of radioactive calcium that enters the cell through activated channels.
Cell Culture and Transfection:
-
Human Embryonic Kidney (HEK293) cells are cultured in appropriate media.
-
Cells are transiently or stably transfected with plasmids encoding either human/rat TRPV1 or human/rat TRPA1.
Assay Procedure:
-
Transfected cells are plated in multi-well plates and grown to confluence.
-
On the day of the assay, the growth medium is removed, and cells are washed with a buffered salt solution.
-
Cells are pre-incubated with varying concentrations of this compound or vehicle control for a specified period.
-
The channel is then activated by adding the specific agonist (e.g., capsaicin for TRPV1) or applying a stimulus (e.g., cold temperature for TRPA1) in the presence of ⁴⁵Ca²⁺.
-
After a short incubation period, the activation solution is removed, and the cells are washed with a cold buffer to stop the uptake.
-
The cells are lysed, and the amount of incorporated ⁴⁵Ca²⁺ is measured using a scintillation counter.
-
The concentration of this compound that inhibits 50% of the agonist-induced ⁴⁵Ca²⁺ uptake (IC50) is calculated.
Conclusion
The experimental data unequivocally demonstrate that this compound is a highly potent and selective antagonist of the TRPV1 channel. With an IC50 value for TRPA1 that is several orders of magnitude higher than its IC50 for TRPV1, this compound can be considered a specific pharmacological tool for studying TRPV1 function with minimal concern for confounding effects due to TRPA1 cross-reactivity. This high selectivity makes this compound an invaluable asset for researchers investigating the role of TRPV1 in various physiological and pathological processes.
References
A Structural and Pharmacological Comparison of TRPV1 Modulators: AMG9810, Capsazepine, and Capsaicin
This guide provides a detailed comparative analysis of three key modulators of the Transient Receptor Potential Vanilloid 1 (TRPV1) channel: the agonist capsaicin (B1668287), and the antagonists AMG9810 and capsazepine (B1668289). This document is intended for researchers, scientists, and professionals in drug development, offering a comprehensive overview of their structural differences, pharmacological activities, and the experimental methodologies used for their characterization.
Structural and Pharmacological Overview
Capsaicin, the pungent compound in chili peppers, is the archetypal agonist of the TRPV1 receptor, a non-selective cation channel involved in pain and heat sensation.[1] Its activation leads to a sensation of burning pain, followed by a period of desensitization, a property exploited for analgesic purposes.[2] In contrast, capsazepine and this compound are synthetic competitive antagonists of TRPV1, designed to block the receptor's activation and thereby alleviate pain.[1][3]
Structurally, all three molecules possess a vanilloid-like moiety or a bioisosteric equivalent, which is crucial for their interaction with the TRPV1 binding pocket.[2][4] However, differences in their overall chemical architecture account for their distinct pharmacological effects. Capsazepine was one of the first-generation competitive antagonists, while this compound represents a newer, more potent and selective antagonist.[5][6]
Quantitative Pharmacological Data
The following table summarizes the key pharmacological parameters for this compound, capsazepine, and capsaicin, providing a quantitative comparison of their potency and efficacy at the TRPV1 receptor.
| Compound | Chemical Structure | Molecular Formula | Molecular Weight ( g/mol ) | Mechanism of Action | Potency (Human TRPV1) | Potency (Rat TRPV1) |
| This compound | [Image of this compound structure] | C₂₁H₂₃NO₃ | 337.41 | Competitive Antagonist | IC₅₀: 24.5 nM[5][7][8] | IC₅₀: 85.6 nM[5][7][8] |
| Capsazepine | [Image of capsazepine structure] | C₁₉H₂₁ClN₂O₂S | 376.9 | Competitive Antagonist | IC₅₀: 562 nM[9] | Ki: ~μM range (implied) |
| Capsaicin | [Image of capsaicin structure] | C₁₈H₂₇NO₃ | 305.41 | Agonist | EC₅₀: ~100-700 nM | EC₅₀: ~100-700 nM |
Note: IC₅₀ and EC₅₀ values can vary between studies depending on the experimental conditions.
Mechanism of Action and Signaling Pathways
The differential effects of these compounds stem from their distinct interactions with the TRPV1 channel, leading to opposing downstream signaling events.
Capsaicin-Induced TRPV1 Activation:
Capsaicin binds to a specific pocket on the intracellular side of the TRPV1 channel.[2] This binding event stabilizes the open conformation of the channel, leading to an influx of cations, primarily Ca²⁺ and Na⁺. The rise in intracellular Ca²⁺ triggers a cascade of downstream signaling events, including the activation of protein kinases and the release of pro-inflammatory neuropeptides, ultimately resulting in the sensation of pain and heat.
Caption: Signaling cascade initiated by the binding of capsaicin to the TRPV1 receptor.
Antagonism by this compound and Capsazepine:
This compound and capsazepine act as competitive antagonists, meaning they bind to the same site as capsaicin on the TRPV1 receptor but do not activate the channel.[1][5] By occupying the binding pocket, they prevent capsaicin and other endogenous agonists from binding and inducing channel opening, thereby blocking the downstream signaling cascade that leads to pain perception.
Caption: Mechanism of TRPV1 inhibition by competitive antagonists this compound and capsazepine.
Experimental Protocols
The characterization of these TRPV1 modulators relies on a variety of in vitro and in vivo assays. Below are detailed methodologies for two key experimental approaches.
4.1. Calcium Imaging Assay for TRPV1 Activity
This assay measures changes in intracellular calcium concentration in response to TRPV1 modulation, providing a functional readout of channel activity.
-
Cell Culture and Transfection:
-
Human Embryonic Kidney (HEK293) cells are cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum, penicillin (100 U/mL), and streptomycin (B1217042) (100 µg/mL).
-
Cells are transiently transfected with a plasmid encoding for human or rat TRPV1 using a suitable transfection reagent (e.g., Lipofectamine 2000). Experiments are typically performed 24-48 hours post-transfection.
-
-
Calcium Indicator Loading:
-
Transfected cells are plated onto black-walled, clear-bottom 96-well plates.
-
Cells are loaded with a calcium-sensitive fluorescent dye, such as Fluo-4 AM (acetoxymethyl ester), at a final concentration of 2-5 µM in a physiological buffer (e.g., Hank's Balanced Salt Solution with 20 mM HEPES) for 30-60 minutes at 37°C.
-
After loading, cells are washed with the buffer to remove excess dye.
-
-
Compound Application and Data Acquisition:
-
A baseline fluorescence reading is taken using a fluorescence microplate reader or a fluorescence microscope.
-
Test compounds (capsaicin, this compound, or capsazepine) are prepared in the physiological buffer at various concentrations.
-
For agonist testing, capsaicin is added to the wells, and the fluorescence intensity is measured over time.
-
For antagonist testing, cells are pre-incubated with this compound or capsazepine for a defined period (e.g., 15-30 minutes) before the addition of a fixed concentration of capsaicin (typically at its EC₅₀ or EC₈₀).
-
Fluorescence intensity is recorded, and the change in fluorescence relative to the baseline is calculated to determine the intracellular calcium response.
-
-
Data Analysis:
-
The dose-response curves for agonists are generated by plotting the change in fluorescence against the logarithm of the agonist concentration, from which the EC₅₀ value is determined.
-
For antagonists, the percentage of inhibition of the capsaicin-induced response is calculated, and dose-response curves are used to determine the IC₅₀ value.
-
4.2. Electrophysiology (Whole-Cell Patch-Clamp) for TRPV1 Channel Currents
This technique allows for the direct measurement of ion channel currents, providing detailed information about channel gating and pharmacology.
-
Cell Preparation:
-
TRPV1-expressing cells (e.g., transfected HEK293 cells or primary sensory neurons) are cultured on glass coverslips.
-
-
Recording Solutions:
-
External solution (in mM): 140 NaCl, 5 KCl, 2 CaCl₂, 1 MgCl₂, 10 HEPES, and 10 glucose, with the pH adjusted to 7.4.
-
Internal (pipette) solution (in mM): 140 KCl, 2 MgCl₂, 10 HEPES, and 5 EGTA, with the pH adjusted to 7.2.
-
-
Patch-Clamp Recording:
-
Coverslips with cells are placed in a recording chamber on the stage of an inverted microscope.
-
Glass micropipettes with a resistance of 3-5 MΩ are filled with the internal solution and positioned to form a high-resistance (>1 GΩ) seal with the cell membrane (a "giga-seal").
-
The cell membrane is then ruptured by applying gentle suction to achieve the whole-cell configuration.
-
The membrane potential is held at a constant voltage (e.g., -60 mV).
-
-
Compound Application and Data Acquisition:
-
A baseline current is recorded.
-
Test compounds are applied to the cell via a perfusion system.
-
For agonist effects, capsaicin is applied at various concentrations, and the resulting inward current is recorded.
-
For antagonist effects, cells are pre-incubated with this compound or capsazepine before co-application with capsaicin.
-
Currents are amplified, filtered, and digitized for analysis.
-
-
Data Analysis:
-
The amplitude of the current elicited by the agonist is measured.
-
Dose-response curves are constructed to determine EC₅₀ values for agonists and IC₅₀ values for antagonists.
-
Caption: General workflow for the in vitro characterization of TRPV1 modulators.
References
- 1. Discovery and development of TRPV1 antagonists - Wikipedia [en.wikipedia.org]
- 2. A new era for the design of TRPV1 antagonists and agonists with the use of structural information and molecular docking of capsaicin-like compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 3. TRPV1 antagonist capsazepine suppresses 4-AP-induced epileptiform activity in vitro and electrographic seizures in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. AMG 9810 [(E)-3-(4-t-butylphenyl)-N-(2,3-dihydrobenzo[b][1,4] dioxin-6-yl)acrylamide], a novel vanilloid receptor 1 (TRPV1) antagonist with antihyperalgesic properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. TRPV1-antagonist this compound promotes mouse skin tumorigenesis through EGFR/Akt signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 7. medchemexpress.com [medchemexpress.com]
- 8. selleckchem.com [selleckchem.com]
- 9. medchemexpress.com [medchemexpress.com]
Evaluating AMG9810 against a panel of G protein-coupled receptors and ion channels
For researchers, scientists, and drug development professionals, this guide offers an objective evaluation of AMG9810, a potent and selective antagonist of the Transient Receptor Potential Vanilloid 1 (TRPV1) ion channel. We present a comprehensive analysis of its performance against a panel of G protein-coupled receptors (GPCRs) and other ion channels, supported by experimental data and detailed methodologies.
This compound: On-Target Potency
This compound is a competitive antagonist of the TRPV1 receptor, a key player in pain perception and inflammatory responses. It effectively blocks the activation of both human and rat TRPV1 channels triggered by various stimuli, including capsaicin (B1668287), protons (acidic conditions), and heat. The half-maximal inhibitory concentration (IC50) values underscore its high potency.
| Target | Species | Agonist/Stimulus | IC50 (nM) |
| TRPV1 | Human | Capsaicin | 24.5 ± 15.7[1] |
| TRPV1 | Rat | Capsaicin | 85.6 ± 39.4[1] |
| TRPV1 | Human | Protons (pH 5) | 92.7 ± 72.8[1] |
| TRPV1 | Rat | Protons (pH 5) | 294 ± 192[1] |
| TRPV1 | Human | Heat (45°C) | 15.8 ± 10.8[1] |
| TRPV1 | Rat | Heat (45°C) | 21 ± 17[1] |
Selectivity Profile: this compound vs. Other Receptors and Ion Channels
A critical aspect of any therapeutic candidate is its selectivity. Screening of this compound against a panel of G protein-coupled receptors and other ion channels has demonstrated its high selectivity for TRPV1.[2][3] While the comprehensive raw data from a broad panel screening is not publicly available, a study by Gavva et al. (2005) reported the following off-target activities at micromolar concentrations, indicating a significant selectivity window compared to its nanomolar potency on TRPV1.
| Off-Target | Ligand Displaced | IC50 (µM) |
| Ca2+ channel (L-type: DHP site) | Dihydropyridine | 2.35[2] |
| Na+ channel (site 2) | Batrachotoxin | 6.53[2] |
| Dopamine transporter | GBR12935 | 1.08[2] |
| Angiotensin II (AT1) | Angiotensin II | 5.31[2] |
Comparative Analysis with Alternative TRPV1 Antagonists
Several other molecules have been developed to antagonize the TRPV1 channel. Here's a comparison of this compound with other notable TRPV1 antagonists.
| Compound | Type | Key Characteristics |
| This compound | Cinnamide derivative | High potency and selectivity for TRPV1.[4] |
| Capsazepine | Synthetic capsaicin analog | First competitive TRPV1 antagonist, but with lower potency and some off-target effects.[4] |
| A-425619 | Urea derivative | Potent and specific TRPV1 antagonist.[4] |
| BCTC | Piperazine derivative | Potent TRPV1 antagonist with a distinct chemical structure. |
Experimental Protocols
To ensure the reproducibility and clear understanding of the presented data, detailed methodologies for the key experiments are provided below.
Radioligand Displacement Assay for GPCR and Transporter Selectivity
This assay is employed to determine the binding affinity of a test compound to a panel of GPCRs and transporters by measuring its ability to displace a known radiolabeled ligand.
Automated Patch Clamp Electrophysiology for Ion Channel Selectivity
This high-throughput method is used to assess the functional effect of a compound on a panel of ion channels by measuring the ion flow through the channel in response to voltage changes.
TRPV1 Signaling Pathway
Activation of the TRPV1 channel by stimuli such as capsaicin, heat, or protons leads to an influx of cations (primarily Ca2+ and Na+), which depolarizes the neuron and initiates a pain signal. This compound, as a competitive antagonist, blocks this initial activation step.
References
- 1. file.chemscene.com [file.chemscene.com]
- 2. Redirecting [linkinghub.elsevier.com]
- 3. AMG 9810 [(E)-3-(4-t-butylphenyl)-N-(2,3-dihydrobenzo[b][1,4] dioxin-6-yl)acrylamide], a novel vanilloid receptor 1 (TRPV1) antagonist with antihyperalgesic properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Discovery and development of TRPV1 antagonists - Wikipedia [en.wikipedia.org]
In Vivo Showdown: A Comparative Analysis of TRPV1 Antagonists AMG9810 and AMG-517 for Pain Relief
For Immediate Release
In the landscape of novel analgesic development, the Transient Receptor Potential Vanilloid 1 (TRPV1) channel has emerged as a key target for mitigating inflammatory and neuropathic pain. This guide provides a detailed in vivo comparison of two notable TRPV1 antagonists, AMG9810 and AMG-517, offering researchers, scientists, and drug development professionals a comprehensive overview of their relative performance based on available preclinical data.
Executive Summary
Both this compound and AMG-517 are potent and selective antagonists of the TRPV1 receptor, demonstrating efficacy in preclinical models of inflammatory pain. They function by blocking the activation of the TRPV1 channel by various stimuli, including capsaicin (B1668287), heat, and protons. While both compounds show promise in attenuating pain-related behaviors, a critical differentiating factor is the significant hyperthermia induced by AMG-517, a side effect that led to its discontinuation in clinical trials. This compound also induces hyperthermia, but the available data suggests it does so at a lower magnitude compared to AMG-517 at doses producing analgesic effects. This guide synthesizes the quantitative data on their in vivo efficacy and hyperthermic side effects, details the experimental methodologies used in these assessments, and provides visual representations of the underlying signaling pathways and experimental workflows.
Data Presentation: Quantitative Comparison
The following tables summarize the in vivo efficacy and hyperthermic effects of this compound and AMG-517 based on data from preclinical studies. It is important to note that a direct head-to-head comparison in the same study is not available in the public domain; therefore, this comparison is synthesized from separate studies.
Table 1: In Vivo Efficacy in Preclinical Pain Models
| Compound | Pain Model | Species | Route of Administration | Key Efficacy Endpoints | Effective Dose Range | Citation |
| This compound | Complete Freund's Adjuvant (CFA)-induced inflammatory pain | Rat | Intraperitoneal (i.p.) | Reversal of thermal and mechanical hyperalgesia | 1-10 mg/kg | [1][2] |
| Capsaicin-induced eye wiping | Rat | Oral (p.o.) | Dose-dependent prevention of eye wiping | Not specified | [3] | |
| AMG-517 | Complete Freund's Adjuvant (CFA)-induced inflammatory pain | Rat | Oral (p.o.) | Dose-dependent inhibition of thermal hyperalgesia | 0.3-10 mg/kg | [3] |
| Capsaicin-induced flinching | Rat | Oral (p.o.) | Dose-dependent decrease in flinching behavior | Minimally effective dose: 0.3 mg/kg | [3][4] |
Table 2: Comparison of Hyperthermic Effects
| Compound | Species | Route of Administration | Dose Range (nmol/kg) | Maximum Increase in Core Body Temperature (°C) | Citation |
| This compound | Rat | Not specified | 32,768 - 131,072 | Moderate | [5] |
| AMG-517 | Rat | Not specified | >16 | ~0.7°C at 256 nmol/kg | [5] |
| Human | Oral (p.o.) | Not specified | Marked hyperthermia, exceeding 40°C in some individuals | [5] |
Experimental Protocols
Complete Freund's Adjuvant (CFA)-Induced Inflammatory Pain Model
This model is widely used to induce a persistent inflammatory state, mimicking chronic inflammatory pain conditions.
-
Animal Model: Adult male Sprague-Dawley rats are typically used.
-
Induction of Inflammation: A subcutaneous injection of 100-150 µL of Complete Freund's Adjuvant (CFA) is administered into the plantar surface of one hind paw. This induces a localized inflammation characterized by paw edema, erythema, and hyperalgesia that develops over several hours to days and can persist for weeks.
-
Drug Administration: this compound or AMG-517 is administered at various doses, typically via intraperitoneal (i.p.) or oral (p.o.) routes, at a specified time point after CFA injection when hyperalgesia is established.[1][3]
-
Pain Behavior Assessment:
-
Thermal Hyperalgesia: The latency of paw withdrawal from a radiant heat source (e.g., using a plantar test apparatus) is measured. A decrease in withdrawal latency in the CFA-injected paw compared to the contralateral paw or baseline indicates thermal hyperalgesia.
-
Mechanical Allodynia: The paw withdrawal threshold in response to mechanical stimulation with von Frey filaments of increasing stiffness is determined. A lower withdrawal threshold in the inflamed paw signifies mechanical allodynia.
-
Capsaicin-Induced Pain Model
This is an acute pain model that relies on the direct activation of TRPV1 channels by its agonist, capsaicin.
-
Animal Model: Adult male mice or rats are commonly used.
-
Drug Administration: The test compound (this compound or AMG-517) is administered systemically (e.g., p.o. or i.p.) at a predetermined time before the capsaicin challenge.
-
Induction of Nocifensive Behavior:
-
Paw Flinching/Licking: A small volume of capsaicin solution is injected into the plantar surface of the hind paw. The number of flinches or the cumulative time spent licking the injected paw is observed and recorded for a defined period (e.g., 5-15 minutes) immediately following the injection.[4]
-
Eye Wiping: A dilute solution of capsaicin is applied to the eye, and the number of wiping motions with the forepaws towards the eye is counted for a short duration.[3]
-
-
Efficacy Measurement: The reduction in the number of flinches, licking time, or eye wipes in the drug-treated group compared to a vehicle-treated control group indicates the analgesic efficacy of the compound.
Mandatory Visualization
Caption: TRPV1 signaling pathway and points of intervention by this compound and AMG-517.
References
- 1. Viable new pain relief target identified in Australia + | Bioworld | BioWorld [bioworld.com]
- 2. benthamopen.com [benthamopen.com]
- 3. apexbt.com [apexbt.com]
- 4. Pharmacological blockade of the vanilloid receptor TRPV1 elicits marked hyperthermia in humans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Evaluation of phenoxybenzamine in the CFA model of pain following gene expression studies and connectivity mapping - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Proper Disposal Procedures for AMG9810: A Guide for Laboratory Professionals
For researchers, scientists, and drug development professionals, the proper handling and disposal of chemical reagents are paramount to ensuring laboratory safety and environmental protection. This guide provides detailed, step-by-step procedures for the safe disposal of AMG9810, a potent and selective TRPV1 antagonist.
I. Understanding the Hazards of this compound
Before handling or disposing of this compound, it is crucial to be fully aware of its associated hazards. This information is critical for conducting a thorough risk assessment and implementing appropriate safety controls.
Hazard Summary
| Hazard Statement | Classification | Precautionary Action |
| Harmful if swallowed | Acute toxicity - oral 4 (H302) | Do not eat, drink, or smoke when using this product. Wash thoroughly after handling. If swallowed, call a poison center or doctor. |
| Causes serious eye irritation | Eye irritation 2A (H319) | Wear eye protection. If in eyes, rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. If eye irritation persists, get medical advice/attention. |
| May cause long lasting harmful effects to aquatic life | Aquatic Chronic 4 (H413) | Avoid release to the environment. |
This data is derived from the Safety Data Sheet (SDS) provided by Cayman Chemical.[1]
II. Step-by-Step Disposal Protocol for this compound
The disposal of this compound must be conducted in a manner that neutralizes its potential hazards and complies with all relevant regulations. Under no circumstances should this compound be disposed of in regular laboratory trash or washed down the drain.[1]
1. Personal Protective Equipment (PPE):
-
Always wear appropriate PPE, including a lab coat, safety glasses with side shields or goggles, and chemical-resistant gloves.
2. Waste Segregation and Collection:
-
Solid Waste: Collect un-used or contaminated solid this compound in a designated, clearly labeled hazardous waste container.
-
Solutions: Collect solutions containing this compound in a separate, sealed, and clearly labeled hazardous waste container. Do not mix with other incompatible waste streams.
-
Contaminated Materials: Any materials that have come into contact with this compound, such as pipette tips, weighing paper, and contaminated gloves, should be disposed of as hazardous waste.
3. Labeling:
-
Properly label the hazardous waste container with the full chemical name ("this compound"), the associated hazards (e.g., "Toxic," "Irritant"), and the date of accumulation.
4. Storage:
-
Store the sealed hazardous waste container in a designated, secure, and well-ventilated secondary containment area, away from incompatible materials, while awaiting pickup.
5. Disposal:
-
Arrange for the disposal of the hazardous waste through your institution's Environmental Health and Safety (EHS) office or a licensed chemical waste disposal contractor.
-
Provide the full Safety Data Sheet (SDS) for this compound to the waste disposal personnel.
III. Logical Workflow for this compound Disposal
The following diagram illustrates the decision-making process and logical flow for the proper disposal of this compound.
Caption: Logical workflow for the safe disposal of this compound.
IV. Spill Management
In the event of a spill, the following procedures should be followed:
-
Evacuate and Secure: Alert others in the immediate area and restrict access to the spill.
-
Assess the Spill: Determine the extent of the spill and if it is safe to clean up with the available resources. For large or unmanageable spills, contact your institution's emergency response team.
-
Containment and Cleanup:
-
For solid spills, carefully sweep or scoop the material to avoid creating dust.
-
For liquid spills, use an inert absorbent material (e.g., vermiculite, sand) to contain the spill.
-
Place all contaminated materials into a sealed, labeled hazardous waste container.
-
-
Decontamination: Clean the spill area with an appropriate solvent, followed by soap and water. All cleaning materials should be disposed of as hazardous waste.
Disclaimer: This information is intended as a guide and should be supplemented by the full Safety Data Sheet (SDS) for this compound and your institution's specific chemical hygiene and waste disposal plans. Always prioritize safety and adhere to all applicable local, state, and federal regulations for chemical waste disposal.[1][2]
References
Personal protective equipment for handling AMG9810
Essential Safety and Handling Guide for AMG9810
For researchers, scientists, and drug development professionals working with this compound, a potent and selective TRPV1 antagonist, a comprehensive understanding of safety protocols and handling procedures is paramount. This guide provides essential, immediate safety and logistical information, including operational and disposal plans, to ensure the safe and effective use of this compound in a laboratory setting.
Chemical and Physical Properties
This compound is a solid, synthetic compound with the molecular formula C₂₁H₂₃NO₃ and a molecular weight of 337.4 g/mol .[1][2] It is crucial to be aware of its solubility characteristics for proper experimental preparation.
| Property | Data |
| IUPAC Name | (2E)-N-(2,3-dihydro-1,4-benzodioxin-6-yl)-3-[4-(1,1-dimethylethyl)phenyl]-2-propenamide |
| CAS Number | 545395-94-6 |
| Molecular Formula | C₂₁H₂₃NO₃ |
| Molecular Weight | 337.4 g/mol |
| Appearance | Solid |
| Purity | >99% |
| Solubility | Soluble in DMSO (16-67 mg/mL), DMF (16 mg/mL), and Ethanol (10 mg/mL - 100 mM).[1][2][3] |
Personal Protective Equipment (PPE)
To minimize exposure and ensure personal safety when handling this compound, the following personal protective equipment should be worn at all times:
-
Eye Protection: Chemical safety goggles or a face shield are mandatory to protect against splashes.
-
Hand Protection: Chemical-resistant gloves, such as nitrile or neoprene, must be worn. Inspect gloves prior to use and dispose of them properly after handling.
-
Body Protection: A laboratory coat is required. For operations with a higher risk of exposure, additional protective clothing may be necessary.
-
Respiratory Protection: If working with the solid form where dust generation is possible, a NIOSH-approved respirator with an appropriate particulate filter is recommended. Work in a well-ventilated area, preferably a chemical fume hood.
Handling and Storage
Proper handling and storage are critical to maintaining the integrity of this compound and ensuring a safe laboratory environment.
-
Handling:
-
Avoid inhalation of dust or contact with skin and eyes.
-
Use only in a well-ventilated area, such as a chemical fume hood.
-
Prepare and use solutions on the same day if possible.[4]
-
If storage of solutions is necessary, store at -20°C for up to one month.[4] Before use, equilibrate the solution to room temperature and ensure no precipitate is present.[4]
-
-
Storage:
Disposal Plan
All waste materials contaminated with this compound must be handled as hazardous waste and disposed of in accordance with local, state, and federal regulations.
-
Solid Waste: Collect solid waste in a designated, labeled, and sealed container.
-
Liquid Waste: Collect unused solutions and contaminated solvents in a labeled, sealed, and appropriate hazardous waste container.
-
Contaminated PPE: Dispose of contaminated gloves and other disposable PPE in a designated hazardous waste container.
Experimental Protocols and Applications
This compound is a competitive antagonist of the transient receptor potential vanilloid 1 (TRPV1) channel, blocking its activation by various stimuli including capsaicin (B1668287), heat, and protons.[3][4][5] This makes it a valuable tool in pain and inflammation research.
Mechanism of Action: TRPV1 Antagonism
The primary mechanism of action of this compound is the competitive inhibition of the TRPV1 ion channel. This channel is a non-selective cation channel predominantly expressed in sensory neurons and is a key player in the sensation of pain and heat.[2] By blocking the influx of cations through the TRPV1 channel, this compound effectively inhibits the signaling cascade that leads to the perception of pain.
Caption: Mechanism of this compound as a competitive antagonist of the TRPV1 channel.
In Vitro Experimental Protocol: Calcium Influx Assay
A common in vitro assay to determine the efficacy of a TRPV1 antagonist is to measure the inhibition of capsaicin-induced calcium influx in TRPV1-expressing cells.
Methodology:
-
Cell Culture: Culture cells stably expressing human or rat TRPV1 (e.g., HEK293-TRPV1) in appropriate media.
-
Cell Plating: Seed the cells into a 96-well black-walled, clear-bottom plate and allow them to adhere overnight.
-
Dye Loading: Load the cells with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) according to the manufacturer's instructions.
-
Compound Incubation: Wash the cells and incubate with varying concentrations of this compound or vehicle control for a specified period.
-
Stimulation: Add a known concentration of capsaicin to induce TRPV1 channel opening and subsequent calcium influx.
-
Data Acquisition: Measure the fluorescence intensity before and after the addition of capsaicin using a fluorescence plate reader.
-
Data Analysis: Calculate the inhibition of the capsaicin-induced response at each concentration of this compound to determine the IC₅₀ value.
IC₅₀ Values for this compound:
| Species | IC₅₀ (Capsaicin Activation) |
| Human | 24.5 nM |
| Rat | 85.6 nM |
Safe Handling Workflow
The following diagram outlines the procedural steps for the safe handling of this compound in a laboratory setting.
Caption: Step-by-step workflow for the safe handling and disposal of this compound.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
